molecular formula C13H17ClF3N5O B12421133 Lixumistat hydrochloride

Lixumistat hydrochloride

Cat. No.: B12421133
M. Wt: 351.75 g/mol
InChI Key: FSEAYPJRYNBFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lixumistat hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3N5O and its molecular weight is 351.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17ClF3N5O

Molecular Weight

351.75 g/mol

IUPAC Name

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H

InChI Key

FSEAYPJRYNBFTN-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl

Canonical SMILES

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the IM156 Oxidative Phosphorylation Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156, also known as lixumistat, is a novel, orally administered small molecule of the biguanide (B1667054) class engineered to be a potent inhibitor of the mitochondrial electron transport chain. Specifically, IM156 targets Protein Complex I (PC1), a critical entry point for electrons into the oxidative phosphorylation (OXPHOS) pathway. By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and a concomitant activation of the AMP-activated protein kinase (AMPK) signaling pathway. This mechanism of action makes IM156 a promising therapeutic candidate for cancers and fibrotic diseases that are highly dependent on OXPHOS for their energy and biosynthetic needs. Preclinical studies have demonstrated its efficacy in a range of cancer models, and it has completed a Phase 1 clinical trial in patients with advanced solid tumors, establishing a recommended Phase 2 dose. This guide provides a comprehensive overview of the IM156 oxidative phosphorylation inhibition pathway, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

IM156 exerts its primary effect by directly inhibiting the activity of mitochondrial Protein Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As the first and largest enzyme complex of the electron transport chain, PC1 plays a pivotal role in cellular respiration by oxidizing NADH and transferring electrons to coenzyme Q. This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton motive force essential for ATP synthesis by ATP synthase (Complex V).

By binding to and inhibiting PC1, IM156 effectively blocks this initial step of the electron transport chain.[1][3] This disruption leads to a cascade of metabolic consequences:

  • Decreased Oxygen Consumption Rate (OCR): Inhibition of the electron transport chain directly results in a reduced rate of oxygen consumption by the mitochondria.[1]

  • Reduced ATP Production: The diminished proton motive force impairs the ability of ATP synthase to produce ATP, leading to a state of cellular energy stress.[1]

  • Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]

Signaling Pathway of IM156-Mediated OXPHOS Inhibition

The inhibition of OXPHOS by IM156 triggers a well-defined signaling cascade that ultimately impacts cell growth, proliferation, and survival. The central player in this pathway is AMPK.

Figure 1: IM156 Signaling Pathway.

Upon activation, AMPK phosphorylates multiple downstream targets to restore energy balance. A key downstream effector is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation. Activated AMPK inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell cycle progression.[1] This inhibition of a major anabolic pathway, coupled with the primary energy deficit, is detrimental to highly proliferative cancer cells.

Quantitative Data on IM156 Activity

The following tables summarize the available quantitative data on the in vitro and clinical activity of IM156.

Table 1: In Vitro Potency of IM156

ParameterCell Line/ConditionValueReference
Potency vs. Metformin Cellular AMPK Phosphorylation60-fold more potent[5]
Effect on OCR A549 human lung cancer cellsNo effect up to 50 µM (for a metabolite)[1]
Effect on Cell Viability A549 human lung cancer cellsNo effect up to 50 µM (for a metabolite)[1]

Note: Specific IC50 values for IM156 across a broad panel of cancer cell lines are not yet publicly available in a consolidated format.

Table 2: IM156 Phase 1 Clinical Trial Data (Advanced Solid Tumors)

ParameterValueReference
Recommended Phase 2 Dose (RP2D) 800 mg, once daily (QD)[1][6]
Maximum Tolerated Dose (MTD) Not reached; 1,200 mg QD was not well tolerated due to nausea[1][3]
Best Response Stable Disease (SD) in 7 of 22 patients (32%)[6][7]
Most Frequent Treatment-Related Adverse Events (TRAEs) Nausea (73%), Diarrhea (55%), Vomiting (50%)[6][7]
Grade 3 TRAE Nausea (14%)[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of IM156 on cellular metabolism.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol is adapted for the Agilent Seahorse XF96 Analyzer to measure the effect of IM156 on the oxygen consumption rate (OCR).

Seahorse_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Assay Seed_Cells Seed cells in Seahorse XF96 plate (e.g., 2 x 10^4 cells/well) Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Replace culture medium with assay medium containing IM156 or vehicle Incubate_Overnight->Treat_Cells Hydrate_Cartridge Hydrate sensor cartridge with calibrant (overnight at 37°C, no CO2) Load_Cartridge Load inhibitor compounds into sensor cartridge (Oligomycin, FCCP, Rotenone/Antimycin A) Hydrate_Cartridge->Load_Cartridge Prepare_Media Prepare Seahorse XF assay medium (supplemented with glucose, pyruvate, glutamine) Prepare_Media->Treat_Cells Equilibrate Equilibrate cells in non-CO2 incubator (37°C for 1 hour) Treat_Cells->Equilibrate Run_Assay Run Mito Stress Test on Seahorse Analyzer Equilibrate->Run_Assay Load_Cartridge->Run_Assay Western_Blot_Workflow Cell_Treatment Treat cells with IM156 Cell_Lysis Lyse cells and extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-AMPK, anti-NDUFB8) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

References

Lixumistat Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixumistat hydrochloride, also known as IM156, is a novel, orally bioavailable biguanide (B1667054) compound that has emerged as a promising therapeutic agent in oncology and other metabolic diseases.[1][2] This technical guide provides an in-depth exploration of the primary molecular target of this compound and its mechanism of action. Drawing upon available preclinical and clinical data, this document outlines the core biology of Lixumistat, details its engagement with its target, and provides an overview of the experimental methodologies used to elucidate its function.

Primary Molecular Target: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

The principal molecular target of this compound is Mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase.[3][4][5] This enzyme is the first and largest of the five protein complexes of the mitochondrial electron transport chain (ETC) and plays a pivotal role in cellular respiration.[6] By targeting Mitochondrial Complex I, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical process for ATP production in many cancer cells.[1][2][7]

The inhibition of OXPHOS by Lixumistat deprives tumor cells of their primary energy source, leading to suppressed growth and proliferation.[1] This is particularly relevant for cancer cells that have become resistant to other therapies, as they often exhibit an increased reliance on mitochondrial respiration.[8]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound functions as a potent inhibitor of the oxidative phosphorylation (OXPHOS) pathway.[2] Its mechanism of action can be elucidated through the following key steps:

  • Binding to Mitochondrial Complex I: Lixumistat directly interacts with and inhibits the enzymatic activity of Mitochondrial Complex I.[4][5] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q (ubiquinone), a crucial initial step in the electron transport chain.

  • Disruption of the Electron Transport Chain: By blocking Complex I, Lixumistat halts the flow of electrons through the ETC, thereby preventing the pumping of protons across the inner mitochondrial membrane.

  • Reduction in ATP Synthesis: The disruption of the proton gradient across the mitochondrial membrane directly impairs the function of ATP synthase (Complex V), leading to a significant reduction in cellular ATP production.

  • Induction of Metabolic Stress: The inhibition of OXPHOS forces a metabolic shift in cancer cells, increasing their reliance on glycolysis. However, for many cancer cells, particularly those that are drug-resistant, this metabolic reprogramming is insufficient to meet their energy demands, leading to metabolic crisis and cell death.[1]

  • Activation of AMPK: As a downstream consequence of cellular energy depletion (indicated by an increased AMP:ATP ratio), Lixumistat treatment leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular metabolism that attempts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes.

Signaling Pathway Diagram

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_atp_synthesis ATP Synthesis NADH NADH ComplexI Complex I NADH->ComplexI e- NAD NAD+ CoQ CoQ CoQH2 CoQH2 CoQ->CoQH2 ComplexIII Complex III CoQH2->ComplexIII e- ComplexI->NAD ComplexI->CoQ e- ProtonGradient Proton Gradient (H+) CytochromeC Cyt c ComplexIII->CytochromeC e- ComplexIV Complex IV Oxygen O2 ComplexIV->Oxygen e- CytochromeC->ComplexIV e- Water H2O Oxygen->Water ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase AMPK AMPK Activation ATP->AMPK Inhibition CellGrowth Tumor Cell Growth & Proliferation ATP->CellGrowth ATP->CellGrowth Energy Source Lixumistat Lixumistat hydrochloride Lixumistat->ComplexI Inhibition Lixumistat->ATP Reduction

Caption: Mechanism of action of this compound.

Quantitative Data

While specific Ki or IC50 values for the direct inhibition of Mitochondrial Complex I by this compound are not consistently reported in publicly available literature, preclinical studies have demonstrated its potent activity in cellular assays. For instance, Lixumistat (as the acetate (B1210297) salt) has been shown to induce the phosphorylation of AMPKα1 at Thr172 in a dose-dependent manner in NIH3T3 mouse fibroblast cells, with effects observed in the range of 0.31-10 μM. This downstream effect is an indirect indicator of its potent inhibition of cellular energy production.

CompoundAssayCell LineEndpointConcentration RangeReference
Lixumistat (acetate)Western BlotNIH3T3AMPKα1 (Thr172) Phosphorylation0.31-10 μMMedchemExpress

Experimental Protocols

The determination of Lixumistat's inhibitory effect on Mitochondrial Complex I involves a series of established biochemical and cell-based assays.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.

Principle: The activity of Mitochondrial Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Protocol Outline:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard method such as the Bradford or BCA assay.

  • Assay Reaction:

    • Prepare a reaction buffer containing phosphate (B84403) buffer, a substrate for Complex I (e.g., NADH), and an artificial electron acceptor (e.g., decylubiquinone).

    • Add the isolated mitochondria to the reaction buffer.

    • To ensure specificity for Complex I, the assay is often performed in the presence of inhibitors for other complexes (e.g., antimycin A for Complex III).

    • Initiate the reaction by adding NADH.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibitor Treatment: To determine the inhibitory effect of Lixumistat, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the reaction.

  • Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of the inhibitor to determine the IC50 value.

Cellular Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent cells, providing a dynamic profile of cellular respiration.

Protocol Outline:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Assay Execution:

    • Replace the cell culture medium with the assay medium.

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • Establish a baseline OCR measurement.

    • Inject this compound at various concentrations and monitor the change in OCR.

    • Subsequently, inject a series of mitochondrial inhibitors to dissect the different components of cellular respiration (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).

  • Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration, and to calculate parameters such as spare respiratory capacity.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Effect Analysis Mito_Isolation Mitochondrial Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant Spectro_Assay Spectrophotometric Complex I Activity Assay Protein_Quant->Spectro_Assay IC50_Calc IC50 Determination Spectro_Assay->IC50_Calc Cell_Culture Cell Culture Seahorse_Assay Seahorse XF Cellular Respiration Assay Cell_Culture->Seahorse_Assay Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis OCR_Analysis OCR Data Analysis Seahorse_Assay->OCR_Analysis Western_Blot Western Blot for p-AMPK Cell_Lysis->Western_Blot WB_Analysis Densitometry Analysis Western_Blot->WB_Analysis

Caption: Experimental workflow for characterizing Lixumistat.

Conclusion

This compound is a potent and specific inhibitor of Mitochondrial Complex I, a critical component of the oxidative phosphorylation pathway. Its mechanism of action, centered on the disruption of cellular energy metabolism, provides a strong rationale for its development as a therapeutic agent, particularly in the context of cancers with a high dependence on mitochondrial respiration. The experimental protocols outlined in this guide provide a framework for the continued investigation of Lixumistat and other novel inhibitors of mitochondrial function. Further research to precisely quantify its binding affinity and inhibitory constants will be crucial for its continued clinical development and for optimizing its therapeutic application.

References

Lixumistat Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics, and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.

Introduction

Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a potent inhibitor of mitochondrial complex I and an activator of AMP-activated protein kinase (AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are often dysregulated in disease. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lixumistat is a biguanide (B1667054) derivative, sharing a structural class with the widely used anti-diabetic medication, metformin.

Chemical Identity
IdentifierValue
IUPAC Name N'-[imino-[[4-(trifluoromethoxy)phenyl]amino]methyl]pyrrolidine-1-carboximidamide hydrochloride
Synonyms IM156, HL156A
CAS Number 1422365-93-2 (free base)
Molecular Formula C₁₃H₁₆F₃N₅O · HCl
Molecular Weight 351.76 g/mol (hydrochloride salt)
SMILES C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl
Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Lixumistat is presented below. Data for the hydrochloride salt is provided where available; otherwise, data for the free base is indicated.

PropertyValueSource
Appearance White to off-white solidInferred
Solubility DMSO: ≥ 25 mg/mL Ethanol: 20 mg/mL Water: Insoluble[1]
Melting Point Data not available
pKa Data not available
LogP Data not available

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials, demonstrating the oral bioavailability of Lixumistat.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed literature.

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D) was determined based on safety and tolerability.[2]

In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine (B846) and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the combination therapy.[3]

Mechanism of Action

Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial complex I of the electron transport chain and the subsequent activation of AMP-activated protein kinase (AMPK).

Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation (OXPHOS)

Lixumistat is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1] By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in tumor cells.[1]

Lixumistat Lixumistat Mito_Complex_I Mitochondrial Complex I Lixumistat->Mito_Complex_I Inhibits OXPHOS Oxidative Phosphorylation Mito_Complex_I->OXPHOS Rate-limiting step ATP_Production ATP Production OXPHOS->ATP_Production Energy_Crisis Energy Crisis in Cancer Cells ATP_Production->Energy_Crisis Decreased

Lixumistat's Inhibition of OXPHOS
Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Lixumistat Lixumistat Mito_Complex_I Mitochondrial Complex I Lixumistat->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Decreases AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism

AMPK Activation by Lixumistat
Anti-Cancer Effects

The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many types of solid tumors, and there is a particular focus on therapy-resistant cancers which often upregulate OXPHOS to survive.[1]

Anti-Fibrotic Effects

In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear to be central to its anti-fibrotic mechanism.[5]

TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Activates Myofibroblast Myofibroblast (Collagen Production) Fibroblast->Myofibroblast Differentiation Lixumistat Lixumistat Lixumistat->Fibroblast Inhibits Activation

Lixumistat's Anti-Fibrotic Mechanism

Experimental Protocols

Detailed, publicly available experimental protocols for Lixumistat are limited. However, based on its mechanism of action, standard assays can be employed to evaluate its activity.

In Vitro Assays
  • Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.

  • AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.

  • Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.

  • Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be stimulated with TGF-β in the presence or absence of Lixumistat. The differentiation into myofibroblasts can be assessed by immunofluorescence or western blotting for α-smooth muscle actin (α-SMA) expression.

In Vivo Models
  • Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers (e.g., p-AMPK in tumor tissue) are key endpoints.

  • Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining) and measurement of collagen content in the lungs.

Clinical Development

Lixumistat is currently in clinical development for several indications.

  • Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]

  • Fibrosis: Clinical development in fibrotic indications is also underway.

Conclusion

This compound is a promising clinical candidate with a novel dual mechanism of action targeting cellular metabolism. By inhibiting mitochondrial complex I and activating AMPK, it has the potential to address the unmet medical needs in various cancers and fibrotic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of Lixumistat for the scientific community to build upon in future studies.

References

IM156: A Technical Guide to a Novel Biguanide for Metabolic Reprogramming in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a potent, orally administered small molecule belonging to the biguanide (B1667054) class of compounds.[1][2] It is a novel oxidative phosphorylation (OXPHOS) inhibitor that selectively targets Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[3][4][5] This mechanism of action leads to a decrease in the supply of energy and anabolic precursors essential for the growth and proliferation of cancer cells and the progression of fibrotic diseases.[5] Developed by ImmunoMet Therapeutics, IM156 has been optimized for enhanced potency, bioavailability, cellular distribution, and safety compared to older biguanides like metformin (B114582) and phenformin.[2][6] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors and fibrotic conditions by targeting the metabolic vulnerabilities of diseased cells.[2][4][7]

Core Mechanism of Action

IM156 exerts its therapeutic effects primarily through the inhibition of mitochondrial Protein Complex 1, the first and largest enzyme in the electron transport chain.[4][5] This inhibition disrupts the process of oxidative phosphorylation, leading to a cascade of downstream cellular events.[8]

A key consequence of PC1 inhibition by IM156 is the activation of AMP-activated protein kinase (AMPK).[6][7] AMPK is a crucial energy sensor that, when activated, shifts the cell from an anabolic to a catabolic state to restore energy balance. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][10] This inhibition of mTOR signaling is a critical component of IM156's anti-proliferative effects.[9]

Furthermore, the disruption of OXPHOS by IM156 leads to a reduction in cellular ATP production and an increase in the AMP/ATP ratio.[10] This energy stress can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration for their energy and biosynthetic needs, especially those that have developed resistance to other therapies.[2]

Signaling Pathway

The primary signaling pathway modulated by IM156 involves the inhibition of mitochondrial complex I, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway.

IM156_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex_I Protein Complex I OXPHOS OXPHOS Complex_I->OXPHOS AMPK AMPK Complex_I->AMPK Activates ATP_Production ATP Production OXPHOS->ATP_Production ATP_Production->AMPK Regulates IM156 IM156 IM156->Complex_I Inhibits mTOR_Pathway mTOR Pathway AMPK->mTOR_Pathway Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR_Pathway->Cell_Growth_Proliferation Promotes

Caption: IM156 inhibits mitochondrial Complex I, activating AMPK and inhibiting mTOR signaling.

Quantitative Data Summary

In Vitro Efficacy
Cell Line/ModelParameterIM156MetforminPhenforminReference
WI-38 Pulmonary FibroblastsIC50 for TGFβ-induced OCR increase14.7 ± 0.1 µM--[6]
WI-38 Pulmonary FibroblastsIC50 for α-SMA expression13.2 µM--[6]
WI-38 Pulmonary FibroblastsIC50 for COL1A1 expression21.3 µM--[6]
Eµ-Myc Lymphoma CellsOCR InhibitionMore potentLess potentLess potent[11]
Purified Bovine Mitochondrial MembranesIC50 for Complex I-dependent NADH oxidation2.2 µM-340 µM[11]
Pancreatic Cancer Cells (KP4)IC50 (3 days)-~5 mM~20 µM[12]
Pancreatic Cancer Cells (Panc1)IC50 (3 days)->10 mM~50 µM[12]
Phase I Clinical Trial in Advanced Solid Tumors (NCT03272256)
ParameterValueReference
Number of Patients22[4][9]
Tumor TypesGastric (n=8), Ovarian (n=3), Colorectal (n=3), Endometrial (n=2), Sarcoma (n=2), Other (n=4)[4]
Dose Cohorts100, 200, 400, 800, 1200 mg QOD; 800, 1200 mg QD[4][9]
Recommended Phase 2 Dose (RP2D)800 mg QD[4][9]
Most Frequent Treatment-Related Adverse Events (TRAEs)Nausea (73%), Diarrhea (55%), Vomiting (50%)[4]
Grade 3 TRAENausea (14%)[4][9]
Best ResponseStable Disease in 7 patients (32%)[4][9]

Key Experimental Protocols

Measurement of Mitochondrial Respiration (Seahorse Analysis)

This protocol is used to assess the impact of IM156 on cellular metabolism, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Cell Seeding: Plate cells (e.g., WI-38 pulmonary fibroblasts) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate cells with IM156 at the desired concentrations for a specified period (e.g., 2 hours) before the assay.[6] In some experiments, cells may be co-treated with other agents like TGFβ.[6]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

  • Seahorse XF Analyzer: Load the cartridge with compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The Seahorse XF software calculates OCR and ECAR in real-time. Data is typically normalized to cell number or protein concentration.

Seahorse_Workflow Start Start Cell_Seeding Seed Cells in Seahorse Plate Start->Cell_Seeding Compound_Treatment Treat with IM156 and/or other agents Cell_Seeding->Compound_Treatment Assay_Prep Replace with Seahorse Medium Compound_Treatment->Assay_Prep Analyzer_Run Run on Seahorse XF Analyzer Assay_Prep->Analyzer_Run Data_Analysis Analyze OCR and ECAR data Analyzer_Run->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring mitochondrial respiration using a Seahorse Analyzer.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of IM156 on cancer cells.

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions.

  • Treatment: Seed cells in multi-well plates and treat with a range of IM156 concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Measurement:

    • MTT Assay: Add MTT reagent to the wells and incubate. The viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured.[13]

    • Flow Cytometry: Stain cells with a viability dye (e.g., DAPI or Propidium Iodide) and analyze using a flow cytometer to distinguish live from dead cells.[14]

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the IC50 value, the concentration of IM156 that inhibits cell growth by 50%.

In Vivo Animal Models

Animal models are used to evaluate the anti-tumor and anti-fibrotic efficacy of IM156 in a living organism.

  • Model Selection:

    • Cancer: Use xenograft models where human cancer cells are implanted into immunocompromised mice, or syngeneic models with immunocompetent mice.[1]

    • Fibrosis: Induce fibrosis in mice, for example, using the bleomycin (B88199) model for pulmonary fibrosis.[6]

  • Drug Administration: Administer IM156 orally to the animals at various doses and schedules.[6]

  • Efficacy Assessment:

    • Cancer: Monitor tumor growth over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed.[2]

    • Fibrosis: Assess fibrotic markers, such as lung weight, collagen deposition, and inflammatory cell infiltration.[6]

  • Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tissue samples to measure IM156 concentrations and assess target engagement (e.g., AMPK phosphorylation).[6]

Therapeutic Applications and Future Directions

IM156 has shown promise in preclinical models of various cancers, including gastric, lymphoma, lung, breast, and glioblastoma.[2] Its ability to target drug-resistant tumors that are highly dependent on OXPHOS makes it a particularly attractive candidate for combination therapies.[2] A Phase 1b clinical trial is currently evaluating IM156 in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer (NCT05497778).[3]

In addition to oncology, IM156 has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting its potential as a novel therapy for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[6][7]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to IM156 treatment. Further exploration of combination strategies with other anti-cancer agents and immunotherapies is also a promising avenue for enhancing its therapeutic efficacy.[15][16] The favorable safety profile established in early clinical trials supports the continued development of IM156 for a range of indications characterized by metabolic dysregulation.[4][5]

References

Preclinical Profile of Lixumistat Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat hydrochloride (IM156) is an investigational, orally bioavailable small molecule that represents a novel approach in cancer therapy by targeting cellular metabolism. As a potent biguanide (B1667054), Lixumistat selectively inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of oxidative phosphorylation (OXPHOS). In many cancer cells, particularly those that have developed resistance to standard therapies, there is a heightened dependence on OXPHOS for energy production and biosynthesis. By disrupting this metabolic pathway, Lixumistat aims to induce energetic stress and selectively eliminate cancer cells. Preclinical studies have demonstrated its in vitro and in vivo activity across a range of solid and hematologic malignancies, including pancreatic cancer, glioblastoma, gastric cancer, lymphoma, and lung cancer. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological assessments.

Mechanism of Action

Lixumistat's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), the first and largest enzyme complex in the electron transport chain.[1] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in mitochondrial respiration and ATP production.[1][2] Consequently, this induces a state of energetic stress within the cancer cell.

A key downstream effect of this mitochondrial inhibition is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] The activation of AMPK by Lixumistat has been shown to be significantly more potent—approximately 60-fold higher—than that of metformin, another biguanide with known anti-cancer properties.[3] The signaling cascade initiated by AMPK activation can lead to the inhibition of cancer cell growth and proliferation.[1]

The therapeutic rationale for targeting OXPHOS is based on the metabolic reprogramming observed in many cancer types, especially in drug-resistant subpopulations.[4][5] While rapidly proliferating cancer cells often rely on glycolysis, resistant cells frequently shift towards a dependency on mitochondrial metabolism for survival.[6] Lixumistat's ability to target this dependency provides a potential strategy to overcome therapeutic resistance.[4][6]

cluster_mito Mitochondrial Matrix Lixumistat Lixumistat (IM156) PC1 Protein Complex 1 (PC1) Lixumistat->PC1 inhibits Mitochondrion Mitochondrion OXPHOS Oxidative Phosphorylation (OXPHOS) PC1->OXPHOS part of ATP ATP Production PC1->ATP disruption leads to ▼ OXPHOS->ATP leads to AMPK AMPK Activation ATP->AMPK decreased ATP/AMP ratio leads to CellGrowth Inhibition of Cancer Cell Growth & Proliferation AMPK->CellGrowth leads to

Caption: Mechanism of Action of Lixumistat (IM156).

In Vitro Studies

Anti-proliferative and Metabolic Activity

Preclinical in vitro studies have demonstrated Lixumistat's activity in various cancer cell lines, including those from gastric, lymphoma, lung, and breast cancers, as well as glioblastoma.[6] In human pulmonary fibroblasts, Lixumistat inhibited TGFβ-dependent increases in the mitochondrial oxygen consumption rate (OCR) with an IC50 value of 13.2 µM.[3] This indicates a direct and potent inhibitory effect on mitochondrial respiration.

Anti-fibrotic Activity

Beyond its anti-cancer properties, Lixumistat has shown significant anti-fibrotic potential in vitro. In human pulmonary fibroblasts, it inhibited the expression of key myofibroblast markers, alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), with IC50 values of 21.3 µM and 15.6 µM, respectively.[3] These findings suggest a potential therapeutic application in fibrotic diseases.

ParameterCell Type/ModelIC50 Value (µM)Reference
Oxygen Consumption Rate (OCR)Human Pulmonary Fibroblasts13.2[3]
α-SMA ExpressionHuman Pulmonary Fibroblasts21.3[3]
COL1A1 ExpressionHuman Pulmonary Fibroblasts15.6[3]
Experimental Protocols

Cell Viability and Metabolic Assays (General Protocol):

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Oxygen Consumption Rate (OCR) Measurement (General Protocol):

  • Cell Seeding: Seed cells in a specialized microplate for Seahorse XF Analyzer and allow them to adhere.

  • Compound Injection: Pre-treat cells with Lixumistat at various concentrations.

  • Assay Execution: Use a Seahorse XF Analyzer to measure real-time OCR. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence 3. Overnight Adherence Seeding->Adherence Drug_Prep 4. Prepare Lixumistat Serial Dilutions Treatment 5. Treat Cells Drug_Prep->Treatment Incubation 6. Incubate (e.g., 72h) Treatment->Incubation MTT_Add 7. Add MTT Reagent Formazan 8. Formazan Formation MTT_Add->Formazan Solubilize 9. Solubilize Crystals Formazan->Solubilize Read 10. Read Absorbance Solubilize->Read Analysis 11. Calculate IC50 Read->Analysis

Caption: Generalized workflow for an in vitro cell viability assay.

In Vivo Studies

Anti-Cancer Efficacy

Preclinical in vivo models have demonstrated the anti-cancer activity of Lixumistat in various tumor types, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] In a patient-derived xenograft (PDX) mouse model of ibrutinib-resistant lymphoma, Lixumistat was shown to inhibit tumor growth.[7] While specific quantitative data on tumor growth inhibition (TGI) from these preclinical oncology studies are not publicly available, the advancement of Lixumistat into clinical trials indicates positive efficacy in these models.[8][9]

Anti-fibrotic Efficacy

In a bleomycin-induced mouse model of pulmonary fibrosis, oral administration of Lixumistat demonstrated significant anti-fibrotic effects.[3] This further supports the potential of Lixumistat in treating fibrotic diseases.

Experimental Protocols

Xenograft Tumor Model (General Protocol):

  • Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week before the study.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse. For PDX models, surgically implant a small fragment of a patient's tumor.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer Lixumistat orally at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the therapeutic efficacy (e.g., percent TGI).

Preclinical Pharmacokinetics and Toxicology

Pharmacokinetics and Tissue Distribution

In a repeat-dose study in BALB/c mice, orally administered Lixumistat (15 mg/kg, every other day) was found to be highly distributed to major peripheral organs, including the lungs, liver, kidneys, and heart.[3] This broad tissue distribution is consistent with its potential to treat systemic diseases. A major circulating metabolite was identified in both rat and dog toxicology studies; this metabolite showed limited biological activity and did not inhibit OXPHOS.[1]

SpeciesDoseRouteKey FindingReference
Mouse15 mg/kg (QOD)OralHigh distribution to lungs, liver, kidneys, and heart[3]
RatMultiple dosesOralIdentification of a major, inactive circulating metabolite[1]
DogMultiple dosesOralIdentification of a major, inactive circulating metabolite[1]
Toxicology

Preclinical toxicology studies are essential to establish a safe starting dose for human clinical trials. While specific details such as NOAEL (No Observed Adverse Effect Level) or LD50 values for Lixumistat are not publicly disclosed, the successful completion of a Phase 1 dose-escalation study in patients with advanced solid tumors, which established a recommended Phase 2 dose, indicates a manageable safety profile in preclinical models.[9][10] In the first-in-human study, no dose-limiting toxicities were reported, and the most common treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, and emesis).[1]

cluster_pk Pharmacokinetics (PK) cluster_tox Toxicology (Tox) cluster_integration Integration & Decision OralAdmin Oral Administration Absorption Absorption (GI Tract) OralAdmin->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion Distribution->Excretion IND IND-Enabling Studies Distribution->IND PK Profile Metabolism->Excretion DoseRange Dose Range-Finding RepeatDose Repeat-Dose Toxicity DoseRange->RepeatDose SafetyPharm Safety Pharmacology RepeatDose->SafetyPharm Genotox Genotoxicity SafetyPharm->Genotox Genotox->IND Safety Profile FIM First-in-Human (Phase 1) IND->FIM

Caption: Preclinical ADME/Tox evaluation workflow.

Conclusion and Future Directions

This compound is a promising novel anti-cancer agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action as a potent inhibitor of mitochondrial OXPHOS provides a strong rationale for its use, particularly in tumors that have developed resistance to other therapies. Preclinical data, although not fully published in quantitative detail, have supported its advancement into clinical trials. The in vitro and in vivo studies have demonstrated its anti-proliferative and anti-fibrotic activities. The favorable tissue distribution and manageable safety profile observed in preclinical species have been further supported by the initial clinical data.

Future preclinical research should focus on identifying predictive biomarkers of response to Lixumistat to enable patient stratification. Further exploration of combination therapies is also warranted, as targeting metabolic pathways may synergize with other anti-cancer agents, such as chemotherapy or targeted therapies, to improve treatment outcomes and overcome resistance.[6][11] The ongoing clinical development of Lixumistat will be crucial in validating its therapeutic potential in various oncology indications.

References

Lixumistat Hydrochloride: A Technical Guide to its Role in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat hydrochloride (also known as IM156) is an investigational, orally administered, potent biguanide (B1667054) that acts as a direct inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this crucial component of oxidative phosphorylation (OXPHOS), lixumistat disrupts the primary metabolic pathway for ATP production in highly aerobic cancer cells. This mechanism of action positions it as a promising therapeutic agent for cancers that are dependent on OXPHOS for survival and proliferation, particularly in the context of acquired resistance to conventional therapies.[3][4] Preclinical and clinical studies have demonstrated its ability to induce energetic stress in cancer cells, leading to downstream activation of the AMPK signaling pathway and suppression of tumor growth.[1] This guide provides an in-depth overview of lixumistat's mechanism of action, its role in cancer metabolism, a summary of key quantitative data from clinical trials, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action and Role in Cancer Metabolism

Cancer cells exhibit significant metabolic plasticity to meet the bioenergetic and biosynthetic demands of rapid proliferation. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subpopulation, particularly those that are slow-growing and resistant to therapy, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[4] this compound targets this metabolic vulnerability.

As a potent biguanide, lixumistat inhibits Protein Complex 1 (PC1), the first and largest enzyme complex of the electron transport chain in mitochondria.[1] PC1 is responsible for oxidizing NADH to NAD+ and transferring electrons to coenzyme Q. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis by ATP synthase (Complex V).

By inhibiting PC1, lixumistat directly impedes the electron transport chain, leading to:

  • Decreased Oxygen Consumption Rate (OCR): As electron flow is blocked, the consumption of oxygen, the final electron acceptor, is reduced.

  • Reduced ATP Production: The disruption of the proton gradient severely curtails the mitochondrial synthesis of ATP.

  • Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio acts as a metabolic stress signal, leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways and inhibiting anabolic processes, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.[5]

This targeted inhibition of OXPHOS makes lixumistat particularly effective against cancer cells that rely on this pathway for survival, including those that have developed resistance to chemotherapy or other targeted therapies.[4]

Lixumistat (IM156) Signaling Pathway cluster_Mitochondrion Mitochondrion PC1 Protein Complex I (PC1) ETC Electron Transport Chain (Complexes II-IV) PC1->ETC Electron Transfer H_gradient Proton Gradient PC1->H_gradient H⁺ Pumping ETC->H_gradient H⁺ Pumping O2 O₂ ETC->O2 Reduction ATPsynthase ATP Synthase (Complex V) ATP ATP ATPsynthase->ATP Synthesis H_gradient->ATPsynthase AMP_ATP_ratio ↑ AMP:ATP Ratio NADH NADH NADH->PC1 Oxidation Lixumistat Lixumistat (IM156) Lixumistat->PC1 Inhibition AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Anabolic Anabolic Processes (e.g., mTOR) pAMPK->Anabolic Inhibition CellGrowth Cell Growth & Proliferation pAMPK->CellGrowth Inhibition Anabolic->CellGrowth AMP_ATP_ratio->AMPK Activation

Caption: Lixumistat inhibits PC1, disrupting the ETC, reducing ATP, and activating AMPK.

Quantitative Data from Clinical Trials

Lixumistat has been evaluated in early-phase clinical trials for advanced solid tumors and pancreatic cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Lixumistat in Phase 1b COMBAT-PC Trial (Advanced Pancreatic Cancer)

Combination therapy with gemcitabine (B846) and nab-paclitaxel.

ParameterValue (at RP2D of 400 mg QD, n=8)
Objective Partial Response (PR)62.5% (5 patients)[6][7]
Stable Disease (SD)37.5% (3 patients)[6][7]
Disease Control Rate (DCR)100%[6][7]
Median Progression-Free Survival (PFS)9.7 months[6][7]
Median Overall Survival (OS)18 months[6][7]
Table 2: Efficacy of Lixumistat Monotherapy in Phase 1 Trial (NCT03272256) (Advanced Solid Tumors)
ParameterValue (All dose cohorts, n=22)
Best Overall ResponseStable Disease (SD) in 32% (7 patients)[1]
Objective Responses0%[5]
Table 3: Safety and Tolerability of Lixumistat in Phase 1 Trial (NCT03272256)
ParameterValue (All dose cohorts, n=22)
Recommended Phase 2 Dose (RP2D)800 mg QD[2]
Dose-Limiting Toxicities (DLTs)None reported[2]
Most Frequent Treatment-Related Adverse Events (TRAEs)Nausea (73%), Diarrhea (55%), Vomiting (50%)[1]
Grade ≥3 TRAEsNausea (14%)[2]

Detailed Experimental Protocols

The preclinical evaluation of an OXPHOS inhibitor like lixumistat involves a series of in vitro and in vivo assays to confirm its mechanism of action and assess its anti-cancer efficacy.

In Vitro Assays

This assay determines the effect of lixumistat on the metabolic activity and proliferation of cancer cells.

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., pancreatic, glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Cell Viability Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Lixumistat (72 hours) A->B C 3. Add MTT/MTS Reagent (2-4 hours) B->C D 4. Solubilize Formazan (MTT only) C->D E 5. Read Absorbance (Plate Reader) D->E F 6. Calculate IC50 E->F

Caption: Workflow for assessing cell viability after Lixumistat treatment.

This assay directly measures the two major energy-producing pathways in the cell: mitochondrial respiration (OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Methodology:

  • Cell Seeding: Seed cancer cells on a Seahorse XF cell culture microplate and allow them to adhere.

  • Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with lixumistat and a series of mitochondrial modulators:

    • Port A: Lixumistat or Vehicle

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production)

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR, then inject the compounds sequentially and measure the rates after each injection.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, demonstrating the specific inhibitory effect of lixumistat on OXPHOS.

Seahorse XF Assay Workflow A 1. Seed Cells & Hydrate Sensor Cartridge B 2. Prepare Assay Medium & Load Compounds A->B C 3. Measure Basal OCR/ECAR B->C D 4. Inject Lixumistat C->D E 5. Inject Modulators (Oligomycin, FCCP, Rot/AA) D->E F 6. Measure OCR/ECAR Changes E->F G 7. Analyze Mitochondrial Function Parameters F->G

Caption: Seahorse assay workflow to measure Lixumistat's effect on cellular respiration.

This bioluminescence-based assay directly quantifies the cellular ATP levels following treatment with lixumistat.

Methodology:

  • Cell Treatment: Plate and treat cells with lixumistat as described in the cell viability assay.

  • Cell Lysis: Lyse the cells using a detergent-based buffer to release the intracellular ATP.

  • Luminescence Reaction: Add a luciferin/luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Signal Detection: Measure the luminescent signal using a luminometer.

  • Data Analysis: Correlate the luminescence intensity to ATP concentration using an ATP standard curve. Compare ATP levels in treated versus untreated cells.

This technique is used to detect the phosphorylation of AMPK, a key downstream marker of lixumistat's activity.

Methodology:

  • Protein Extraction: Treat cancer cells with lixumistat for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the fold-change in activation.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of lixumistat in a living organism.

Methodology:

  • Cell Preparation: Harvest a human cancer cell line (e.g., HCT116 colorectal cancer) and resuspend the cells in a solution of PBS and Matrigel.[5]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject approximately 5 million cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer lixumistat orally (e.g., daily) to the treatment group and a vehicle solution to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width)² x length / 2.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the lixumistat-treated and vehicle-treated groups.

Tumor Xenograft Model Workflow A 1. Prepare Cancer Cell Suspension B 2. Inject Cells into Immunodeficient Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice into Treatment & Control Groups C->D E 5. Administer Lixumistat (Oral, Daily) D->E F 6. Measure Tumor Volume (2-3 times/week) D->F E->F G 7. Excise Tumors at Study Endpoint F->G H 8. Analyze Tumor Growth Inhibition G->H

Caption: Workflow for evaluating in vivo efficacy of Lixumistat.

Conclusion

This compound represents a targeted approach to cancer therapy by exploiting the metabolic vulnerability of tumors dependent on oxidative phosphorylation. Its mechanism as a potent inhibitor of mitochondrial Protein Complex 1 leads to significant energetic stress and has shown promising, albeit modest, clinical activity, particularly in combination with standard chemotherapy in pancreatic cancer.[5][6] The detailed experimental protocols provided in this guide offer a framework for the continued preclinical investigation and characterization of lixumistat and other OXPHOS inhibitors, which are critical for identifying responsive patient populations and developing rational combination therapies. Further research will be essential to fully elucidate the potential of this metabolic inhibitor in the clinical setting.

References

Lixumistat Hydrochloride: A Technical Guide to its Anti-Fibrotic Mechanism and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive deposition of extracellular matrix, poses a significant challenge in modern medicine, contributing to the pathology of numerous chronic diseases with high mortality rates. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Lixumistat hydrochloride (IM156), a novel orally administered biguanide (B1667054), has emerged as a promising therapeutic candidate. Lixumistat targets cellular metabolism by inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This action leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently suppresses the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a key driver of myofibroblast differentiation and collagen production. Preclinical studies have demonstrated the anti-fibrotic efficacy of Lixumistat in various models, and it has shown a favorable safety and tolerability profile in Phase 1 clinical trials. This technical guide provides an in-depth overview of Lixumistat's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its current developmental status.

Mechanism of Action: Targeting Cellular Metabolism to Inhibit Fibrosis

Lixumistat's anti-fibrotic activity stems from its unique mechanism as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting PC1, Lixumistat disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[1][4] This reduction in cellular energy charge (a higher AMP:ATP ratio) directly activates AMP-activated protein kinase (AMPK).[1][4]

AMPK activation is the central event in Lixumistat's anti-fibrotic effect. AMPK acts as a master metabolic switch, and its activation has been shown to inhibit key pro-fibrotic signaling pathways.[3][5] Specifically, activated AMPK can suppress the canonical TGF-β signaling cascade by inhibiting the phosphorylation of Smad2 and Smad3 (Smad2/3), which are critical downstream mediators of TGF-β.[5][6] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus and subsequent transcription of fibrotic genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and various collagens.[6]

This mechanism effectively abolishes the TGF-β-dependent differentiation of fibroblasts into contractile, collagen-secreting myofibroblasts, a hallmark of fibrotic diseases.[1][7] Preclinical studies have shown that Lixumistat inhibits the TGF-β-dependent increase in the oxygen consumption rate (OCR) in human pulmonary fibroblasts, demonstrating its direct impact on the metabolic reprogramming that fuels fibrogenesis.[1]

Lixumistat_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Lixumistat Lixumistat Complex_I Mitochondrial Complex I (PC1) Lixumistat->Complex_I Inhibits Lixumistat->Complex_I ATP ATP Production Complex_I->ATP Inhibits AMPK AMPK ATP->AMPK Leads to AMP:ATP ratio ↑ p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation AMPK->p_AMPK p_SMAD2_3 p-SMAD2/3 p_AMPK->p_SMAD2_3 Inhibits TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TGF_beta->TGF_beta_R TGF_beta_R->p_SMAD2_3 Phosphorylation TGF_beta_R->p_SMAD2_3 Fibrotic_Genes Fibrotic Gene Transcription (e.g., COL1A1, ACTA2) p_SMAD2_3->Fibrotic_Genes Promotes p_SMAD2_3->Fibrotic_Genes Fibroblast_Differentiation Fibroblast-to-Myofibroblast Differentiation Fibrotic_Genes->Fibroblast_Differentiation Fibrotic_Genes->Fibroblast_Differentiation Collagen_Deposition Collagen Deposition & Fibrosis Fibroblast_Differentiation->Collagen_Deposition Fibroblast_Differentiation->Collagen_Deposition

Caption: Lixumistat's signaling pathway in fibrosis.

Preclinical Data Overview

Lixumistat has demonstrated significant, dose-dependent anti-fibrotic effects in multiple preclinical models of fibrosis, including pulmonary, hepatic, renal, and peritoneal fibrosis.[7] The primary model for pulmonary fibrosis evaluation is the bleomycin-induced lung fibrosis model in mice.

In Vitro Anti-Fibrotic Activity

In vitro studies using human pulmonary fibroblasts have shown that Lixumistat effectively counteracts the pro-fibrotic effects of TGF-β.

ParameterConditionEffect of Lixumistat (IM156)Reference
Oxygen Consumption Rate (OCR) TGF-β Stimulated FibroblastsDose-dependent inhibition (IC50 ≈ 14.7 µM)[1]
α-SMA Expression TGF-β Stimulated FibroblastsReduced expression[7]
Collagen Deposition TGF-β Stimulated FibroblastsReduced deposition[7]
AMPK Phosphorylation Human Pulmonary FibroblastsSignificantly increased[4]
In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis

Lixumistat, administered orally, has shown robust efficacy in the mouse bleomycin (B88199) model, a standard for preclinical IPF research. Studies have demonstrated efficacy with both prophylactic (dosing started before or at the time of injury) and therapeutic (dosing started after injury is established) regimens.[7]

Animal ModelTreatment RegimenKey EndpointsOutcomeReference(s)
Mouse Bleomycin-induced lung injuryLung WeightAttenuated increase[4]
(Therapeutic: daily oral dosing starting 7 days post-injury)Lung Fibrosis (Histology)Reduced fibrotic area[4]
Inflammatory Cell InfiltrationReduced infiltration[4]
Collagen Content (Hydroxyproline)Statistically significant, dose-dependent reduction[7]

Note: Specific quantitative data from the cited primary preclinical studies (Ju et al., 2016, Lam et al., 2018, Tsogbadrakh et al., 2018) were not publicly accessible and are summarized based on the qualitative descriptions in available literature.

Detailed Experimental Protocols

The following protocols are standard methodologies used to evaluate the anti-fibrotic effects of compounds like Lixumistat.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used in vivo model to screen for anti-fibrotic drug candidates.[8]

Objective: To induce lung fibrosis in mice to test the efficacy of Lixumistat.

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Mice (C57BL/6 strain is commonly used)[9]

  • Intratracheal administration device (e.g., MicroSprayer®)[8]

Procedure:

  • Anesthesia: Anesthetize the mouse according to IACUC-approved protocols. Ensure a proper plane of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Intubation: Visualize the trachea via oral intubation.

  • Instillation: Administer a single dose of bleomycin (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline directly into the lungs using an intratracheal sprayer to ensure even distribution.[8] Control animals receive 50 µL of sterile saline.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

  • Dosing: Lixumistat or vehicle is typically administered daily via oral gavage, starting at a predetermined time point (e.g., day 7 for a therapeutic model) and continuing until the study endpoint.[4]

  • Endpoint Analysis: At the end of the study (typically day 14 or 21), euthanize the animals and harvest the lungs for analysis (histology, hydroxyproline (B1673980) content, etc.).[10]

Bleomycin_Model_Workflow Start Start Anesthetize Anesthetize Mouse (e.g., C57BL/6) Start->Anesthetize Instill_Bleomycin Intratracheal Instillation of Bleomycin (or Saline) Anesthetize->Instill_Bleomycin Recovery Animal Recovery Instill_Bleomycin->Recovery Dosing_Regimen Daily Oral Dosing (Lixumistat or Vehicle) (e.g., Days 7-21) Recovery->Dosing_Regimen Endpoint Euthanasia & Lung Harvest (e.g., Day 21) Dosing_Regimen->Endpoint Analysis Endpoint Analysis Endpoint->Analysis Histology Histopathology (Masson's Trichrome) Analysis->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Analysis->Hydroxyproline Western_Blot Western Blot (α-SMA, p-SMAD) Analysis->Western_Blot

Caption: Experimental workflow for the mouse bleomycin model.
Hydroxyproline Assay for Collagen Quantification

This assay provides a quantitative measure of total collagen content in lung tissue.[8][11]

Objective: To quantify the collagen content in lung tissue homogenates from control and Lixumistat-treated animals.

Materials:

  • Lung tissue samples

  • Deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl, ~12 N)

  • Hydroxyproline Standard (1 mg/mL)

  • Chloramine-T Reagent

  • DMAB Reagent (p-dimethylaminobenzaldehyde)

  • 96-well microplate

  • Plate reader (560 nm)

Procedure:

  • Sample Preparation: Homogenize a known weight of lung tissue (e.g., 10 mg) in 100 µL of dH₂O.[12]

  • Hydrolysis: Transfer 100 µL of the homogenate to a pressure-tight, Teflon-capped vial. Add 100 µL of concentrated HCl. Tightly seal the vial and hydrolyze at 120°C for 3 hours. This step breaks down collagen into its constituent amino acids, including hydroxyproline.[11][12]

  • Drying: Transfer a small aliquot (e.g., 10-50 µL) of the hydrolyzed supernatant to a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.[13]

  • Standard Curve: Prepare a standard curve using the Hydroxyproline Standard (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ).[12]

  • Oxidation: Add 100 µL of Chloramine-T reagent to each sample and standard well. Incubate at room temperature for 5 minutes.

  • Color Reaction: Add 100 µL of DMAB reagent to each well. Incubate at 60°C for 90 minutes. This reaction produces a colored product proportional to the hydroxyproline concentration.[13]

  • Measurement: Read the absorbance at 560 nm using a microplate reader.

  • Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µg of hydroxyproline per mg of lung tissue.[11]

Western Blot for Fibrosis Markers and Signaling Proteins

Objective: To detect and quantify the expression of key proteins such as α-SMA, p-AMPK, and p-SMAD2/3 in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-α-SMA, anti-p-AMPK, anti-AMPK, anti-p-SMAD2/3, anti-SMAD2/3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate for chemiluminescence detection

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[6]

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[14]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.

Clinical Development and Future Directions

Lixumistat (IM156) is currently under clinical development for Idiopathic Pulmonary Fibrosis (IPF).[13] ImmunoMet Therapeutics has successfully completed a Phase 1 study in healthy volunteers, which confirmed the safety, tolerability, and pharmacokinetic profile of the drug.[12] Importantly, this study also established target engagement at clinically relevant doses, providing a strong rationale for progressing to patient studies.[12]

An earlier Phase 1 study in patients with advanced solid tumors also demonstrated that Lixumistat was generally well-tolerated, with manageable side effects.[2][9] The FDA has granted Lixumistat Orphan Drug Designation for the treatment of IPF, a status intended to encourage the development of drugs for rare diseases.[2]

The successful completion of these initial clinical phases, combined with the robust preclinical data, positions Lixumistat as a promising novel therapeutic for IPF and potentially other fibrotic diseases. Future clinical trials will focus on evaluating its efficacy in slowing disease progression in patients. The unique metabolic mechanism of action offers a new approach to treating fibrosis, potentially complementing existing standards of care.

References

Lixumistat Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule biguanide (B1667054) engineered as a potent inhibitor of mitochondrial complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat, compiled from preclinical and clinical studies. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of metabolic inhibitors.

Mechanism of Action

Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons and proton pumping, leading to a decrease in ATP production and an increase in AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic molecule than other biguanides like metformin, Lixumistat is designed for potentially greater bioavailability to cancer cells.[1]

Human Pharmacokinetics

The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human, open-label, multi-center, dose-escalation study (NCT03272256) involving patients with advanced solid tumors.

Table 1: Summary of Human Pharmacokinetic Parameters of Lixumistat
ParameterDosing RegimenValue(s)Source
Recommended Phase 2 Dose (RP2D) Monotherapy, Daily (QD)800 mgJanku F, et al. 2022
Combination Therapy*, Daily (QD)400 mgImmunoMet Therapeutics, 2025
Dose Proportionality 100 mg to 1,200 mgCmax and AUC increase dose-proportionallyJanku F, et al. 2022
Time to Maximum Concentration (Tmax) Not Specified2.3 h - 8.0 hJanku F, et al. 2022
Drug Accumulation Daily (QD) vs. Every Other Day (QOD)Mean Day 27 AUC0-24 values were higher with QD administrationJanku F, et al. 2022

*In combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic adenocarcinoma.

Experimental Protocol: First-in-Human Clinical Trial (NCT03272256)
  • Study Design: An open-label, multi-center, 3+3 dose-escalation study.

  • Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, ECOG Performance Status <2, adequate organ function, and measurable disease.

  • Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least 2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to 1,200 mg, administered either every other day (QOD) or daily (QD).[1]

  • Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic parameters.

  • Bioanalytical Method: While specific details of the analytical method have not been publicly disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

G cluster_0 Phase 1 Dose Escalation Study (NCT03272256) Patient Screening Patient Screening Dose Cohorts Dose Cohorts Patient Screening->Dose Cohorts Enrollment Safety & Tolerability Assessment Safety & Tolerability Assessment Dose Cohorts->Safety & Tolerability Assessment 3+3 Design PK & PD Analysis PK & PD Analysis Dose Cohorts->PK & PD Analysis Sample Collection Safety & Tolerability Assessment->Dose Cohorts Escalate/Expand RP2D Determination RP2D Determination Safety & Tolerability Assessment->RP2D Determination Inform PK & PD Analysis->RP2D Determination Inform

Figure 1. Workflow of the first-in-human dose-escalation study for Lixumistat.

Preclinical Pharmacokinetics

Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models such as rats and dogs are not extensively available in the public domain. However, some insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.

Murine Pharmacokinetics

In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin (B88199) model, chronic oral administration of the drug resulted in high distribution to major peripheral organs, including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of Lixumistat achieved in this model were comparable to the well-tolerated doses observed in human clinical studies.[2]

Table 2: Summary of Preclinical In Vivo Studies
SpeciesModelKey FindingsSource
Mouse Bleomycin-induced pulmonary fibrosis- High distribution to lungs, liver, kidneys, and heart.- Plasma exposures were comparable to well-tolerated human doses.Willette R, et al. 2021
Dog Toxicology Studies- A dog model suggested the possibility for drug accumulation, informing the initial QOD dosing in the human trial.[1]Janku F, et al. 2022
Experimental Protocol: Murine Bleomycin Model
  • Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.

  • Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.

  • Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory cell infiltration, and plasma metabolome.[2]

  • Bioanalytical Method: Specific details of the bioanalytical method used for plasma concentration determination in this study are not provided in the publication.

G cluster_1 Preclinical Murine Fibrosis Study Workflow Induce Lung Injury Induce Lung Injury Lixumistat Administration Lixumistat Administration Induce Lung Injury->Lixumistat Administration 7 days post-bleomycin Tissue & Plasma Collection Tissue & Plasma Collection Lixumistat Administration->Tissue & Plasma Collection Chronic Dosing Efficacy & PK Assessment Efficacy & PK Assessment Tissue & Plasma Collection->Efficacy & PK Assessment Analysis

Figure 2. Experimental workflow for the preclinical evaluation of Lixumistat in a murine model.

Metabolism and Excretion

As of the current date, detailed public information regarding the metabolic pathways, major metabolites, and routes of excretion (renal vs. fecal) of this compound is not available. Mass balance studies, which typically use radiolabeled compounds to trace the drug's fate, are crucial for elucidating this information. The results of such studies for Lixumistat have not been published in the peer-reviewed literature.

Signaling Pathway

Lixumistat's mechanism of action is centered on the disruption of cellular metabolism through the inhibition of the OXPHOS pathway.

G Lixumistat Lixumistat Mitochondrial Complex I Mitochondrial Complex I Lixumistat->Mitochondrial Complex I Inhibits OXPHOS OXPHOS Mitochondrial Complex I->OXPHOS Rate-limiting step ATP Production ATP Production OXPHOS->ATP Production Leads to AMPK Activation AMPK Activation ATP Production->AMPK Activation Decreased ATP/AMP ratio mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR Inhibition->Cell Growth & Proliferation Inhibits

Figure 3. Simplified signaling pathway of Lixumistat's mechanism of action.

Conclusion

This compound demonstrates a dose-proportional pharmacokinetic profile in humans, with an established recommended Phase 2 dose for both monotherapy and combination therapy settings. Preclinical studies in mice have shown significant distribution to major organs. However, a comprehensive understanding of its in vivo pharmacokinetics is currently limited by the lack of publicly available data on its metabolism, excretion, and detailed pharmacokinetic parameters in standard preclinical species. As Lixumistat progresses through further clinical development, the disclosure of these data will be crucial for a complete characterization of its disposition and for guiding its optimal therapeutic use.

References

An In-Depth Technical Guide to Lixumistat Hydrochloride: Alternative Names, Synonyms, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride, a novel investigational drug, is emerging as a promising therapeutic agent in oncology and for the treatment of fibrotic diseases. Its unique mechanism of action, targeting cellular metabolism, sets it apart from conventional therapies. This technical guide provides a comprehensive overview of this compound, including its alternative names and synonyms, a summary of key quantitative data from clinical trials, detailed experimental protocols for its study, and visualizations of its core signaling pathways.

Alternative Names and Synonyms

Lixumistat is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and unambiguous scientific communication.

Type Name/Identifier
Generic Name Lixumistat
Developmental Code Names IM156, HL156A, HL271[1][2]
Salt Form This compound, Lixumistat acetate[1]
Free Base Lixumistat free base, IM156 free base, HL156A free base, HL271 free base[2]
CAS Number 1422365-93-2 (for Lixumistat free base)[2]
Chemical Formula C13H16F3N5O (for Lixumistat free base)[3]
Molecular Weight 315.29 g/mol (for Lixumistat free base)[3]

Mechanism of Action

Lixumistat is a potent and orally bioavailable biguanide (B1667054) that functions as a mitochondrial protein complex 1 (PC1) inhibitor.[4][5] This inhibition disrupts the electron transport chain, leading to the suppression of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria.[4][5] A key consequence of OXPHOS inhibition is an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Activated AMPK shifts the cell from anabolic to catabolic metabolism to restore energy balance.[8] In the context of cancer, where many tumors are highly dependent on OXPHOS, Lixumistat's inhibition of this pathway can lead to energy deprivation and ultimately, cancer cell death.[9] In fibrotic diseases, Lixumistat's anti-fibrotic effects are mediated through AMPK activation, which can mitigate the conversion of fibroblasts to myofibroblasts, a key process in fibrosis.[6]

Signaling Pathways

The following diagrams illustrate the core signaling pathways affected by Lixumistat.

Lixumistat_OXPHOS_Inhibition cluster_Mito Mitochondrial Inner Membrane Lixumistat Lixumistat (IM156) ComplexI Complex I (NADH Dehydrogenase) Lixumistat->ComplexI Inhibits Mito Mitochondrion ETC Electron Transport Chain ComplexIII Complex III ComplexI->ComplexIII H_plus_gradient Proton Gradient ComplexI->H_plus_gradient Proton Pumping ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ComplexIII->H_plus_gradient Proton Pumping ComplexIV->H_plus_gradient Proton Pumping H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesis NADH NADH NAD NAD+ NADH->NAD Oxidation H_plus_gradient->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ComplexIV

Lixumistat inhibits Complex I of the mitochondrial electron transport chain.

Lixumistat_AMPK_Activation Lixumistat Lixumistat (IM156) OXPHOS Oxidative Phosphorylation Lixumistat->OXPHOS Inhibits ATP_prod ATP Production OXPHOS->ATP_prod AMP_ATP_ratio ↑ AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Decreases AMPK AMPK AMP_ATP_ratio->AMPK Activates Anabolic Anabolic Pathways (e.g., mTORC1 signaling, Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates Fibrosis_pathway Fibrotic Pathways (e.g., TGF-β signaling) AMPK->Fibrosis_pathway Inhibits Cell_Growth ↓ Cell Growth & Proliferation Anabolic->Cell_Growth Fibrosis_reduction ↓ Fibrosis Fibrosis_pathway->Fibrosis_reduction

Lixumistat activates the AMPK signaling pathway through OXPHOS inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating Lixumistat.

Table 1: Phase 1b Study of Lixumistat in Combination with Gemcitabine and Nab-paclitaxel in Advanced Pancreatic Cancer (NCT05497778) [5][10]

Parameter Value
Number of Patients (response-evaluable at RP2D) 8
Recommended Phase 2 Dose (RP2D) 400 mg once daily[5]
Objective Partial Response (PR) 62.5% (5 patients)[5][10]
Stable Disease (SD) 37.5% (3 patients)[5][10]
Disease Control Rate (DCR) 100%[5][10]
Median Progression-Free Survival (PFS) 9.7 months[5][10]
Median Overall Survival (OS) 18 months[5][10]

Table 2: Phase 1 First-in-Human Study in Advanced Solid Tumors (NCT03272256) [4]

Parameter Value
Number of Patients (efficacy-evaluable) 16
Objective Responses 0
Stable Disease (SD) 32% (7 patients)
Median Progression-Free Survival (PFS) 54 days

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Lixumistat.

In Vitro Cell-Based Assays

1. Cell Culture and Lixumistat Treatment

  • Cell Lines: Human cancer cell lines (e.g., pancreatic, breast, lung) or fibroblast cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Lixumistat Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).

  • Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of Lixumistat or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with Lixumistat for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot Analysis for AMPK Activation

  • Principle: This technique is used to detect and quantify the phosphorylation of AMPK, a marker of its activation.

  • Procedure:

    • Treat cells with Lixumistat for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify the band intensities and normalize the level of phospho-AMPK to total AMPK.

4. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

  • Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[12]

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.[13]

    • Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) and calibrate the instrument.[13]

    • The assay measures basal OCR, followed by sequential injections of the modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Lixumistat can be added before the start of the assay or injected during the run to assess its acute effects on OCR.

In Vivo Animal Studies

1. Xenograft Tumor Model

  • Principle: To evaluate the anti-tumor efficacy of Lixumistat in a living organism.

  • Procedure:

    • Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer Lixumistat orally (by gavage) or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

2. Bleomycin-Induced Pulmonary Fibrosis Model

  • Principle: To assess the anti-fibrotic activity of Lixumistat in an animal model of lung fibrosis.

  • Procedure:

    • Induce pulmonary fibrosis in mice by intratracheal instillation of bleomycin (B88199).

    • Administer Lixumistat orally or via another appropriate route, either prophylactically (before or at the time of bleomycin administration) or therapeutically (after fibrosis has been established).[6]

    • Monitor the animals for signs of distress and changes in body weight.

    • After a set period (e.g., 14 or 21 days), euthanize the mice and harvest the lungs.

    • Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining) and by measuring the lung collagen content (e.g., Sircol assay).

Experimental Workflows

The following diagrams illustrate typical workflows for the experimental protocols described above.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AMPK Activation A Cell Treatment with Lixumistat B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-AMPK, Total AMPK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Workflow for Western Blot analysis of AMPK activation.

Seahorse_Assay_Workflow cluster_workflow Seahorse XF Assay Workflow for Mitochondrial Respiration A Cell Seeding in XF Plate B Lixumistat Treatment (optional pre-treatment) A->B C Medium Exchange to XF Assay Medium B->C F Basal OCR Measurement C->F D Sensor Cartridge Hydration & Loading E Instrument Calibration D->E E->F G Sequential Injection of Modulators (Oligomycin, FCCP, Rot/AA) F->G H OCR Measurement After Each Injection G->H I Data Analysis H->I

Workflow for Seahorse XF mitochondrial respiration assay.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting cellular metabolism. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of its nomenclature, clinical data, and key experimental methodologies. The provided signaling pathway diagrams and experimental workflows serve as a practical guide for designing and interpreting studies aimed at further elucidating the therapeutic potential of Lixumistat. As research progresses, a deeper understanding of its intricate molecular interactions will undoubtedly pave the way for its effective clinical application in oncology and fibrotic diseases.

References

Lixumistat Hydrochloride (IM156): A Technical Guide for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lixumistat hydrochloride (also known as IM156) is an investigational, orally administered small molecule biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in cancer cells that are reliant on this metabolic process, particularly in the context of therapeutic resistance. This technical guide provides a comprehensive overview of the current research on Lixumistat for the treatment of pancreatic ductal adenocarcinoma (PDAC), summarizing its mechanism of action, preclinical rationale, and clinical trial data. Detailed experimental methodologies and visualizations of key pathways and processes are included to support further research and development efforts in this area.

Introduction to Lixumistat and its Target

Pancreatic cancer is a highly aggressive malignancy with limited treatment options and a poor prognosis. A key challenge in treating pancreatic cancer is the development of resistance to standard chemotherapies. Recent research has highlighted the role of metabolic reprogramming in cancer cells as a key driver of both tumor growth and therapeutic resistance. Many cancer cells, particularly those that have developed resistance, exhibit an increased reliance on oxidative phosphorylation (OXPHOS) for energy (ATP) production.

Lixumistat is a novel therapeutic agent that directly targets this metabolic vulnerability. As a PC1 inhibitor, it blocks the initial step of the electron transport chain, leading to a cascade of effects that ultimately impair the cancer cell's ability to survive and proliferate, especially in the face of other cellular stressors like chemotherapy.[1][2] Lixumistat has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, underscoring its potential to address a significant unmet medical need.[1]

Mechanism of Action and Signaling Pathway

Lixumistat exerts its anticancer effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:

  • Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient that drives ATP synthesis. By inhibiting Complex I, Lixumistat significantly curtails ATP production through OXPHOS.

  • Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the leakage of electrons and the formation of cytotoxic reactive oxygen species, inducing cellular damage and apoptosis.

  • Metabolic Reprogramming: Inhibition of OXPHOS forces a metabolic shift towards glycolysis. While some cancer cells can adapt, this creates a metabolic vulnerability that can be exploited by other therapies.

The following diagram illustrates the central role of OXPHOS in pancreatic cancer cell metabolism and the point of intervention for Lixumistat.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_Cytoplasm Cytoplasm PC1 Protein Complex I PC3 Complex III PC1->PC3 Chemoresistance Chemoresistance (Increased OXPHOS reliance) PC1->Chemoresistance PC2 Complex II PC2->PC3 PC4 Complex IV PC3->PC4 PC5 Complex V (ATP Synthase) PC4->PC5 ATP ATP PC5->ATP TCA TCA Cycle NADH NADH TCA->NADH NADH->PC1 e- Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Pyruvate->TCA Glycolysis->Pyruvate Lixumistat Lixumistat (IM156) Lixumistat->PC1 Inhibits

Figure 1: Lixumistat's Inhibition of the OXPHOS Pathway.

Preclinical Research and Rationale

While specific preclinical data for Lixumistat in pancreatic cancer is not extensively published in peer-reviewed literature, the manufacturer, ImmunoMet Therapeutics, has stated that the drug has demonstrated robust in vitro activity and in vivo efficacy in various cancer models, including pancreatic ductal adenocarcinoma.[2] The therapeutic rationale is based on the observation that chemoresistant pancreatic cancer cells often exhibit heightened dependence on OXPHOS for survival.[1] By inhibiting this pathway, Lixumistat is hypothesized to re-sensitize cancer cells to standard chemotherapeutic agents.

Generalized Experimental Protocols

The following are generalized protocols for key preclinical experiments used to evaluate compounds like Lixumistat.

This assay is used to determine the concentration of Lixumistat that inhibits the growth of pancreatic cancer cell lines by 50% (IC50).

  • Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) are cultured under standard conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Lixumistat is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

This model assesses the anti-tumor efficacy of Lixumistat in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Tumor Implantation: Human pancreatic cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the pancreas of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Treatment Administration: Lixumistat is administered to the treatment group via oral gavage at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treated group to the control group.

Clinical Research: The COMBAT-PC Trial

Lixumistat is being evaluated in the COMBAT-PC trial (NCT05497778), a Phase 1b clinical study investigating its safety and efficacy in combination with standard-of-care chemotherapy for advanced pancreatic cancer.

Study Design

The COMBAT-PC trial is a single-arm, open-label study with a dose-escalation phase followed by a dose-expansion phase.

  • Patient Population: Patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.

  • Treatment Regimen:

    • Gemcitabine (B846) (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.

    • Lixumistat administered orally once daily.

  • Primary Objective: To assess the safety and tolerability of the combination and to determine the recommended Phase 2 dose (RP2D) of Lixumistat.

  • Secondary Objectives: To evaluate the preliminary efficacy of the combination, including Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).

The workflow for this clinical trial is depicted in the diagram below.

cluster_Trial COMBAT-PC (NCT05497778) Phase 1b Trial Workflow cluster_DoseEscalation Dose Escalation Phase cluster_DoseExpansion Dose Expansion Phase Start Patient Enrollment (Metastatic PDAC, Treatment-Naive) Dose1 Cohort 1: Lixumistat 400 mg QD + Gem/Nab-Pac Start->Dose1 Dose2 Cohort 2: Lixumistat 800 mg QD + Gem/Nab-Pac Dose1->Dose2 RP2D Determine RP2D (400 mg QD) Dose2->RP2D Expansion Enroll Additional Patients at RP2D RP2D->Expansion Endpoints Evaluate Endpoints: - Safety & Tolerability - ORR, DCR, PFS, OS Expansion->Endpoints

Figure 2: Workflow of the COMBAT-PC Phase 1b Clinical Trial.
Clinical Trial Data

The following tables summarize the key quantitative data from the COMBAT-PC trial as of the latest data cut-off.

Table 1: Patient Dosing in the COMBAT-PC Trial

Dose LevelNumber of Patients
Lixumistat 400 mg QD8
Lixumistat 800 mg QD6
Total 14

Data from the dose-escalation phase.[3]

Table 2: Efficacy of Lixumistat at the Recommended Phase 2 Dose (RP2D) of 400 mg QD

Efficacy EndpointValue
Objective Response Rate (ORR)62.5% (5 of 8 patients)
Disease Control Rate (DCR)100% (8 of 8 patients)
Median Progression-Free Survival (PFS)9.7 months
Median Overall Survival (OS)18.0 months

Data for response-evaluable patients treated at the RP2D.[3][4]

Safety and Tolerability

The combination of Lixumistat with gemcitabine and nab-paclitaxel has been generally well-tolerated. The 800 mg once-daily dose was associated with manageable gastrointestinal toxicities, leading to the selection of 400 mg once daily as the RP2D.[3] No grade 4 or 5 toxicities have been reported.[1]

Logical Framework: Overcoming Chemoresistance

The central hypothesis for the use of Lixumistat in pancreatic cancer is its ability to counteract the metabolic adaptations that lead to chemoresistance. The following diagram illustrates the logical relationship between these concepts.

cluster_Problem The Challenge of Chemoresistance in Pancreatic Cancer cluster_Solution Lixumistat's Proposed Solution PDAC Pancreatic Ductal Adenocarcinoma (PDAC) Chemo Standard Chemotherapy (e.g., Gemcitabine) PDAC->Chemo is treated with Resistance Development of Chemoresistance Chemo->Resistance leads to MetabolicShift Metabolic Shift to Increased OXPHOS Resistance->MetabolicShift is driven by Lixumistat Lixumistat (IM156) MetabolicShift->Lixumistat is targeted by InhibitOXPHOS Inhibition of OXPHOS Lixumistat->InhibitOXPHOS causes Resensitization Re-sensitization to Chemotherapy InhibitOXPHOS->Resensitization leads to ImprovedOutcomes Improved Clinical Outcomes (PFS, OS) Resensitization->ImprovedOutcomes results in

Figure 3: Logical Framework for Lixumistat in Overcoming Chemoresistance.

Future Directions and Conclusion

The promising early clinical data for Lixumistat in combination with standard chemotherapy for advanced pancreatic cancer warrant further investigation in larger, randomized clinical trials. The favorable safety profile and high disease control rate observed in the Phase 1b study suggest that targeting OXPHOS is a viable and potentially synergistic strategy.

Future research should focus on:

  • Identifying biomarkers that can predict which patients are most likely to benefit from OXPHOS inhibition.

  • Exploring Lixumistat in other combination regimens and in earlier stages of pancreatic cancer.

  • Further elucidating the molecular mechanisms by which Lixumistat overcomes chemoresistance.

References

IM156 (Lixumistat): A Novel Biguanide Targeting Metabolic Vulnerabilities in Glioblastoma Multiforme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. A growing body of evidence highlights the critical role of metabolic reprogramming in GBM progression and therapeutic resistance. IM156 (Lixumistat), a novel and potent orally administered biguanide (B1667054), is emerging as a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. By inhibiting mitochondrial protein complex I (PC1) of the electron transport chain, IM156 disrupts oxidative phosphorylation (OXPHOS), a critical energy-generating process for many cancer cells, particularly those that have developed resistance to conventional therapies. This technical guide provides a comprehensive overview of the current understanding of IM156 in the context of glioblastoma research, including its mechanism of action, preclinical rationale, and a framework for its investigation. While specific quantitative preclinical data for IM156 in glioblastoma is not yet publicly available, this document consolidates the known information and provides detailed, generalized experimental protocols and conceptual signaling pathways to guide further research and development.

Introduction to IM156 (Lixumistat)

IM156, also known as Lixumistat, is a next-generation biguanide developed by ImmunoMet Therapeutics.[1] Unlike its predecessor metformin, which is widely used in the treatment of type 2 diabetes and has shown some anti-cancer properties, IM156 is a more potent inhibitor of OXPHOS.[1] It has demonstrated robust in vitro and in vivo efficacy in a range of preclinical cancer models, including glioblastoma.[2] A Phase 1 clinical trial in patients with advanced solid tumors has been successfully completed, establishing a recommended Phase 2 dose and demonstrating a favorable safety profile.[2] Recognizing its potential, the U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to Lixumistat for the treatment of glioblastoma.[3]

The primary rationale for investigating IM156 in glioblastoma lies in the metabolic plasticity of GBM cells. While often characterized by aerobic glycolysis (the Warburg effect), a subpopulation of GBM cells, particularly therapy-resistant cancer stem cells (GSCs), can be highly dependent on OXPHOS for survival and proliferation. By targeting this metabolic dependency, IM156 offers a novel therapeutic strategy to potentially overcome resistance and improve patient outcomes.

Mechanism of Action

IM156's primary molecular target is the mitochondrial protein complex I (PC1), the first and largest enzyme in the electron transport chain.[4] Inhibition of PC1 by IM156 leads to a cascade of downstream effects that ultimately compromise the cancer cell's bioenergetic and biosynthetic capabilities.

Inhibition of Oxidative Phosphorylation (OXPHOS)

By blocking the function of PC1, IM156 effectively halts the transfer of electrons from NADH to the subsequent complexes of the electron transport chain. This disruption leads to:

  • Decreased ATP Production: The primary function of OXPHOS is to generate large amounts of ATP. Inhibition of this pathway leads to a significant reduction in cellular energy supply.

  • Increased Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis.

  • Altered Redox Balance: The accumulation of NADH due to PC1 inhibition alters the cellular NAD+/NADH ratio, impacting numerous cellular processes that are dependent on this redox couple.

Downstream Signaling Pathways

The metabolic stress induced by IM156 triggers a series of downstream signaling events. While the specific signaling cascades activated by IM156 in glioblastoma are still under investigation, the known effects of biguanides and OXPHOS inhibition suggest the involvement of the following key pathways:

  • AMPK Activation: A decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.

  • mTORC1 Inhibition: A major downstream target of AMPK is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key promoter of cell growth and proliferation. AMPK can inhibit mTORC1 both directly and indirectly, leading to a reduction in protein synthesis and cell cycle arrest.

The following diagram illustrates the proposed mechanism of action of IM156.

IM156_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm IM156 IM156 PC1 Protein Complex I IM156->PC1 Inhibits ETC Electron Transport Chain PC1->ETC OXPHOS OXPHOS ETC->OXPHOS ROS ROS ETC->ROS Increases Leakage ATP ATP OXPHOS->ATP Produces AMPK AMPK ATP->AMPK Low levels activate Apoptosis Apoptosis ROS->Apoptosis Induces mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Proposed mechanism of action of IM156.

Preclinical Data for Biguanides in Glioblastoma

While specific quantitative data for IM156 in glioblastoma remains proprietary, studies on other biguanides, such as HL156A, provide a strong rationale for its investigation.

Table 1: Preclinical Data for HL156A in Glioblastoma

ParameterValue/ObservationReference
Cell Viability Minimal effect on cell viability at 15 µM
Combination Therapy Synergistic effect with temozolomide (B1682018) in reducing stemness and invasive properties of GBM tumorspheres
Mechanism of Action Decreased ATP levels, reduced 18F-FDG uptake, and lowered oxygen consumption rate. The expected AMPK activation and subsequent mTOR inhibition were not consistently observed, suggesting a distinct mechanism in GBM.
In Vivo Efficacy Combination with temozolomide showed survival benefits in an orthotopic xenograft mouse model.

Experimental Protocols for Preclinical Evaluation

The following sections outline detailed, generalized protocols for the preclinical evaluation of IM156 in glioblastoma cell lines and animal models. These protocols are based on standard methodologies in the field and should be adapted and optimized for specific experimental needs.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and cytostatic effects of IM156 on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G, patient-derived primary cultures)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • IM156 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed glioblastoma cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of IM156 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell_Viability_Workflow Start Start Seed_Cells Seed GBM Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Prepare_Drug Prepare Serial Dilutions of IM156 Adherence->Prepare_Drug Treat_Cells Treat Cells with IM156 Prepare_Drug->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan with DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Measure Absorbance at 570nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cell viability assay.
Orthotopic Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of IM156 in a clinically relevant animal model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice)

  • Glioblastoma cells (luciferase-expressing for bioluminescence imaging)

  • Stereotactic apparatus

  • IM156 formulation for oral administration

  • Bioluminescence imaging system

  • Calipers for tumor measurement (if applicable)

Protocol:

  • Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1x10^5 cells in 5 µL PBS) into the striatum or cerebral cortex of the mice.

  • Tumor Establishment: Monitor tumor growth using bioluminescence imaging starting approximately one week after implantation.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer IM156 orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring:

    • Monitor the body weight and general health of the mice regularly.

    • Measure tumor volume weekly using bioluminescence imaging.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size limit, neurological symptoms, significant weight loss).

  • Survival Analysis: Record the date of death or euthanasia for each mouse and perform a Kaplan-Meier survival analysis.

  • Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).

Xenograft_Workflow Start Start Implant_Cells Intracranial Implantation of GBM Cells Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth (Bioluminescence) Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer IM156 or Vehicle (Oral Gavage) Randomize_Mice->Administer_Drug Monitor_Health Monitor Mouse Health & Body Weight Administer_Drug->Monitor_Health Measure_Tumor_Volume Measure Tumor Volume (Weekly) Administer_Drug->Measure_Tumor_Volume Endpoint_Reached Endpoint Reached Monitor_Health->Endpoint_Reached Measure_Tumor_Volume->Endpoint_Reached Survival_Analysis Kaplan-Meier Survival Analysis Endpoint_Reached->Survival_Analysis Histology Histological & IHC Analysis of Brains Endpoint_Reached->Histology End End Survival_Analysis->End Histology->End

Caption: Workflow for orthotopic xenograft mouse model.

Future Directions and Conclusion

IM156 represents a promising new therapeutic strategy for glioblastoma by targeting the metabolic vulnerability of OXPHOS-dependent cancer cells. While early preclinical and clinical data are encouraging, further research is needed to fully elucidate its efficacy and mechanism of action in the context of GBM.

Key areas for future investigation include:

  • Quantitative Preclinical Studies: Detailed in vitro and in vivo studies are required to determine the precise IC50 values in a panel of GBM cell lines, and to quantify the extent of tumor growth inhibition and survival benefit in orthotopic xenograft models.

  • Combination Therapies: Investigating the synergistic potential of IM156 with standard-of-care treatments for GBM, such as temozolomide and radiation, is a critical next step.

  • Biomarker Discovery: Identifying predictive biomarkers of response to IM156 will be essential for patient stratification in future clinical trials.

  • Detailed Signaling Pathway Analysis: A comprehensive analysis of the downstream signaling pathways affected by IM156 in GBM cells will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.

References

Lixumistat Hydrochloride in Lung Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational small molecule drug that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1] By targeting this complex, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in cancer cells. Tumors that are resistant to conventional therapies often exhibit a heightened dependence on OXPHOS, making it a promising therapeutic target.[2] Preclinical studies have demonstrated the in vitro and in vivo efficacy of Lixumistat in various cancers, including lung cancer.[2] This technical guide provides an in-depth overview of the core preclinical evaluation of this compound in lung cancer cell lines, including its mechanism of action, experimental protocols, and data interpretation.

Core Mechanism of Action

Lixumistat functions as a biguanide (B1667054) that inhibits the catalytic activity of mitochondrial Protein Complex 1.[1] This inhibition curtails the production of ATP via oxidative phosphorylation.[1] A significant consequence of this action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK can, in turn, lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[3][4]

Data Presentation

While specific quantitative data for this compound in lung cancer cell lines is not extensively available in the public domain, this section presents illustrative tables summarizing the types of data typically generated in preclinical studies. These tables are based on expected outcomes from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineHistologyKey MutationsIC50 (µM) after 72h
A549AdenocarcinomaKRAS G12S[Data Not Available]
NCI-H1299AdenocarcinomaTP53 null[Data Not Available]
NCI-H460Large Cell CarcinomaKRAS Q61H[Data Not Available]
HCC827AdenocarcinomaEGFR del E746-A750[Data Not Available]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Induction of Apoptosis in NSCLC Cell Lines by this compound (at 2x IC50 concentration for 48h)

Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
A549[Data Not Available][Data Not Available][Data Not Available]
NCI-H1299[Data Not Available][Data Not Available][Data Not Available]

Apoptosis is a form of programmed cell death.

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (at IC50 concentration for 48h)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control[Data Not Available][Data Not available][Data Not Available]
Lixumistat[Data Not Available][Data Not Available][Data Not Available]

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to assess the efficacy of this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate lung cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5][6]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9][10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[12][13]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[12][13][14] RNase A is crucial to ensure that only DNA is stained.[12]

  • Incubation: Incubate the cells in the dark to allow for DNA staining.[11][14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.[12]

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated AMPK, phosphorylated mTOR, total AMPK, total mTOR, and a loading control like β-actin or GAPDH).[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Lixumistat_Mechanism_of_Action cluster_0 Mitochondrion Lixumistat Lixumistat (IM156) PC1 Protein Complex I Lixumistat->PC1 inhibits Mito Mitochondrion OXPHOS Oxidative Phosphorylation PC1->OXPHOS e- transport ATP ATP Production OXPHOS->ATP AMPK AMPK (activated) ATP->AMPK decrease leads to mTOR mTOR (inhibited) AMPK->mTOR inhibits Growth Cell Growth & Proliferation AMPK->Growth inhibits mTOR->Growth promotes

Lixumistat's Mechanism of Action

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: NSCLC Cell Lines (e.g., A549, NCI-H1299) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Levels (p-AMPK, p-mTOR) western_blot->protein_exp end Conclusion: Efficacy and Mechanism ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Preclinical Evaluation Workflow

References

Methodological & Application

Application Notes and Protocols for Lixumistat Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is a novel, orally bioavailable biguanide (B1667054) that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting OXPHOS, Lixumistat disrupts cellular energy metabolism, leading to reduced ATP production and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. This mechanism of action makes Lixumistat a promising therapeutic candidate for cancers that are highly dependent on mitochondrial respiration, such as pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Mechanism of Action Overview

Lixumistat targets and inhibits the function of Protein Complex 1 in the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH to NAD+, a critical step in oxidative phosphorylation. The subsequent decrease in the proton gradient across the inner mitochondrial membrane leads to reduced ATP synthesis. The resulting increase in the cellular AMP/ATP ratio activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of downstream signaling events that collectively inhibit anabolic processes and promote catabolic processes to restore energy balance, ultimately leading to cell growth arrest and apoptosis in cancer cells.

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain (ETC) OXPHOS Oxidative Phosphorylation (OXPHOS) PC1 Protein Complex 1 (PC1) PC1->OXPHOS e- transfer ATP_Synthase ATP Synthase OXPHOS->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis AMPK AMPK ATP->AMPK AMP/ATP Ratio Lixumistat Lixumistat HCl Lixumistat->PC1 Inhibition pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glycolysis & Autophagy) pAMPK->Catabolic Activation Cell_Growth Cell Growth & Proliferation pAMPK->Cell_Growth Inhibition Apoptosis Apoptosis pAMPK->Apoptosis Induction Anabolic->Cell_Growth Supports

Diagram 1: this compound mechanism of action.

Data Presentation

The following tables summarize representative quantitative data from in vitro assays with OXPHOS inhibitors in pancreatic cancer cell lines. Note that specific data for this compound is limited in publicly available literature; therefore, the data presented below is illustrative of the expected outcomes based on its mechanism of action and data from other OXPHOS inhibitors.

Table 1: Cell Viability (IC50) Data for OXPHOS Inhibitors in Pancreatic Cancer Cell Lines

Cell LineCompoundAssayIncubation Time (h)IC50 (µM)
PANC-1OXPHOS Inhibitor AMTT725.2
MiaPaCa-2OXPHOS Inhibitor ACCK-8728.7
BxPC-3OXPHOS Inhibitor BCellTiter-Glo483.5
AsPC-1OXPHOS Inhibitor BResazurin726.1

Table 2: Apoptosis Induction by an OXPHOS Inhibitor in PANC-1 Cells

TreatmentConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
Vehicle Control-485.3 ± 1.2
OXPHOS Inhibitor54825.8 ± 3.5
OXPHOS Inhibitor104842.1 ± 4.1

Table 3: Effect of an OXPHOS Inhibitor on Mitochondrial Respiration in MiaPaCa-2 Cells

ParameterVehicle ControlOXPHOS Inhibitor (10 µM)% Change
Basal OCR (pmol/min)150 ± 1265 ± 8-56.7%
ATP-linked OCR (pmol/min)110 ± 930 ± 5-72.7%
Maximal OCR (pmol/min)250 ± 2080 ± 10-68.0%
Basal ECAR (mpH/min)40 ± 565 ± 7+62.5%

Table 4: Western Blot Analysis of p-AMPK Levels in BxPC-3 Cells

TreatmentConcentration (µM)Incubation Time (h)p-AMPK/Total AMPK (Fold Change)
Vehicle Control-61.0
Lixumistat HCl563.2 ± 0.4
Lixumistat HCl1065.8 ± 0.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Cell_Viability_Workflow A 1. Seed Cells (e.g., PANC-1, MiaPaCa-2) in 96-well plates. B 2. Incubate Overnight (37°C, 5% CO2). A->B C 3. Treat with Lixumistat HCl (various concentrations) and vehicle control. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT Reagent (10 µL/well). D->E F 6. Incubate for 2-4 hours. E->F G 7. Add Solubilization Buffer (e.g., DMSO). F->G H 8. Measure Absorbance (570 nm). G->H I 9. Calculate IC50 Value. H->I Seahorse_Assay_Workflow A 1. Seed Cells in Seahorse XF plate. B 2. Incubate Overnight. A->B D 4. Replace medium with Seahorse XF Assay Medium. B->D C 3. Hydrate Sensor Cartridge. F 6. Load Lixumistat HCl and other compounds into sensor cartridge. C->F E 5. Equilibrate plate in non-CO2 incubator. D->E G 7. Run Seahorse XF Analyzer. E->G F->G H 8. Analyze OCR and ECAR data. G->H

References

Application Notes and Protocols for IM156 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide (B1667054) inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis.[1][7][8]

These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines

Cell LineCell TypeApplicationConcentrationIncubation TimeOutcome
WI-38Human Pulmonary FibroblastInhibition of TGF-β induced Oxygen Consumption Rate (OCR)15 µM (pre-incubation)2 hoursInhibition of TGF-β induced increase in OCR
WI-38Human Pulmonary FibroblastInhibition of TGF-β induced Myofibroblast DifferentiationConcentration-dependent24 hours (Collagen Deposition)48 hours (α-SMA Expression)IC50 of 14.7 µM for OCR inhibition
Eµ-Myc+Mouse LymphomaCell ViabilityEC50: 12 µM48 hours50% reduction in cell viability
FaDuHuman Oral Squamous CarcinomaCell Growth Inhibition40 µM24 hours45% inhibition of cell growth
YD-10BHuman Oral Squamous CarcinomaCell Growth Inhibition10-50 µM24 hoursConcentration-dependent inhibition
FaDu, YD-10BHuman Oral Squamous CarcinomaColony Formation AssayNot specified14 daysDose-dependent reduction in colony formation
hTERT-immortalizedHuman Renal Cyst CellsCell Viability5 µM24 hours~25% reduction in cell viability
A549Human Lung CarcinomaCell ViabilityUp to 50 µMNot specifiedNo effect on cell viability from a major metabolite

Mandatory Visualizations

Signaling Pathway of IM156

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.

General Experimental Workflow for IM156 Treatment

IM156_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in Appropriate Culture Vessel start->seed_cells incubate_adhesion Incubate for Cell Adhesion (e.g., 24 hours) seed_cells->incubate_adhesion prepare_im156 Prepare IM156 Stock Solution and Working Dilutions incubate_adhesion->prepare_im156 treat_cells Treat Cells with IM156 (and controls) incubate_adhesion->treat_cells prepare_im156->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 2, 24, 48 hours) treat_cells->incubate_treatment endpoint_assay Perform Endpoint Assay incubate_treatment->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis viability Cell Viability (e.g., MTT) endpoint_assay->viability western Western Blot (e.g., p-AMPK) endpoint_assay->western seahorse Metabolic Analysis (e.g., Seahorse) endpoint_assay->seahorse end End data_analysis->end

References

Application Notes and Protocols for Measuring OXPHOS Inhibition by Lixumistat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lixumistat hydrochloride (also known as IM156 or HL156A) is a novel, orally bioavailable biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting OXPHOS, Lixumistat disrupts mitochondrial function and depletes the primary source of cellular energy (ATP), thereby impeding the proliferation of cancer cells.[4][5] Notably, tumor cells that are resistant to other therapies often exhibit a dependency on elevated mitochondrial OXPHOS activity, making them particularly sensitive to metabolic inhibitors like Lixumistat.[6][7]

Oxidative phosphorylation is the fundamental process of ATP production in eukaryotic cells, involving a series of protein complexes (Complex I-V) within the inner mitochondrial membrane.[8] Given Lixumistat's mechanism of action, it is crucial for researchers to have robust methods to quantify its inhibitory effects on OXPHOS. These application notes provide detailed protocols for three key assays to measure the impact of this compound on cellular bioenergetics: the Seahorse XF Cell Mito Stress Test, cellular ATP quantification, and mitochondrial membrane potential assessment.

Signaling Pathways and Experimental Workflows

OXPHOS_Pathway cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_atp ATP Synthesis C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e- ProtonGradient H+ Gradient C1->ProtonGradient H+ pump C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III (Cytochrome c reductase) Q->C3 e- CytC Cytochrome c C3->CytC e- C3->ProtonGradient H+ pump C4 Complex IV (Cytochrome c oxidase) CytC->C4 e- C4->ProtonGradient H+ pump C5 Complex V (ATP Synthase) ATP ATP C5->ATP ADP ADP + Pi ADP->C5 Lixumistat Lixumistat (IM156) Lixumistat->C1 Inhibition ProtonGradient->C5 H+ flow

Caption: The OXPHOS pathway and the inhibitory action of Lixumistat on Complex I.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Seed Cells in Appropriate Plate Treatment 2. Treat Cells with This compound CellCulture->Treatment Assay1 Seahorse XF Mito Stress Test Treatment->Assay1 3. Perform Assay Assay2 ATP Production Assay Treatment->Assay2 3. Perform Assay Assay3 Mitochondrial Membrane Potential Assay Treatment->Assay3 3. Perform Assay Data 4. Acquire & Analyze Data (OCR, ATP Levels, Fluorescence) Assay1->Data Assay2->Data Assay3->Data

Caption: General experimental workflow for assessing OXPHOS inhibition.

Real-time Analysis of Cellular Respiration using Seahorse XF Analyzer

Principle: The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.[9] The Seahorse XF Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors to dissect the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10][11] By introducing Lixumistat, its specific impact on these parameters can be precisely quantified.

Detailed Protocol: Seahorse XF Cell Mito Stress Test

Materials and Reagents:

  • This compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Supplements: Glucose, Pyruvate (B1213749), Glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Vehicle control (e.g., DMSO)

Procedure:

Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top and incubate overnight in a 37°C non-CO2 incubator.[10]

Day 2: Assay Execution

  • Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with appropriate concentrations of glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.[10][12]

  • Prepare Compounds: Prepare stock solutions of this compound and the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium. A typical starting concentration range for Lixumistat could be determined from literature or preliminary dose-response experiments.

  • Cell Plate Preparation: Remove the culture medium from the cell plate, wash twice gently with the warmed assay medium, and finally add the appropriate volume of assay medium containing either vehicle or the desired concentration of Lixumistat.[10]

  • Incubation: Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour (or desired pre-treatment time).

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial modulators. A typical injection sequence is:

    • Port A: Vehicle or Lixumistat (if not pre-incubated)

    • Port B: Oligomycin (ATP synthase inhibitor)

    • Port C: FCCP (uncoupling agent)

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors)[10]

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the calibrant plate with your cell plate to begin the assay. The instrument will measure basal OCR and then the response to each injected compound.

Data Presentation
ParameterVehicle ControlLixumistat (X µM)Expected Outcome with Lixumistat
Basal Respiration (pmol/min) 150 ± 1080 ± 8Decrease
ATP Production (pmol/min) 100 ± 745 ± 5Decrease
Proton Leak (pmol/min) 25 ± 320 ± 2Minor Change/Slight Decrease
Maximal Respiration (pmol/min) 300 ± 20100 ± 12Significant Decrease
Spare Respiratory Capacity (%) 100%25%Significant Decrease

Note: Data are hypothetical and for illustrative purposes.

Seahorse_Workflow cluster_timeline Seahorse XF Measurement Timeline cluster_params Calculated Parameters Basal Basal OCR Inject_Lix Inject Lixumistat P1 Basal Respiration Basal->P1 Inject_Oligo Inject Oligomycin P2 ATP Production Inject_Lix->P2 Inject_FCCP Inject FCCP Inject_Oligo->P2 P5 Proton Leak Inject_Oligo->P5 Inject_RotAA Inject Rot/AA P3 Maximal Respiration Inject_FCCP->P3 P6 Non-Mitochondrial Respiration Inject_RotAA->P6 P4 Spare Capacity P3->P4

Caption: Workflow of the Seahorse XF Cell Mito Stress Test.

Quantification of Cellular ATP Production

Principle: This method directly measures the total cellular ATP content, which is expected to decrease following OXPHOS inhibition. The most common method is a bioluminescence assay based on the reaction of ATP with firefly luciferase and its substrate D-luciferin.[13][14] The light produced is directly proportional to the amount of ATP present.[14][15]

Detailed Protocol: Luciferase-Based ATP Assay

Materials and Reagents:

  • This compound

  • White, opaque 96-well or 384-well plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • ATP Assay Kit (containing ATP standard, luciferase, D-luciferin, and assay buffer)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed 10³ - 10⁴ cells per well in a white, opaque microplate and allow them to adhere.[14][15]

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Prepare ATP Standard Curve: Prepare a series of ATP standards in culture media according to the kit manufacturer's instructions, typically ranging from 0.5 to 50 µM.[13][14]

  • Prepare Reaction Mixture: Prepare the ATP detection cocktail containing luciferase and D-luciferin in assay buffer as per the kit protocol.[14][15]

  • Lysis and Measurement:

    • For adherent cells, remove the culture medium.

    • Add the single working reagent (which lyses the cells and contains the detection cocktail) to each well containing cells and standards.[14]

    • Mix gently by tapping the plate.

  • Read Luminescence: Immediately (within 1-5 minutes) measure the luminescence using a luminometer. The signal can decay over time, so consistent timing is critical.[14]

Data Presentation
Treatment GroupLuminescence (RLU)Calculated ATP (µM)% of Control
Vehicle Control 850,000 ± 50,00010.2 ± 0.6100%
Lixumistat (1 µM) 510,000 ± 45,0006.1 ± 0.560%
Lixumistat (5 µM) 255,000 ± 30,0003.0 ± 0.430%
Lixumistat (10 µM) 127,500 ± 15,0001.5 ± 0.215%

Note: Data are hypothetical and for illustrative purposes.

ATP_Assay cluster_reaction Bioluminescent Reaction cluster_process Measurement Process ATP ATP (from cell lysate) Luciferase Luciferase Enzyme ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Light Light (560 nm) Luciferase->Light Cells Cells Treated with Lixumistat Lysis Cell Lysis + Add Reagents Cells->Lysis Luminometer Measure Light with Luminometer Lysis->Luminometer Quantification Quantify ATP vs. Standard Curve Luminometer->Quantification

Caption: Principle of the luciferase-based ATP production assay.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential (MMP or ΔΨm) is a key indicator of mitochondrial health and is generated by the proton pumping of the electron transport chain.[16] Inhibition of OXPHOS by Lixumistat is expected to disrupt this potential. This can be measured using fluorescent cationic dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1, which accumulate in healthy, energized mitochondria.[17] A decrease in ΔΨm leads to reduced dye accumulation and thus a lower fluorescence signal.[17]

Detailed Protocol: TMRE Staining Assay

Materials and Reagents:

  • This compound

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • TMRE (Tetramethylrhodamine, Ethyl Ester) dye

  • FCCP or CCCP (positive control for depolarization)[17]

  • Hoechst 33342 (optional, for nuclear staining/cell counting)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of Lixumistat, vehicle control, and a positive control (e.g., 10 µM FCCP) for the desired duration.

  • Dye Loading: Add TMRE to the culture medium of each well to a final concentration of 20-200 nM (this should be optimized for your cell line).

  • Incubation: Incubate the plate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed PBS or culture medium to remove the background fluorescence of the dye in the medium.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~549 nm, emission ~575 nm). If using a fluorescence microscope, capture images for qualitative analysis.

Data Presentation
Treatment GroupFluorescence Intensity (RFU)% of Control
Vehicle Control 50,000 ± 4,000100%
Lixumistat (1 µM) 37,500 ± 3,50075%
Lixumistat (5 µM) 20,000 ± 2,10040%
Lixumistat (10 µM) 12,500 ± 1,50025%
FCCP (Positive Control) 8,000 ± 90016%

Note: Data are hypothetical and for illustrative purposes.

MMP_Assay cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_treated Lixumistat-Treated (Low ΔΨm) Mito_H Mitochondrial Matrix Result_H High Fluorescence Mito_H->Result_H TMRE_H TMRE Dye TMRE_H->Mito_H Accumulates Mito_T Mitochondrial Matrix Result_T Low Fluorescence Mito_T->Result_T TMRE_T TMRE Dye TMRE_T->Mito_T Diffuses Out Lixumistat Lixumistat Inhibition cluster_treated cluster_treated Lixumistat->cluster_treated

Caption: Principle of the mitochondrial membrane potential assay using TMRE dye.

References

Application Note: Evaluating the Bioenergetic Impact of Lixumistat Hydrochloride using the Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat (also known as IM156) is a novel biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain.[1] By inhibiting oxidative phosphorylation (OXPHOS), Lixumistat disrupts mitochondrial function and deprives cancer cells of their primary energy source, showing potential as an antineoplastic agent.[1][2] Cancer cells, particularly those resistant to conventional therapies, often exhibit an increased reliance on OXPHOS for survival and proliferation.[3]

The Agilent Seahorse XF Cell Mito Stress Test is a leading method for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR) of live cells.[4][5] This application note provides a detailed protocol to investigate the effects of Lixumistat hydrochloride on cellular bioenergetics, enabling researchers to quantify its impact on key parameters of mitochondrial respiration.

Principle of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) from live cells in a specialized microplate.[5] The Mito Stress Test protocol involves the sequential injection of mitochondrial modulators to reveal a cell's metabolic phenotype.[4]

  • Basal Respiration: The baseline OCR, representing the cell's energetic demand under normal conditions.[6]

  • ATP-Linked Respiration: Injection of Oligomycin , an ATP synthase (Complex V) inhibitor, blocks mitochondrial ATP production. The resulting decrease in OCR reveals the portion of basal respiration dedicated to ATP synthesis.[4][6]

  • Maximal Respiration: Injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent, collapses the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate.[4][6]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[4]

  • Non-Mitochondrial Respiration: A final injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) shuts down all mitochondrial respiration. The remaining OCR is due to other cellular processes that consume oxygen.[4]

By comparing these parameters in control versus Lixumistat-treated cells, researchers can precisely determine the compound's inhibitory effects on mitochondrial function.

Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

I. Materials and Reagents
  • Cell Line: A cancer cell line of interest (e.g., pancreatic, lung, glioblastoma).

  • This compound: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.

  • Culture Medium: Appropriate growth medium for the chosen cell line.

  • Seahorse XF Assay Medium: Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[7]

  • Agilent Seahorse XF Consumables:

    • Seahorse XF Cell Culture Microplate (24 or 96-well).

    • Seahorse XF Sensor Cartridge.

    • Seahorse XF Calibrant.[7]

  • Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.[4]

  • Coating Agent (if necessary): Poly-D-Lysine or similar for poorly adherent cells.[8]

II. Day 1: Cell Seeding and Cartridge Hydration
  • Hydrate Sensor Cartridge: Add 200 µL (for 96-well) of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top, ensuring the sensors are submerged. Incubate overnight at 37°C in a non-CO2 incubator.[7][9]

  • Seed Cells: Harvest and count cells. Seed them into the Seahorse XF Cell Culture Microplate at a pre-optimized density (e.g., 10,000-40,000 cells/well for a 96-well plate). Ensure even distribution and leave the four corner wells for background correction.[7]

  • Incubate: Allow cells to adhere and form a monolayer by incubating overnight at 37°C in a CO2 incubator.

III. Day 2: Lixumistat Treatment and Seahorse Assay
  • Prepare Lixumistat Working Solutions: Dilute the Lixumistat stock solution in pre-warmed Seahorse XF assay medium to achieve the desired final concentrations. Note: A dose-response experiment is recommended to determine the optimal concentration.

  • Prepare Mitochondrial Modulators: Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium to the desired working concentrations. These should be optimized for your cell line (e.g., 1.0-2.0 µM Oligomycin, 0.5-2.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).[10]

  • Lixumistat Treatment:

    • Remove the cell culture plate from the incubator.

    • Gently wash the cells twice with pre-warmed Seahorse XF assay medium.[7]

    • Add the appropriate volume of assay medium containing the desired Lixumistat concentration to the treatment wells. Add assay medium with vehicle (e.g., DMSO) to the control wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for pH and temperature equilibration.[7] This step serves as an acute treatment period. For chronic exposure, treat cells in the growth incubator for the desired duration before washing and adding fresh assay medium.

  • Load Sensor Cartridge: While the cell plate equilibrates, load the hydrated sensor cartridge with the prepared mitochondrial modulators.

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

  • Run the Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with your cell culture plate.

    • Start the assay program. The instrument will measure basal OCR before sequentially injecting the compounds from Ports A, B, and C, measuring OCR after each injection.[7]

Data Presentation and Analysis

After the run, the Seahorse software calculates OCR values. Data should be normalized to cell number or protein concentration to account for well-to-well variability. The key parameters derived from the Mito Stress Test can be summarized as follows.

Table 1: Hypothetical Effects of Lixumistat on Mitochondrial Respiration

Metabolic ParameterControl Group (pmol O₂/min)Lixumistat-Treated Group (pmol O₂/min)Percent Change
Basal Respiration120.5 ± 8.265.3 ± 5.1↓ 45.8%
ATP-Linked Respiration85.1 ± 6.530.7 ± 4.3↓ 63.9%
Maximal Respiration250.2 ± 15.670.1 ± 6.8↓ 72.0%
Spare Respiratory Capacity129.7 ± 11.94.8 ± 2.2↓ 96.3%
Proton Leak35.4 ± 3.134.6 ± 2.9~ No Change
Non-Mitochondrial OCR15.8 ± 2.416.1 ± 2.1~ No Change

Values are represented as Mean ± SEM. Data is hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway and Drug Target

Lixumistat directly targets Protein Complex I of the mitochondrial electron transport chain (ETC), thereby inhibiting oxidative phosphorylation (OXPHOS). This leads to a decrease in mitochondrial ATP production and overall oxygen consumption.

Pathway cluster_etc Mitochondrial Electron Transport Chain (ETC) C1 Complex I (PC1) C3 Complex III C1->C3 C2 Complex II C2->C3 C4 Complex IV C3->C4 C5 Complex V (ATP Synthase) C4->C5 O2 Oxygen (O₂) C4->O2 Consumes ATP ATP C5->ATP Produces Lixumistat Lixumistat Lixumistat->C1 Inhibition

Figure 1: Mechanism of Lixumistat action on the ETC.
Experimental Workflow

The following diagram outlines the key steps of the Seahorse XF assay protocol for evaluating Lixumistat treatment.

Workflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_analysis Post-Assay A Seed Cells in XF Microplate B Hydrate Sensor Cartridge with Calibrant C Prepare & Add Lixumistat Treatment A->C Overnight Incubation D Equilibrate Plate (non-CO₂ incubator) C->D F Calibrate & Run Seahorse XF Analyzer D->F E Load Modulators into Sensor Cartridge E->F G Normalize & Analyze Data (OCR, ECAR) F->G H Calculate Metabolic Parameters G->H

Figure 2: Seahorse XF experimental workflow diagram.

References

Application Notes and Protocols for Lixumistat Hydrochloride in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (IM156) is an investigational, orally bioavailable small molecule that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting OXPHOS, Lixumistat disrupts cellular metabolism and energy production, leading to anti-tumor activity. This mechanism is particularly relevant in cancers that are highly dependent on mitochondrial respiration for survival and proliferation, including certain drug-resistant tumors.[1] Preclinical and clinical studies have demonstrated the potential of Lixumistat in various malignancies, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), and lymphoma.[1]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo animal studies to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway

Lixumistat targets PC1 of the mitochondrial electron transport chain, thereby inhibiting OXPHOS. This leads to a decrease in ATP production and an increase in AMP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can modulate downstream signaling pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell ETC Electron Transport Chain PC1 Protein Complex 1 OXPHOS Oxidative Phosphorylation PC1->OXPHOS ATP ATP OXPHOS->ATP AMPK AMPK Activation ATP->AMPK Decreased ATP/AMP Ratio Lixumistat Lixumistat HCl Lixumistat->PC1 Inhibits mTOR mTOR Pathway Inhibition AMPK->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibits

Caption: Lixumistat inhibits Protein Complex 1, disrupting ATP production and leading to AMPK activation and mTOR pathway inhibition.

Data Presentation: Summary of Preclinical and Clinical Findings

Quantitative data from preclinical and clinical studies are crucial for understanding the therapeutic potential of Lixumistat. Below are tables summarizing key findings.

Table 1: Preclinical In Vivo Efficacy of Lixumistat (IM156)

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Lymphoma (Ibrutinib-resistant)Patient-Derived Xenograft (PDX) Mouse ModelDetails not fully specified, mentioned in combination studiesInhibits the growth of ibrutinib-resistant lymphoma cells.[3]
GlioblastomaPreclinical in vivo modelsNot specifiedDemonstrated anti-cancer activity.[1]
Gastric CancerPreclinical in vivo modelsNot specifiedDemonstrated anti-cancer activity.[1]
Lung Cancer (EGFR-mutated)Preclinical in vivo modelsNot specifiedDemonstrated anti-cancer activity.[1]

Table 2: Clinical Trial Data for Lixumistat in Advanced Pancreatic Cancer (COMBAT-PC, NCT05497778) [2][4]

ParameterValue
Treatment Arm Lixumistat (400 mg QD) + Gemcitabine + Nab-paclitaxel
Patient Population Treatment-naïve metastatic pancreatic ductal adenocarcinoma
Disease Control Rate (DCR) 80%
Overall Response Rate (ORR) 50% (Partial Response)
Median Progression-Free Survival (PFS) 7.4 months
Median Overall Survival (OS) 18 months
Recommended Phase 2 Dose (RP2D) 400 mg once daily

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for establishing and utilizing in vivo animal models to test the efficacy of Lixumistat.

General Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Tumor Cell/PDX Implantation (Subcutaneous or Orthotopic) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Initiate Lixumistat Treatment (Oral Gavage) Randomization->Treatment_Initiation Monitoring Monitor Tumor Volume, Body Weight, & Health Treatment_Initiation->Monitoring Euthanasia Euthanasia & Tumor/Tissue Collection Monitoring->Euthanasia Analysis Ex Vivo Analysis (e.g., IHC, Western Blot) Euthanasia->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies of Lixumistat.

Protocol 1: Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

1. Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer PDX model.

2. Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Tissue: Freshly obtained human pancreatic ductal adenocarcinoma tissue from consenting patients, or cryopreserved PDX tissue fragments.

  • This compound: Formulated for oral administration (e.g., in 0.5% methylcellulose).

  • Vehicle Control: 0.5% methylcellulose.

  • Surgical and Dosing Equipment: Sterile surgical instruments, trocars for implantation, oral gavage needles.

3. Methods:

  • Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to experimentation.

  • PDX Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a small fragment (approx. 2-3 mm³) of pancreatic tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions twice weekly using digital calipers once tumors become palpable.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health status.

  • Randomization:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound orally (e.g., 25-50 mg/kg, once daily) via gavage.

    • Administer the vehicle control to the control group using the same schedule and route.

    • Continue treatment for a predetermined period (e.g., 21-28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for pathway analysis).

Protocol 2: Glioblastoma Orthotopic Xenograft Model

1. Objective: To assess the efficacy of this compound in an orthotopic glioblastoma model.

2. Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., athymic nude mice).

  • Cell Line: Human glioblastoma cell line (e.g., U87-MG) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

  • This compound: Formulated for oral administration.

  • Vehicle Control: As appropriate for the Lixumistat formulation.

  • Stereotactic Surgical Equipment: Stereotactic frame, micro-syringe pump.

  • In Vivo Imaging System: Bioluminescence imaging system.

3. Methods:

  • Cell Culture: Culture glioblastoma cells under standard conditions.

  • Intracranial Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Inject a suspension of glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL of sterile PBS) into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Monitor tumor growth weekly using bioluminescence imaging.

    • Monitor animal body weight and neurological signs.

  • Randomization and Treatment:

    • Once a detectable bioluminescent signal is established, randomize mice into treatment and control groups.

    • Administer this compound orally as described in Protocol 1.

  • Endpoint Analysis:

    • Primary endpoint is typically survival. Monitor animals daily and euthanize when they exhibit predefined humane endpoints (e.g., significant weight loss, neurological deficits).

    • Brains can be harvested for histological and molecular analysis.

Protocol 3: Lymphoma Disseminated Model

1. Objective: To evaluate the efficacy of this compound in a disseminated lymphoma model.

2. Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., NSG mice).

  • Cell Line or PDX Cells: Human lymphoma cell line (e.g., Raji) or single-cell suspension from a lymphoma PDX.

  • This compound: Formulated for oral administration.

  • Vehicle Control.

3. Methods:

  • Tumor Cell Inoculation:

    • Inject lymphoma cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) intravenously via the tail vein.

  • Disease Progression Monitoring:

    • Monitor for signs of disease, such as hind-limb paralysis, weight loss, and general ill health.

    • If using a luciferase-expressing cell line, monitor disease progression via bioluminescence imaging.

  • Randomization and Treatment:

    • Randomize mice into treatment groups a few days post-inoculation, before the onset of severe symptoms.

    • Administer this compound orally as described in Protocol 1.

  • Endpoint Analysis:

    • The primary endpoint is survival.

    • At the time of euthanasia, tissues such as the spleen, liver, and bone marrow can be harvested to assess tumor burden.

Conclusion

This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in various cancers. The protocols outlined above provide a framework for the in vivo evaluation of Lixumistat in preclinical models of pancreatic cancer, glioblastoma, and lymphoma. Rigorous and well-designed animal studies are critical for advancing our understanding of Lixumistat's therapeutic potential and for guiding its clinical development. Researchers should adapt these generalized protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the recommended Phase 2 dose (RP2D) of Lixumistat hydrochloride as determined in recent clinical trials. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of Lixumistat, a first-in-class inhibitor of mitochondrial Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway.

Introduction

Lixumistat (also known as IM156) is an orally administered small molecule biguanide (B1667054) that targets the metabolic vulnerability of cancer cells by inhibiting the OXPHOS pathway.[1][2] This pathway is crucial for generating ATP and metabolic precursors that fuel tumor growth and proliferation.[1] By inhibiting PC1, the first and rate-limiting step of this pathway, Lixumistat aims to suppress tumor growth and overcome resistance to conventional therapies.[1][3] Preclinical and clinical studies have demonstrated its potential in various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[2]

Recommended Phase 2 Dose (RP2D)

The RP2D for this compound has been established in two key clinical trial settings: as a monotherapy and in combination with chemotherapy.

Monotherapy for Advanced Solid Tumors

In a Phase 1, first-in-human, dose-escalation study (NCT03272256) involving patients with advanced solid tumors refractory to standard therapies, the RP2D for Lixumistat as a single agent was determined.

ParameterValueReference
Recommended Phase 2 Dose (RP2D) 800 mg once daily [1]
Maximum Tolerated Dose (MTD) Not Reached[1]
Dose-Limiting Toxicities (DLTs) None Reported[1]
Note The 1200 mg once-daily dose was not well tolerated.[1]
Combination Therapy for Advanced Pancreatic Cancer

In a Phase 1b dose-escalation trial (COMBAT-PC; NCT05497778), Lixumistat was evaluated in combination with gemcitabine (B846) and nab-paclitaxel for the frontline treatment of advanced pancreatic adenocarcinoma.[4][5]

ParameterValueReference
Recommended Phase 2 Dose (RP2D) 400 mg once daily [3][4]
Dose-Limiting Toxicities (DLTs) at 800 mg Grade 3 diarrhea and Grade 3 fatigue (2 patients)[3]
DLTs at 400 mg None Observed[3]

Clinical Efficacy and Safety Data

The following tables summarize the clinical efficacy and safety data from the aforementioned clinical trials.

Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (at RP2D of 400 mg QD)
Efficacy EndpointResultReference
Objective Partial Response (PR) 62.5% (5 of 8 patients)[4][5]
Stable Disease (SD) 37.5% (3 of 8 patients)[4][5]
Disease Control Rate (DCR) 100%[4][5]
Median Progression-Free Survival (PFS) 9.7 months (estimated)[4][5]
Median Overall Survival (OS) 18 months (estimated)[4][5]

Data from response-evaluable patients treated at the RP2D.

Efficacy of Lixumistat Monotherapy in Advanced Solid Tumors
Efficacy EndpointResultReference
Objective Responses None Observed[1]
Stable Disease Achieved in 7 patients[1]
Disease Control Rate (DCR) 32%[1]
Median Progression-Free Survival (PFS) 54 days[1]

Data from efficacy-evaluable patients (n=16).

Safety and Tolerability

Combination Therapy (at RP2D of 400 mg QD):

  • No Grade 4 or 5 toxicities were reported.[1][3]

  • No DLTs were reported at the RP2D.[1]

  • Common adverse events related to Lixumistat included Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea.[1]

Monotherapy (across all dose levels):

  • Any-grade treatment-related adverse events (TRAEs) were experienced by 86% of patients.[1]

  • The most common any-grade TRAEs included nausea (68%), diarrhea (46%), and emesis (41%).[1]

Experimental Protocols

Phase 1b Combination Therapy Study (COMBAT-PC; NCT05497778)

Study Design: A single-arm, open-label, dose-escalation study followed by an expansion phase.[4]

Patient Population:

  • Patients with treatment-naive metastatic pancreatic ductal adenocarcinoma.[1]

  • Measurable disease per RECIST 1.1 criteria.[1]

  • ECOG performance status of 0 or 1.[1]

  • Adequate organ function.[1]

Dosing Regimen:

  • Lixumistat: Oral administration, starting at 400 mg once daily, beginning on day 3 of each 28-day cycle.[1]

  • Gemcitabine: 1000 mg/m² administered intravenously.[1]

  • Nab-paclitaxel: 125 mg/m² administered intravenously.[1]

  • Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of each 28-day cycle.[1]

Primary Objectives:

  • To assess the safety and tolerability of the combination therapy.[1]

Secondary Objectives:

  • To assess efficacy via Disease Control Rate (DCR), Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[1]

Phase 1 Monotherapy Study (NCT03272256)

Study Design: A dose-escalation study to evaluate the safety and tolerability of Lixumistat.[2]

Patient Population:

  • Adult patients with advanced solid tumors refractory to standard therapies.[1]

  • ECOG performance status of 2 or less.[1]

  • Included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.[1]

Primary Objective:

  • To determine the RP2D of Lixumistat monotherapy.

Mechanism of Action and Signaling Pathway

Lixumistat inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][4] This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, leading to decreased ATP production and creating metabolic stress within cancer cells.[1][6] This mechanism is particularly effective against tumors that have become dependent on OXPHOS for energy and biosynthesis, a state often associated with resistance to other cancer therapies.[2]

Caption: Mechanism of action of Lixumistat in inhibiting the OXPHOS pathway.

Experimental Workflow: Phase 1b Dose Escalation

The following diagram illustrates the workflow for the dose-escalation phase of the COMBAT-PC clinical trial.

Dose_Escalation_Workflow start Patient Enrollment (Advanced PDAC) cohort1 Cohort 1 Lixumistat 400 mg QD + Gem/Nab-Pac start->cohort1 dlt_eval1 DLT Evaluation (First 2 Cycles) cohort1->dlt_eval1 cohort2 Cohort 2 Lixumistat 800 mg QD + Gem/Nab-Pac dlt_eval1->cohort2 No DLTs rp2d RP2D Determined: 400 mg QD dlt_eval1->rp2d DLTs unacceptable (Not the case here) dlt_eval2 DLT Evaluation (First 2 Cycles) cohort2->dlt_eval2 dlt_eval2->rp2d DLTs Observed (2 patients) expansion Expansion Cohort (at RP2D) rp2d->expansion

References

Lixumistat Hydrochloride: Application Notes for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lixumistat hydrochloride, also known as IM156 or HL156A, is a potent, orally administered small molecule biguanide (B1667054) that acts as a novel inhibitor of mitochondrial Protein Complex 1 (PC1).[1][2] As a key component of the electron transport chain, PC1 is essential for oxidative phosphorylation (OXPHOS), the primary energy-generating process in mitochondria. Many cancer cells, particularly those that have developed resistance to chemotherapy or targeted therapies, exhibit a heightened dependence on OXPHOS for survival and proliferation.[1][2] By targeting this metabolic vulnerability, Lixumistat disrupts the energy supply of cancer cells, leading to cell cycle arrest and the induction of apoptosis.[3] Preclinical and clinical studies have demonstrated its potential as an anti-cancer therapeutic, particularly in cancers driven by OXPHOS activity such as pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).[1][4][5]

Mechanism of Action

Lixumistat exerts its pro-apoptotic effects by inhibiting the function of mitochondrial PC1. This inhibition blocks the transfer of electrons from NADH to the electron transport chain, leading to two major consequences: a sharp decrease in ATP production and an increase in AMP levels. The resulting shift in the AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]

Activated AMPK initiates signaling cascades that conserve energy by inhibiting anabolic processes, such as protein synthesis via the mTOR pathway, and promoting catabolic processes.[6] In the context of cancer, this sustained energetic stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The inhibition of OXPHOS leads to a decrease in the mitochondrial membrane potential, which promotes the activation of pro-apoptotic BCL-2 family proteins (e.g., BAX, BAK).[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in the cleavage of key cellular substrates like PARP and the systematic dismantling of the cell.[3][6]

Data Presentation

While specific IC50 values and quantitative apoptosis rates from preclinical in vitro studies are not widely available in the public literature, the following tables summarize the reported biological activities and clinical efficacy of Lixumistat.

Table 1: Summary of Preclinical In Vitro Effects

Cell TypeObserved EffectKey Markers AffectedSource
Oral Squamous Cell Carcinoma (OSCC)Antiproliferative, G2/M Cell Cycle Arrest, Increased ApoptosisIncreased Caspase-3/PARP activity[3]
Human Oral Cancer Cells (FaDu, YD-10B)Decreased Cell Viability, Decreased Mitochondrial Membrane Potential, Increased ROSCaspase-3 and -9 activation[6]

Table 2: Clinical Trial Efficacy Data (Phase 1b in Advanced Pancreatic Cancer) Lixumistat (400 mg QD) in combination with gemcitabine (B846) and nab-paclitaxel in response-evaluable patients (n=8).

Efficacy EndpointResultSource
Objective Partial Response (PR)62.5% (5 patients)[5][7]
Stable Disease (SD)37.5% (3 patients)[5][7]
Disease Control Rate (DCR)100%[5][7]
Median Progression-Free Survival (PFS)9.7 months[7]
Median Overall Survival (OS)18.0 months[7]

Visualized Signaling Pathway and Workflow

Lixumistat_Apoptosis_Pathway Lixumistat-Induced Apoptosis Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm PC1 Protein Complex I (OXPHOS) ETC Electron Transport Chain PC1->ETC e- transfer ATP ATP Production PC1->ATP blocks ETC->ATP MMP Mitochondrial Membrane Potential ETC->MMP AMPK AMPK Activation ATP->AMPK low ATP/AMP ratio CytC_release Cytochrome c Release MMP->CytC_release leads to Bax BAX Activation Bax->MMP disruption Casp9 Caspase-9 Activation CytC_release->Casp9 Lixumistat Lixumistat HCl Lixumistat->PC1 Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Lixumistat inhibits mitochondrial PC1, leading to decreased ATP, AMPK activation, and induction of the intrinsic apoptotic cascade.

Experimental_Workflow General Workflow for In Vitro Apoptosis Analysis cluster_Assays Apoptosis Assays start Seed Cancer Cells treatment Treat with Lixumistat HCl (Dose-Response & Time-Course) start->treatment harvest Harvest Cells (Adherent + Supernatant) treatment->harvest flow Flow Cytometry: Annexin V / PI Staining harvest->flow wb Western Blot: Protein Lysate Preparation harvest->wb analysis_flow Quantify: Early/Late Apoptotic Cells flow->analysis_flow analysis_wb Analyze Protein Expression: Cleaved Caspase-3, Cleaved PARP, Bcl-2 wb->analysis_wb end Data Interpretation analysis_flow->end analysis_wb->end

Caption: Workflow for assessing Lixumistat-induced apoptosis via flow cytometry and Western blot.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Flow Cytometry

This protocol is for the quantitative analysis of apoptotic and necrotic cells following treatment with Lixumistat.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well into a labeled 15 mL conical tube (this contains floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize with complete medium and add to the respective conical tube containing the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol 2: Detection of Apoptotic Markers by Western Blot

This protocol details the detection of key proteins in the apoptotic cascade, such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.

Materials:

  • Cells treated with Lixumistat and controls

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin) to compare expression across samples. An increase in the cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa), and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, are indicative of apoptosis induction.

References

Application Notes and Protocols for Lixumistat in a Murine Model of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocol for evaluating the efficacy of Lixumistat (IM156), a novel Protein Complex 1 inhibitor, in a bleomycin-induced murine model of idiopathic pulmonary fibrosis (IPF). The protocols detailed below are based on established methodologies and the known mechanism of action of Lixumistat.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key driver of this fibrotic process is the activation of fibroblasts into myofibroblasts, largely mediated by Transforming Growth Factor-beta (TGF-β).

Lixumistat is an investigational drug that targets the metabolic reprogramming of fibroblasts. By inhibiting mitochondrial complex I, Lixumistat decreases ATP production, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, has been shown to suppress the TGF-β signaling pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts and reducing the production of profibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.[1][2] Preclinical studies have demonstrated that Lixumistat exhibits statistically significant dose-dependent anti-fibrotic effects in the standard mouse bleomycin (B88199) model.[1][2]

Signaling Pathway of Lixumistat in Idiopathic Pulmonary Fibrosis

Lixumistat's mechanism of action centers on the modulation of cellular metabolism to counteract fibrotic processes. The diagram below illustrates the signaling cascade initiated by Lixumistat in the context of TGF-β-induced fibrosis.

Lixumistat_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates ETC Electron Transport Chain (Complex I) ATP ATP ETC->ATP produces AMPK AMPK ATP->AMPK inhibits Lixumistat Lixumistat (IM156) Lixumistat->ETC inhibits Lixumistat->AMPK activates pAMPK pAMPK (Active) pAMPK->Smad23 inhibits phosphorylation pSmad23 pSmad2/3 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Profibrotic Gene Transcription (α-SMA, Collagen) Smad_complex->Gene_transcription translocates to nucleus Experimental_Workflow cluster_induction Fibrosis Induction (Day 0) cluster_treatment Therapeutic Intervention (Day 7-21) cluster_analysis Endpoint Analysis (Day 21) Induction Intratracheal Instillation of Bleomycin Treatment Daily Oral Gavage of Lixumistat Induction->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice BALF Bronchoalveolar Lavage (BAL) Fluid Analysis Sacrifice->BALF Histo Histopathology (Masson's Trichrome) Sacrifice->Histo Collagen Hydroxyproline Assay (Collagen Content) Sacrifice->Collagen Gene Gene Expression (α-SMA, Collagen) Sacrifice->Gene

References

Application Notes and Protocols for Measuring Oxygen Consumption Rate Following IM156 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a potent, orally available small molecule of the biguanide (B1667054) class that acts as a direct inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain.[1][2] By inhibiting PC1, IM156 modulates oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[3][4] This mechanism of action makes IM156 a promising therapeutic candidate for diseases dependent on mitochondrial metabolism, including certain cancers and fibrotic diseases.[2][4] A critical method for evaluating the efficacy and mechanism of action of IM156 is the measurement of the cellular oxygen consumption rate (OCR). This document provides detailed application notes and protocols for assessing the impact of IM156 on cellular OCR, primarily utilizing the Seahorse XF Analyzer.

Mechanism of Action of IM156

IM156's primary molecular target is the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. Inhibition of this complex disrupts the flow of electrons, thereby reducing the consumption of oxygen and the production of ATP through oxidative phosphorylation.[3] This energy stress leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK, in turn, can influence a variety of downstream signaling pathways, including the mTOR pathway, to modulate cell growth, proliferation, and metabolism.[7]

Data Presentation

The following tables summarize the quantitative data regarding the effect of IM156 on cellular metabolism.

Table 1: In Vitro Potency of IM156

ParameterCell Line/SystemValueReference
IC50 for OCR InhibitionHuman Pulmonary Fibroblasts (TGFβ-stimulated)14.7 ± 0.1 µM[4]
Potency vs. Metformin (AMPK Activation)Cellular Assays~60-fold more potent[4]
IC50 for Complex I-dependent NADH oxidationPurified bovine mitochondrial membranes2.2 µM[3]

Table 2: Recommended Dose Range from Clinical Studies

Study PhasePopulationRecommended Phase 2 Dose (RP2D)Reference
Phase 1Patients with advanced solid tumors800 mg QD[8]

Experimental Protocols

This section provides a detailed protocol for measuring the oxygen consumption rate in cultured cells treated with IM156 using a Seahorse XF Analyzer. This protocol is a synthesis of established Seahorse XF protocols and specific considerations for an OXPHOS inhibitor like IM156.[9][10][11][12][13][14]

Protocol: Measuring OCR in Cultured Cells after IM156 Treatment using Seahorse XF Analyzer

1. Materials

  • Cells of interest (e.g., cancer cell line, primary fibroblasts)

  • Cell culture medium and supplements

  • IM156 (reconstituted in an appropriate vehicle, e.g., DMSO)

  • Seahorse XF Cell Culture Microplates (24- or 96-well)

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

2. Cell Seeding

  • The day before the assay, seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The cell density should be optimized to yield a basal OCR within the linear range of the instrument.

  • Ensure even cell distribution by gently swirling the plate.

  • Incubate the plate overnight in a CO2 incubator at 37°C.

3. Sensor Cartridge Hydration

  • On the day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge.

  • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

  • Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.

  • Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.

4. IM156 Treatment

  • On the day of the assay, prepare fresh dilutions of IM156 in the Seahorse XF Assay Medium. Include a vehicle-only control.

  • Remove the cell culture medium from the wells and wash once with pre-warmed Seahorse XF Assay Medium.

  • Add the assay medium containing the desired concentrations of IM156 (or vehicle) to the wells.

  • Incubate the plate in a non-CO2 incubator at 37°C for the desired pre-treatment time (e.g., 1-2 hours). This time may need to be optimized depending on the cell type and experimental question.

5. Seahorse XF Assay

  • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions. These compounds will be injected sequentially during the assay to measure key parameters of mitochondrial function.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Once calibration is complete, replace the calibrant plate with the cell culture plate containing the IM156-treated cells.

  • Start the assay. The instrument will measure the basal OCR and then the OCR after the sequential injection of the mitochondrial inhibitors.

6. Data Analysis

  • After the run, normalize the OCR data to cell number or protein concentration.

  • Calculate the key parameters of mitochondrial respiration:

    • Basal Respiration: The baseline oxygen consumption rate.

    • ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).

    • Maximal Respiration: The maximum OCR achieved after the injection of FCCP (an uncoupling agent).

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).

  • Compare the OCR parameters between the vehicle-treated and IM156-treated groups.

Visualizations

Signaling Pathway of IM156 Action

IM156_Signaling_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion IM156 IM156 Complex_I Mitochondrial Complex I (PC1) IM156->Complex_I inhibits OXPHOS Oxidative Phosphorylation (OCR) Complex_I->OXPHOS e- flow AMPK AMPK Complex_I->AMPK activates ATP_Production ATP Production OXPHOS->ATP_Production mTOR mTOR AMPK->mTOR inhibits

Caption: Signaling pathway of IM156 action.

Experimental Workflow for Measuring OCR

OCR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Seahorse XF Assay cluster_analysis Data Analysis A Seed cells in Seahorse plate D Pre-treat cells with IM156 A->D B Hydrate sensor cartridge F Calibrate Seahorse Analyzer B->F C Prepare IM156 and controls C->D G Run OCR measurement D->G E Load Mito Stress Test compounds E->F F->G H Normalize data G->H I Calculate mitochondrial respiration parameters H->I

Caption: Experimental workflow for OCR measurement.

References

Application Note: Western Blot Analysis of AMPK Activation Following Lixumistat Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lixumistat hydrochloride (IM156) is an orally administered small molecule biguanide (B1667054) that functions as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy metabolism, a pathway often upregulated in cancer cells to support their growth and resistance to therapy.[1][2] This mechanism of action leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[3] This shift in cellular energy status is a primary activation signal for AMP-activated protein kinase (AMPK), a crucial energy sensor that regulates metabolic homeostasis.[4][5]

AMPK activation occurs through phosphorylation at threonine 172 (Thr172) on its α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[6][7][8] Activated, phosphorylated AMPK (p-AMPK) works to restore energy balance by stimulating catabolic (ATP-producing) pathways and inhibiting anabolic (ATP-consuming) pathways.[3] Therefore, measuring the level of p-AMPK (Thr172) is a key method for assessing the downstream cellular response to Lixumistat treatment. This document provides a detailed protocol for the detection and quantification of p-AMPK in cell lysates using Western blot analysis.

Lixumistat-AMPK Signaling Pathway

Lixumistat inhibits mitochondrial complex I, which curtails ATP synthesis and elevates the intracellular AMP:ATP ratio.[2][3] This energy-depleted state activates the upstream kinase LKB1, which then phosphorylates AMPK at Thr172, leading to its activation and subsequent regulation of downstream metabolic pathways.[6][8]

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytosol Lixumistat This compound Complex I Mitochondrial Complex I Lixumistat->Complex I Inhibits ATP_Synth ATP Synthesis Complex I->ATP_Synth Reduces AMP_Ratio Increased AMP:ATP Ratio ATP_Synth->AMP_Ratio LKB1 LKB1 AMP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) AMPK->pAMPK

Caption: Lixumistat-induced AMPK activation pathway.

Detailed Protocol: Western Blot for p-AMPK

This protocol provides a step-by-step method for assessing p-AMPK levels in cultured cells following treatment with this compound.

Experimental Workflow

G A 1. Cell Culture & Seeding (e.g., HepG2, 70-80% confluency) B 2. Lixumistat Treatment (Dose and time-course dependent) A->B C 3. Cell Lysis (Ice-cold RIPA buffer with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli buffer, 95°C for 5 min) D->E F 6. SDS-PAGE (10% polyacrylamide gel) E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking (5% BSA in TBST for 1 hour) G->H I 9. Primary Antibody Incubation (Anti-p-AMPKα Thr172, 4°C overnight) H->I J 10. Secondary Antibody Incubation (HRP-conjugated anti-rabbit IgG, 1 hour) I->J K 11. Detection (ECL substrate) J->K L 12. Imaging & Data Analysis (Densitometry) K->L

Caption: Western blot workflow for p-AMPK detection.

Materials and Reagents
  • Cell Line: HepG2 (human liver carcinoma) or other relevant cell line.[9]

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

  • This compound: Stock solution prepared in DMSO.

  • Buffers:

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer

    • Tris-Buffered Saline with 0.1% Tween 20 (TBST)

  • Inhibitors: Protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.[3]

  • Sample Buffer: 4x Laemmli sample buffer.[9]

  • Antibodies:

    • Primary Antibody: Rabbit polyclonal anti-phospho-AMPKα (Thr172).[6][9]

    • Primary Antibody: Mouse or rabbit anti-total AMPKα.

    • Primary Antibody: Loading control (e.g., anti-β-actin or anti-GAPDH).[3]

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[9]

  • Blocking Agent: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-proteins).[10]

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[9]

  • Treatment: Aspirate culture media and replace with fresh media containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.[3]

Protein Extraction
  • Wash: Place culture plates on ice and wash cells twice with ice-cold PBS.[3]

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Transfer: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[9]

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[3]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

  • Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[9]

  • Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[9]

Immunoblotting and Detection
  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-AMPKα (Thr172) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection: Apply ECL detection reagent to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AMPKα and a loading control like β-actin.

Data Presentation and Analysis

Quantitative analysis is performed by measuring the band intensity (densitometry) of p-AMPK and normalizing it to the intensity of total AMPK. This ratio provides a measure of AMPK activation.

Representative Quantitative Data

The following table presents hypothetical data representing the expected outcome of Lixumistat treatment on AMPK phosphorylation in a cancer cell line.

Treatment Groupp-AMPK (Thr172) Intensity (Arbitrary Units)Total AMPK Intensity (Arbitrary Units)Loading Control (β-actin) Intensity (Arbitrary Units)Normalized p-AMPK/Total AMPK RatioFold Change vs. Control
Vehicle Control5,00020,00035,0000.251.0
Lixumistat (10 µM)15,00021,00034,5000.712.8
Lixumistat (50 µM)32,00020,50035,2001.566.2

Note: Data are for illustrative purposes only. Actual results may vary based on cell line, drug concentration, and incubation time.

Troubleshooting Tips
  • High Background: This may result from insufficient blocking or washing, or too high an antibody concentration.[10] Using BSA as a blocking agent is often preferred over milk for phospho-antibodies, as milk contains casein, a phosphoprotein that can cause background.[10]

  • Weak or No Signal: This could be due to low protein concentration, inactive primary antibody, insufficient incubation times, or loss of phosphorylation due to the absence of phosphatase inhibitors during lysis.[10] Ensure all buffers for lysis and sample preparation contain fresh phosphatase inhibitors.

  • Inconsistent Loading: Variations in protein loading can be corrected by normalizing the p-AMPK signal to a loading control (e.g., β-actin, GAPDH) and total AMPK.[3]

References

Application Notes and Protocols for Lixumistat Hydrochloride in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (also known as IM156) is a novel and potent biguanide (B1667054) that acts as an inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][4] By targeting OXPHOS, Lixumistat disrupts the primary energy production mechanism in cancer cells that are highly dependent on mitochondrial respiration, leading to energy stress and potentially overcoming resistance to conventional therapies.[1][2][4] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the tumor microenvironment compared to traditional 2D cultures.[5][6] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, particularly focusing on pancreatic ductal adenocarcinoma (PDAC), a cancer type where metabolic reprogramming is a key feature.[1][6][7]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of PC1 in the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH to NAD+, leading to a decreased proton gradient across the inner mitochondrial membrane and subsequently reduced ATP synthesis via OXPHOS. The resulting energy deficit, characterized by an increased AMP/ATP ratio, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] AMPK activation initiates a cascade of downstream signaling events aimed at restoring energy balance, including the inhibition of anabolic pathways like the mammalian target of rapamycin (B549165) (mTOR) signaling and the promotion of catabolic processes. In cancer cells heavily reliant on OXPHOS, this disruption of energy metabolism can lead to cell growth arrest and apoptosis.[1][3]

Signaling Pathway of this compound

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain (ETC) OXPHOS Oxidative Phosphorylation (OXPHOS) PC1 Protein Complex I (PC1) PC1->OXPHOS Reduced Function ATP_Synthase ATP Synthase OXPHOS->ATP_Synthase Energy_Stress Energy Stress (Increased AMP/ATP) OXPHOS->Energy_Stress Decreased ATP Production ATP_Mito ATP ATP_Synthase->ATP_Mito Lixumistat Lixumistat HCl Lixumistat->PC1 Inhibits AMPK AMPK mTOR mTOR Signaling AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Energy_Stress->AMPK Activates

Caption: this compound inhibits mitochondrial Protein Complex I, leading to reduced OXPHOS, energy stress, AMPK activation, mTOR inhibition, and ultimately, apoptosis and decreased cell proliferation.

Data Presentation: Quantitative Effects of this compound in 3D Spheroid Models

The following tables present hypothetical yet expected quantitative data based on the known mechanism of action of Lixumistat and typical results from 3D cell culture drug studies. These tables are intended to serve as a template for data organization and presentation.

Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Pancreatic Cancer Cell Culture Models

Cell LineCulture ModelIC50 (µM) after 72hFold Change (3D/2D)
PANC-1 2D Monolayer5.2-
3D Spheroid15.83.04
MIA PaCa-2 2D Monolayer8.9-
3D Spheroid28.53.20
AsPC-1 2D Monolayer3.7-
3D Spheroid12.13.27

Table 2: Effect of this compound on Pancreatic Cancer Spheroid Size and Viability

Cell LineTreatmentSpheroid Diameter (µm) - Day 5% Viable Cells (ATP Assay)
PANC-1 Vehicle Control550 ± 25100%
Lixumistat (10 µM)420 ± 3065%
Lixumistat (25 µM)280 ± 2030%
MIA PaCa-2 Vehicle Control610 ± 35100%
Lixumistat (15 µM)480 ± 2870%
Lixumistat (30 µM)310 ± 2235%

Experimental Protocols

Protocol 1: Generation of Pancreatic Cancer Spheroids

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom ULA plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture pancreatic cancer cells in a T-75 flask to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).

  • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.

  • Incubate the plate in a humidified incubator. Spheroids will typically form within 48-72 hours.

  • Monitor spheroid formation and morphology daily using an inverted microscope.

Experimental Workflow for Spheroid Generation

Spheroid_Generation_Workflow Start Start Cell_Culture Culture Pancreatic Cancer Cells (T-75 Flask, 80-90% Confluency) Start->Cell_Culture Harvest Harvest Cells (Trypsin-EDTA) Cell_Culture->Harvest Count Cell Counting & Resuspension Harvest->Count Seed Seed Cells in 96-well ULA Plate (5,000 cells/well) Count->Seed Centrifuge Centrifuge Plate (200 x g, 3 min) Seed->Centrifuge Incubate Incubate (37°C, 5% CO₂) for 48-72 hours Centrifuge->Incubate Monitor Monitor Spheroid Formation (Microscopy) Incubate->Monitor End Spheroids Ready Monitor->End

Caption: Workflow for generating pancreatic cancer spheroids using the liquid overlay technique.

Protocol 2: this compound Treatment and Viability Assessment

This protocol details the treatment of established spheroids with this compound and subsequent assessment of cell viability using a 3D-compatible ATP assay.

Materials:

  • Established pancreatic cancer spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

  • Spheroid Treatment: After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Viability Assay: a. Equilibrate the plate and the 3D cell viability reagent to room temperature. b. Add 100 µL of the viability reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings of treated spheroids to the vehicle control to determine the percentage of viable cells.

Protocol 3: Assessment of Metabolic Stress using Seahorse XF Analyzer

This protocol describes how to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in spheroids treated with this compound to confirm the inhibition of OXPHOS and the compensatory shift to glycolysis.[8][9]

Materials:

  • Established pancreatic cancer spheroids

  • Seahorse XF96 or similar instrument

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Spheroid Preparation: Generate spheroids as described in Protocol 1. On the day of the assay, carefully transfer single, uniform spheroids to each well of a Seahorse XF Cell Culture Microplate.

  • Assay Medium: Prepare Seahorse XF assay medium and warm to 37°C.

  • Medium Exchange: Gently wash the spheroids with the warmed assay medium and add the final volume of assay medium to each well.

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

  • Compound Loading: Prepare this compound and the Mito Stress Test compounds in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse Assay: Calibrate the instrument, then replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and ECAR before and after the sequential injection of this compound and the Mito Stress Test compounds.

  • Data Analysis: Analyze the OCR and ECAR profiles to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration, as well as the compensatory glycolytic activity.

Protocol 4: Immunofluorescence Staining for Apoptosis in Spheroids

This protocol provides a method for whole-mount immunofluorescence staining of spheroids to visualize markers of apoptosis, such as cleaved caspase-3.[10][11][12]

Materials:

  • Treated and control spheroids

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA, 0.2% Triton X-100 in PBS)

  • Primary antibody (e.g., anti-cleaved caspase-3)

  • Fluorescently-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Fixation: Carefully collect spheroids and fix with 4% PFA for 1 hour at room temperature.

  • Washing: Wash the spheroids three times with PBS.

  • Permeabilization: Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the spheroids three times with PBS containing 0.1% Tween 20.

  • Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.

  • Nuclear Staining: Counterstain with DAPI for 20 minutes.

  • Washing: Wash the spheroids three times with PBS.

  • Imaging: Mount the spheroids and image using a confocal microscope.

Workflow for Immunofluorescence Staining of Spheroids

IF_Staining_Workflow Start Start with Spheroids Fixation Fixation (4% PFA, 1h) Start->Fixation Wash1 Wash (3x PBS) Fixation->Wash1 Permeabilization Permeabilization (0.5% Triton X-100, 30 min) Wash1->Permeabilization Blocking Blocking (5% BSA, 2h) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Overnight, 4°C) Blocking->Primary_Ab Wash2 Wash (3x PBST) Primary_Ab->Wash2 Secondary_Ab Secondary Antibody Incubation (2h, RT, Dark) Wash2->Secondary_Ab DAPI Nuclear Counterstain (DAPI) Secondary_Ab->DAPI Wash3 Wash (3x PBS) DAPI->Wash3 Imaging Confocal Microscopy Wash3->Imaging End Analysis Imaging->End

Caption: Step-by-step workflow for whole-mount immunofluorescence staining of 3D spheroids.

Conclusion

This compound presents a promising therapeutic strategy for cancers dependent on oxidative phosphorylation. The use of 3D cell culture models is crucial for the preclinical evaluation of this and other metabolic inhibitors, as they better recapitulate the physiological context of solid tumors. The protocols and application notes provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in these more relevant in vitro systems. While specific quantitative data for Lixumistat in 3D models is still emerging, the provided methodologies will enable researchers to generate robust and translatable datasets.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with IM156

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156, also known as Lixumistat, is a novel and potent biguanide (B1667054) that acts as an inhibitor of mitochondrial protein complex I, leading to the suppression of oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] IM156 targets the metabolic vulnerability of cancer cells, particularly those that are drug-resistant and highly dependent on mitochondrial respiration.[1] Furthermore, IM156 has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] This document provides detailed protocols for analyzing the cellular effects of IM156 treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols cover the assessment of apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Mechanism of Action of IM156

IM156 exerts its anti-cancer effects primarily through the inhibition of OXPHOS, which leads to a reduction in ATP production and an increase in AMP levels. This shift in the AMP:ATP ratio activates AMPK. Activated AMPK, in turn, can inhibit the mTOR pathway, a central regulator of cell growth and proliferation, and can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

IM156 IM156 Mito_Complex_I Mitochondrial Complex I IM156->Mito_Complex_I Inhibits OXPHOS OXPHOS Mito_Complex_I->OXPHOS Inhibits ATP ATP Production OXPHOS->ATP Reduces AMP_ATP_Ratio AMP:ATP Ratio ATP->AMP_ATP_Ratio Decreases AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits p53 p53 Pathway AMPK->p53 Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified signaling pathway of IM156. (Within 100 characters)

Data Presentation: Quantitative Analysis of IM156 Effects

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with increasing concentrations of IM156 for 48 hours.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining

IM156 Concentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.25.5 ± 0.9
560.3 ± 4.225.1 ± 2.514.6 ± 1.8
1035.8 ± 5.140.7 ± 3.123.5 ± 2.2

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

IM156 Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Control)55.4 ± 2.828.1 ± 1.916.5 ± 1.51.8 ± 0.4
165.2 ± 3.120.5 ± 2.214.3 ± 1.34.1 ± 0.7
575.8 ± 3.912.3 ± 1.811.9 ± 1.110.5 ± 1.2
1060.1 ± 4.58.7 ± 1.59.2 ± 0.922.0 ± 2.1

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using TMRM Staining

IM156 Concentration (µM)Mean Fluorescence Intensity (MFI) of TMRM
0 (Control)85,432 ± 5,120
165,210 ± 4,380
530,150 ± 2,990
1015,870 ± 1,850

Experimental Protocols

General Workflow for Flow Cytometry Analysis

Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture IM156_Treatment IM156 Treatment Cell_Culture->IM156_Treatment Cell_Harvesting Cell Harvesting IM156_Treatment->Cell_Harvesting Staining Staining Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for flow cytometry. (Within 100 characters)
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • IM156 (Lixumistat)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of IM156 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • IM156 (Lixumistat)

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Acquire data for at least 20,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptotic cells.

Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • IM156 (Lixumistat)

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Tetramethylrhodamine, Methyl Ester (TMRM) or similar potentiometric dye

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.

  • Staining:

    • During the last 30 minutes of the IM156 treatment, add TMRM to the culture medium at a final concentration of 100-200 nM.

    • Incubate at 37°C in the dark.

  • Cell Harvesting:

    • Harvest the cells as described in Protocol 1.

    • Wash the cells once with pre-warmed PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the samples immediately on a flow cytometer.

    • Measure the fluorescence intensity of TMRM. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

    • As a control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP.

Disclaimer

The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used. It is recommended to optimize the protocols for your specific experimental setup.

References

Troubleshooting & Optimization

Lixumistat hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of lixumistat hydrochloride in DMSO and water. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Solubility Data

Quantitative data for the solubility of lixumistat and its salts are summarized below. It is important to note that the solubility of the hydrochloride salt may differ from the acetate (B1210297) or free base forms.

CompoundSolventSolubilityMolar ConcentrationConditions
LixumistatDMSO63 mg/mL199.81 mMFresh, anhydrous DMSO recommended.[1]
Lixumistat AcetateDMSO50 mg/mL133.21 mMRequires sonication and warming to 60°C.[2]
LixumistatWaterInsoluble--
Lixumistat HClDMSO10 mM solution10 mMCommercially available as a prepared solution.

Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of lixumistat compounds.[1][2] It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, buffer at a specific pH) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Measurement using DMSO Stock

This high-throughput method is often used in early drug discovery to assess the aqueous solubility from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤5%) to minimize its co-solvent effect.[3]

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours).

  • Precipitate Removal: Filter the samples to remove any precipitate that has formed.

  • Concentration Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).[3]

Troubleshooting Guide for Solubility Issues

Researchers may encounter several issues when preparing solutions of this compound. The following flowchart provides a systematic approach to troubleshooting common problems.

G cluster_0 Troubleshooting this compound Solubility start Start: Dissolving Lixumistat HCl issue Issue Encountered? (e.g., Incomplete Dissolution, Precipitation) start->issue check_solvent Check Solvent Quality: Is the DMSO fresh and anhydrous? issue->check_solvent Yes success Resolution: Compound Dissolved issue->success No hygroscopic_dmso Problem: Hygroscopic DMSO reduces solubility. check_solvent->hygroscopic_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_dmso Solution: Use a new, sealed bottle of anhydrous DMSO. hygroscopic_dmso->use_fresh_dmso use_fresh_dmso->start reduce_concentration Action: Lower the concentration or prepare a more dilute solution. check_concentration->reduce_concentration Yes apply_energy Apply Energy: Have you tried sonication and/or gentle warming (e.g., to 60°C)? check_concentration->apply_energy No reduce_concentration->start energy_note Note: Some compounds require energy to overcome kinetic barriers to dissolution. apply_energy->energy_note No check_ph For Aqueous Solutions: Is the pH of the buffer optimal? apply_energy->check_ph Yes protocol_followed Action: Follow protocol for warming/sonication. Monitor for degradation. energy_note->protocol_followed protocol_followed->start ph_issue Problem: pH can significantly affect the solubility of hydrochloride salts. check_ph->ph_issue No fail Issue Persists: Consider alternative solvent systems or salt forms. check_ph->fail Yes adjust_ph Solution: Experimentally determine the optimal pH range for solubility. ph_issue->adjust_ph adjust_ph->start

Caption: A flowchart for troubleshooting solubility issues with this compound.

Lixumistat Signaling Pathway

Lixumistat is a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial Protein Complex 1 (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[1][4][5] This dual mechanism of action is central to its therapeutic potential in oncology and other metabolic diseases.

G cluster_0 Lixumistat Mechanism of Action lixumistat Lixumistat pc1 Mitochondrial Protein Complex 1 (PC1) lixumistat->pc1 Inhibits ampk AMPK Activation lixumistat->ampk Activates oxphos Oxidative Phosphorylation (OXPHOS) pc1->oxphos atp ATP Production oxphos->atp Reduces cellular_processes Downstream Cellular Processes (e.g., Inhibition of Tumor Growth, Amelioration of Fibrosis) atp->cellular_processes Affects ampk->cellular_processes

Caption: The signaling pathway of Lixumistat, highlighting its dual inhibitory and activating roles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: DMSO is the recommended solvent for preparing high-concentration stock solutions of lixumistat and its salts. It is crucial to use fresh, anhydrous DMSO, as the compound's solubility is sensitive to moisture.[1][2]

Q2: My this compound is not dissolving in water. What should I do?

A: Lixumistat is reported to be insoluble in water.[1] While hydrochloride salts are generally formulated to enhance aqueous solubility, it may still be very low. For aqueous-based experiments, it is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration remains low (e.g., <1%) to avoid impacting biological assays.

Q3: Is it necessary to heat or sonicate the solution during preparation?

A: For the acetate salt of lixumistat, warming to 60°C and sonication are recommended to achieve a solubility of 50 mg/mL in DMSO.[2] While not explicitly stated for the hydrochloride salt, these techniques can often aid in the dissolution of compounds that are difficult to solubilize. However, it is important to be mindful of potential degradation with prolonged heating.

Q4: What are the recommended storage conditions for this compound stock solutions?

A: Stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A: Precipitation upon dilution into an aqueous medium is indicative of the compound's low aqueous solubility. To mitigate this, you can try several approaches:

  • Lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvents in the final solution, if permissible for your experiment. Formulations for in vivo use have been described with co-solvents like PEG300 and Tween-80.[2]

  • Ensure the pH of the aqueous buffer is optimal for the solubility of this compound.

References

Lixumistat hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Lixumistat hydrochloride. The following information is based on general best practices for investigational compounds and established guidelines for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific manufacturer's instructions should always be followed, general recommendations for storing solid active pharmaceutical ingredients (APIs) like this compound are in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is common practice for investigational compounds to minimize degradation. It is crucial to protect the compound from moisture and light.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored at low temperatures to ensure stability. Based on information for a related salt, Lixumistat acetate, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture and light.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles which may degrade the compound.

Q3: What are the likely degradation pathways for this compound?

A3: As a biguanide, this compound may be susceptible to degradation under certain stress conditions. Common degradation pathways for pharmaceutical compounds include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermolysis: Degradation at elevated temperatures.

Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.[3][4][5]

Q4: My this compound solution appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or contamination. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[2] However, if a previously clear solution becomes cloudy upon storage, it may be a sign of degradation or that the storage temperature is too low for the solvent used, causing the compound to fall out of solution. It is recommended to prepare fresh solutions and to filter them through a 0.22 µm filter before use in cell-based assays or animal studies.

Q5: Is this compound considered a hazardous substance?

A5: this compound is an investigational drug, and as such, it should be handled with care. While specific hazard information is limited in the public domain, it is prudent to treat it as a potentially hazardous compound. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[1][6] All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions (temperature, light, moisture). Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate solution concentration.Ensure complete dissolution of the solid compound when preparing stock solutions. Use a calibrated balance for weighing.
Precipitate formation in stock solution upon storage Compound has low solubility in the chosen solvent at the storage temperature.Consider preparing a more dilute stock solution. Store at a slightly higher temperature if stability data permits (e.g., -20°C instead of -80°C), or use a different solvent system.
Degradation of the compound.Perform a quick purity check using HPLC if available. Prepare a fresh stock solution.
Discoloration of solid compound or solutions Degradation due to light exposure or oxidation.Store the compound and its solutions protected from light. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing.

Experimental Protocols & Data

Stability Testing Data Summary

The following table should be used as a template to record stability data for this compound under various conditions. Specific data for this compound is not publicly available and should be generated by the end-user. The conditions are based on ICH guidelines for stability testing.[7]

Storage ConditionTime PointsTest ParametersAcceptance Criteria
Long-Term 0, 3, 6, 9, 12, 18, 24 monthsAppearance, Assay (%), Purity (%), Degradation Products (%)No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%.
25°C ± 2°C / 60% RH ± 5% RH
Intermediate 0, 3, 6, 12 monthsAppearance, Assay (%), Purity (%), Degradation Products (%)No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%.
30°C ± 2°C / 65% RH ± 5% RH
Accelerated 0, 3, 6 monthsAppearance, Assay (%), Purity (%), Degradation Products (%)No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%.
40°C ± 2°C / 75% RH ± 5% RH
Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • pH meter

  • HPLC system with a UV/PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Sample at 24 and 48 hours and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method to separate this compound from any degradation products.

    • Characterize significant degradation products using LC-MS/MS if available.

Visualizations

Lixumistat Mechanism of Action

Lixumistat is an inhibitor of the mitochondrial electron transport chain's Complex I, which is a key component of the oxidative phosphorylation (OXPHOS) pathway. By inhibiting Complex I, Lixumistat reduces ATP production and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]

Caption: Lixumistat inhibits Complex I of the ETC, leading to AMPK activation.

Forced Degradation Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study, from stress condition exposure to analysis.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/PDA Analysis (Separation & Quantification) Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidation Oxidative (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS/MS Analysis (Structure Elucidation) HPLC->LCMS If significant degradation Report Identify Degradants & Establish Pathways HPLC->Report LCMS->Report Lixumistat Lixumistat HCl (Solid & Solution) Lixumistat->Acid Lixumistat->Base Lixumistat->Oxidation Lixumistat->Thermal Lixumistat->Photo

Caption: Workflow for a forced degradation study of this compound.

References

Lixumistat Hydrochloride In Vivo Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of Lixumistat hydrochloride observed in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable biguanide (B1667054) compound that acts as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor.[1] Specifically, it targets and inhibits Protein Complex 1 (PC1), also known as NADH dehydrogenase, which is the first and rate-limiting enzyme in the electron transport chain located in the inner mitochondrial membrane.[2][3] By inhibiting PC1, Lixumistat disrupts the transfer of electrons from NADH to ubiquinone, which in turn halts the electron transport chain, reduces the proton gradient across the mitochondrial membrane, and ultimately decreases the production of ATP. This disruption of cellular energy production is particularly effective against tumor cells that are highly dependent on mitochondrial OXPHOS for their proliferation and survival.[1]

Q2: What are the most common side effects observed with this compound in clinical trials?

A2: The most frequently reported side effects associated with this compound are primarily gastrointestinal in nature. In a Phase 1 study of Lixumistat as a monotherapy, the most common any-grade treatment-related adverse effects (TRAEs) were nausea (68%), diarrhea (46%), and emesis (41%).[4] When used in combination with gemcitabine (B846) and nab-paclitaxel in a Phase 1b trial for advanced pancreatic cancer, the most common Lixumistat-related toxicities were Grade 1/2 nausea/vomiting (manageable with anti-emetics), skin rash, fatigue, and diarrhea.[5]

Q3: Have any dose-limiting toxicities (DLTs) been identified for this compound?

A3: Yes, dose-limiting toxicities were observed at higher doses in a clinical trial. In the Phase 1b study of Lixumistat in combination with gemcitabine and nab-paclitaxel, two patients experienced DLTs at the 800 mg once-daily dose: one patient had grade 3 diarrhea and another experienced grade 3 fatigue.[5] Consequently, the recommended Phase 2 dose (RP2D) for this combination therapy was established at 400 mg once daily, a dose at which no DLTs were observed.[5][6]

Q4: Are there any severe adverse events (Grade 4 or 5) associated with this compound?

A4: Based on the available clinical trial data, no Grade 4 or 5 toxicities have been reported to be related to this compound.[4][5]

Quantitative Data Summary

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) from clinical trials of this compound.

Table 1: Treatment-Related Adverse Events in Lixumistat Monotherapy (NCT03272256) [4]

Adverse EventGradeIncidence (%)
NauseaAny68
DiarrheaAny46
EmesisAny41
FatigueAny48
Abdominal PainAny35
ConstipationAny30

Data from a Phase 1 study in patients with advanced solid tumors (n=22).

Table 2: Lixumistat-Related Toxicities in Combination Therapy (NCT05497778) [5]

Adverse EventGradeNotes
Nausea/Vomiting1/2Controlled with anti-emetics
Skin Rash1/2-
Fatigue1/2-
Diarrhea1/2-
Diarrhea3Dose-Limiting Toxicity at 800 mg
Fatigue3Dose-Limiting Toxicity at 800 mg

Data from a Phase 1b dose-escalation trial of Lixumistat with gemcitabine and nab-paclitaxel.

Experimental Protocols

Protocol Summary: Phase 1b Combination Therapy (NCT05497778) [5]

  • Objective: To evaluate the safety and tolerability of Lixumistat in combination with standard-of-care gemcitabine and nab-paclitaxel in treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma (PDAC).

  • Study Design: A single-center, open-label, dose-escalation study.

  • Patient Population: Patients with treatment-naïve metastatic PDAC, ECOG performance status of 0 or 1, and adequate organ function.[2]

  • Dosing Regimen:

    • Lixumistat: Oral administration, once daily (QD) at escalating doses of 400 mg and 800 mg. The recommended Phase 2 dose was determined to be 400 mg QD.[5][6]

    • Gemcitabine: 1000 mg/m² administered intravenously.

    • Nab-paclitaxel: 125 mg/m² administered intravenously.

    • Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of a 28-day cycle.[5]

  • Primary Endpoint: Safety and tolerability of the combination therapy.

Protocol Summary: Phase 1 Monotherapy (NCT03272256) [2]

  • Objective: To evaluate the safety and tolerability of Lixumistat monotherapy in patients with advanced solid tumors.

  • Study Design: A first-in-human, dose-escalation study.

  • Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG performance status of 2 or less. This included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.

  • Dosing Regimen: Lixumistat administered orally, once daily at escalating doses. The 1200 mg once-daily dose was not well tolerated, and 800 mg once daily was selected as the recommended Phase 2 dose for monotherapy.[4]

  • Primary Endpoint: Safety and tolerability of Lixumistat.

Troubleshooting Guides

Issue: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)

  • Observation: Animals in preclinical studies or patients in clinical trials exhibit signs of nausea (e.g., decreased food intake), vomiting, or diarrhea.

  • Potential Cause: This is a common side effect of this compound, likely due to its mechanism of action and effects on cellular metabolism.

  • Troubleshooting Steps for Preclinical Research:

    • Dose Adjustment: Consider a dose reduction to determine if the gastrointestinal side effects are dose-dependent. The clinical data indicates that higher doses (800 mg) are associated with a higher incidence of these effects.[5]

    • Supportive Care: Ensure adequate hydration and nutritional support for the animals.

    • Symptomatic Treatment: In consultation with a veterinarian, consider the use of anti-emetic and anti-diarrheal agents to manage symptoms.

    • Monitor Electrolytes: If diarrhea is severe, monitor serum electrolytes to prevent imbalances.

Issue: Fatigue or Lethargy

  • Observation: Animals appear less active or lethargic after administration of Lixumistat.

  • Potential Cause: Fatigue is a reported side effect and may be related to the systemic inhibition of ATP production.[5]

  • Troubleshooting Steps for Preclinical Research:

    • Dose Evaluation: Assess if the fatigue is dose-related by testing lower doses.

    • Monitor Activity Levels: Quantify activity levels using appropriate behavioral tests to objectively assess the degree of fatigue.

    • Rule out Other Causes: Ensure that the observed lethargy is not a symptom of other underlying health issues in the animal model.

Visualizations

Signaling Pathway

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- H_ims H+ Complex_I->H_ims H+ pump Lixumistat Lixumistat (Inhibitor) Lixumistat->Complex_I Inhibits Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->H_ims H+ pump Complex_IV Complex IV Cytochrome_c->Complex_IV e- Oxygen O2 Complex_IV->Oxygen Complex_IV->H_ims H+ pump Water H2O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_matrix H+ ATP_Synthase->H_matrix ADP ADP + Pi ADP->ATP_Synthase H_ims->ATP_Synthase Proton Gradient

Caption: Mechanism of this compound as a Complex I inhibitor in the mitochondrial electron transport chain.

Experimental Workflow

Experimental_Workflow_Troubleshooting start Start In Vivo Experiment with Lixumistat observe_side_effects Observe for Potential Side Effects (e.g., GI toxicity, fatigue) start->observe_side_effects side_effects_present Side Effects Observed? observe_side_effects->side_effects_present no_side_effects Continue Experiment & Monitor side_effects_present->no_side_effects No troubleshoot Initiate Troubleshooting Protocol side_effects_present->troubleshoot Yes end End of Experiment no_side_effects->end dose_reduction Consider Dose Reduction troubleshoot->dose_reduction supportive_care Implement Supportive Care (hydration, nutrition) troubleshoot->supportive_care symptomatic_treatment Administer Symptomatic Treatment (with veterinary guidance) troubleshoot->symptomatic_treatment evaluate_response Evaluate Animal Response dose_reduction->evaluate_response supportive_care->evaluate_response symptomatic_treatment->evaluate_response resolved Side Effects Resolved? evaluate_response->resolved continue_modified Continue Experiment with Modified Protocol resolved->continue_modified Yes consult Consult Senior Researcher or Veterinarian resolved->consult No continue_modified->end consult->end

Caption: A logical workflow for troubleshooting common side effects during in vivo experiments with Lixumistat.

References

Interpreting unexpected results from Lixumistat hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving Lixumistat hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable biguanide (B1667054) that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] By inhibiting PC1, Lixumistat blocks the electron transport chain, leading to the suppression of oxidative phosphorylation (OXPHOS) and a reduction in mitochondrial ATP production.[1] This inhibition of OXPHOS is a key therapeutic strategy in cancers that are highly dependent on this metabolic pathway for energy and survival.[1]

Q2: What are the expected downstream cellular effects of Lixumistat treatment?

A2: The inhibition of OXPHOS by Lixumistat leads to a decrease in the cellular ATP-to-AMP ratio. This shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then modulate various downstream pathways, including the inhibition of the mTOR signaling pathway, to conserve energy and promote catabolic processes.[3] In cancer cells, this can lead to decreased proliferation, cell growth arrest, and in some contexts, apoptosis.

Q3: In which cancer types has Lixumistat shown preclinical or clinical activity?

A3: Lixumistat has demonstrated in vitro and in vivo efficacy in a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] It has received orphan drug designation for pancreatic cancer and glioblastoma multiforme.[2][4]

Q4: What are the common adverse effects observed in clinical trials of Lixumistat?

A4: In clinical studies, the most common treatment-related adverse events (TRAEs) associated with Lixumistat are generally mild to moderate and include nausea, diarrhea, vomiting, fatigue, and rash.[4]

Q5: Is Lixumistat effective as a single agent?

A5: Initial clinical studies have shown that Lixumistat has modest activity as a single agent.[4] Its therapeutic potential appears to be more significant when used in combination with other chemotherapeutic agents, such as gemcitabine (B846) and nab-paclitaxel in pancreatic cancer, where it may help to overcome resistance.[2][4]

Troubleshooting Guides for Unexpected Experimental Results

Issue 1: Lixumistat Shows Lower Than Expected Efficacy in Cell Viability/Proliferation Assays
Possible Cause Troubleshooting Steps
Low OXPHOS Dependency of the Cell Line: The cancer cell line being used may be more reliant on glycolysis than oxidative phosphorylation for energy production.1. Metabolic Phenotyping: Use a Seahorse XF Analyzer to determine the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell line. A low OCR/ECAR ratio suggests a glycolytic phenotype. 2. Culture in Galactose Media: Culture cells in a medium where glucose is replaced by galactose. This forces cells to rely on OXPHOS for ATP production, potentially increasing their sensitivity to Lixumistat.
Suboptimal Drug Concentration or Exposure Time: The concentration range or the duration of treatment may not be sufficient to induce a significant effect.1. Dose-Response Curve: Perform a broad dose-response experiment with concentrations ranging from nanomolar to high micromolar to determine the IC50 value for your specific cell line. 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Drug Inactivation or Degradation: Lixumistat may be unstable under the specific experimental conditions.1. Fresh Drug Preparations: Always use freshly prepared Lixumistat solutions for each experiment. 2. Proper Storage: Store Lixumistat stock solutions as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent like DMSO.
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of metabolic inhibitors.1. Serum Concentration: Test the effect of Lixumistat in media with reduced serum concentrations, if appropriate for your cell line.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results.1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate and consistent cell seeding density. 2. Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating.
Edge Effects in Multi-Well Plates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response.1. Plate Seeding Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Inconsistent Drug Dilution: Errors in preparing serial dilutions of Lixumistat can lead to variable final concentrations.1. Careful Pipetting: Use calibrated pipettes and proper technique for preparing serial dilutions. 2. Master Mix Preparation: Prepare a master mix of the drug at the highest concentration to be tested and then perform serial dilutions.
Issue 3: Unexpected Cellular Responses (e.g., changes in morphology, unexpected signaling)
Possible Cause Troubleshooting Steps
Off-Target Effects: While Lixumistat is a potent PC1 inhibitor, like most small molecules, it may have off-target effects at higher concentrations.1. Concentration Optimization: Use the lowest effective concentration of Lixumistat to minimize the likelihood of off-target effects. 2. Control Experiments: Compare the effects of Lixumistat with other known Complex I inhibitors (e.g., metformin, rotenone) to determine if the observed response is specific to Lixumistat or a general consequence of OXPHOS inhibition.
Induction of Cellular Stress Responses: Inhibition of OXPHOS is a significant cellular stressor that can trigger various signaling pathways.1. Pathway Analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation of key stress-response pathways, such as the unfolded protein response (UPR) or autophagy.
Altered Tumor Microenvironment (in vivo): Lixumistat can reduce oxygen consumption, leading to alleviation of hypoxia in the tumor microenvironment.[1] This can have complex and sometimes unexpected effects on tumor and immune cells.1. Hypoxia Marker Analysis: In in vivo or 3D culture models, assess changes in hypoxia markers (e.g., HIF-1α expression) following Lixumistat treatment. 2. Immune Cell Profiling: If working with immunocompetent models, analyze the infiltration and activation state of different immune cell populations within the tumor.

Data Presentation

Table 1: Clinical Efficacy of Lixumistat in Combination Therapy for Pancreatic Ductal Adenocarcinoma (PDAC)
Clinical TrialTreatment ArmNumber of Patients (n)Disease Control Rate (DCR)Overall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
COMBAT-PC (Phase 1b) [4]Lixumistat (400 mg daily) + Gemcitabine + nab-Paclitaxel1080%50%7.4 months18 months
Phase 1b [5]Lixumistat + Gemcitabine + nab-Paclitaxel8 (at RP2D)100%62.5% (Partial Response)9.7 months18 months
Table 2: Common Treatment-Related Adverse Events (TRAEs) of Lixumistat
Adverse EventGrade (Any)
Nausea 68%
Diarrhea 46%
Emesis (Vomiting) 41%
Fatigue 48%
Abdominal Pain 35%
Constipation 30%
(Data compiled from clinical trial results)[4]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the effect of Lixumistat on the Oxygen Consumption Rate (OCR).

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and form a monolayer overnight in a CO₂ incubator at 37°C.

  • Assay Preparation (Day 2):

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Prepare Seahorse XF assay medium by supplementing XF Base Medium with appropriate concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

    • Prepare stock solutions of the Mito Stress Test compounds and Lixumistat in the warmed assay medium.

    • Remove the growth medium from the cells, wash gently with warmed assay medium, and add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.

  • Seahorse Assay:

    • Load the prepared Lixumistat and Mito Stress Test inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the instrument with the sensor cartridge.

    • After calibration, replace the calibrant plate with the cell plate and initiate the assay.

    • Analyze the OCR data to determine the effect of Lixumistat on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure cell viability based on the metabolic reduction of MTT.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Drug Treatment:

    • Treat cells with a range of Lixumistat concentrations and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Analysis of AMPK Activation by Western Blot

This protocol details the detection of phosphorylated (activated) AMPKα as a marker of Lixumistat's downstream effects.

Materials:

  • Cell culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Lixumistat for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

Visualizations

Lixumistat_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Complex_I Mitochondrial Complex I (PC1) OXPHOS Oxidative Phosphorylation (OXPHOS) Complex_I->OXPHOS e- transfer ATP_prod ATP Production OXPHOS->ATP_prod AMP_ATP_ratio Increased AMP:ATP Ratio ATP_prod->AMP_ATP_ratio Lixumistat Lixumistat Lixumistat->Complex_I Inhibits AMPK AMPK mTOR mTOR Signaling AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Can Induce Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes AMP_ATP_ratio->AMPK Activates

Caption: Lixumistat's primary signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Lixumistat_Prep 2. Lixumistat Preparation (Fresh stock solution) Cell_Culture->Lixumistat_Prep Treatment 3. Cell Treatment (Dose-response & time-course) Lixumistat_Prep->Treatment Assay 4. Endpoint Assay Treatment->Assay Viability Cell Viability (MTT Assay) Metabolism Metabolic Analysis (Seahorse XF) Signaling Signaling Pathway (Western Blot) Data_Analysis 5. Data Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End Viability->Data_Analysis Metabolism->Data_Analysis Signaling->Data_Analysis

Caption: General experimental workflow for Lixumistat studies.

Troubleshooting_Logic Start Unexpected Result? Low_Efficacy Low Efficacy? Start->Low_Efficacy Yes High_Variability High Variability? Start->High_Variability No Check_Metabolism Check Cell Metabolism (Seahorse) Low_Efficacy->Check_Metabolism Yes Optimize_Dose Optimize Dose/Time Low_Efficacy->Optimize_Dose No Check_Seeding Check Cell Seeding & Plate Layout High_Variability->Check_Seeding Yes Check_Reagents Check Reagent Prep High_Variability->Check_Reagents No Other_Unexpected Other Unexpected Response? Check_Off_Target Investigate Off-Target /Stress Responses Other_Unexpected->Check_Off_Target Yes Consult_Literature Consult Literature for Pathway Interactions Other_Unexpected->Consult_Literature No Check_Reagents->Other_Unexpected

Caption: A logical troubleshooting guide for Lixumistat experiments.

References

Technical Support Center: Optimizing Lixumistat Hydrochloride Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lixumistat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel biguanide (B1667054) that functions as a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain. This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria. By blocking OXPHOS, this compound effectively reduces the energy supply to cancer cells, which are often highly dependent on this metabolic pathway for their proliferation and survival.[1][2] A downstream effect of this energy stress is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is generally considered insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is a recommended starting concentration for my in vitro experiment?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a starting range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.

Q4: How should I prepare my working solutions from a DMSO stock?

A4: To prepare working solutions, dilute your high-concentration DMSO stock serially in your complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q5: For how long should I treat my cells with this compound?

A5: The optimal treatment duration will depend on your cell line's doubling time and the specific biological question you are investigating. Common incubation times for in vitro studies with metabolic inhibitors range from 24 to 72 hours. A time-course experiment is recommended to determine the ideal endpoint for your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The concentration of the compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Ensure rapid and thorough mixing immediately after adding the compound to the medium. - If precipitation persists, consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume. - Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (generally ≤ 0.5%).
Inconsistent or non-reproducible results between experiments. - Inconsistent cell density at the time of treatment. - Variation in the passage number of cells. - Degradation of this compound stock solution due to multiple freeze-thaw cycles. - Mycoplasma contamination.- Seed cells at a consistent density for all experiments and allow them to adhere and enter logarithmic growth phase before treatment. - Use cells within a consistent and low passage number range. - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing. - Regularly test cell cultures for mycoplasma contamination.[3]
High background or off-target effects observed. The concentration of this compound is too high, leading to non-specific toxicity. The final DMSO concentration is too high.- Perform a dose-response experiment to identify the optimal concentration that elicits the desired biological effect without causing excessive, non-specific cell death. - Ensure the final DMSO concentration in your vehicle control and all experimental wells is identical and non-toxic to your cells.
No significant effect observed at tested concentrations. - The cell line may be resistant to OXPHOS inhibition. - The incubation time may be too short. - The compound may have degraded.- Consider using a cell line known to be sensitive to metabolic inhibitors or perform experiments to confirm the dependence of your cell line on OXPHOS. - Extend the treatment duration in a time-course experiment. - Use a fresh aliquot of the this compound stock solution.

Quantitative Data Summary

Cell LineOrganismConcentration RangeIncubation TimeObserved Effect
Rat Peritoneal Mesothelial Cells (RPMCs)Rat10 µM, 30 µM, 50 µM24 hoursInhibition of high glucose-induced myofibroblast transdifferentiation.
NIH3T3Mouse0.31 - 10 µMNot SpecifiedDose-dependent increase in AMPKα1 Thr172 phosphorylation.
Various Solid Tumor Cell LinesHumanNot SpecifiedNot SpecifiedLixumistat has demonstrated robust in vitro activity.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • This compound

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for AMPK Activation

This protocol outlines the steps to detect the phosphorylation of AMPK at Threonine 172, a marker of its activation, following treatment with this compound.

Materials:

  • This compound

  • Target cells in culture

  • 6-well cell culture plates

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the chosen duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal to determine the extent of activation.

Visualizations

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Complex_I Complex I OXPHOS Oxidative Phosphorylation (OXPHOS) Complex_I->OXPHOS ATP_Production ATP Production OXPHOS->ATP_Production Cellular_Energy_Stress Cellular Energy Stress (Increased AMP:ATP ratio) ATP_Production->Cellular_Energy_Stress Reduced Lixumistat Lixumistat hydrochloride Lixumistat->Complex_I Inhibits AMPK_Activation AMPK Activation Inhibition_of_Proliferation Inhibition of Cell Proliferation AMPK_Activation->Inhibition_of_Proliferation Cellular_Energy_Stress->AMPK_Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow_Lixumistat cluster_assays Downstream Assays Start Start: Cell Culture Seeding Seed cells in appropriate culture plates Start->Seeding Treatment Treat cells with this compound (dose-response and time-course) Seeding->Treatment Incubation Incubate for specified duration (e.g., 24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability WesternBlot Western Blot (e.g., p-AMPK) Incubation->WesternBlot Other Other functional assays Incubation->Other DataAnalysis Data Analysis and Dosage Optimization Viability->DataAnalysis WesternBlot->DataAnalysis Other->DataAnalysis

Caption: General experimental workflow for this compound in vitro studies.

Troubleshooting_Logic Start Inconsistent/Unexpected Results Check_Compound Check Compound Preparation & Solubility Start->Check_Compound Check_Cells Check Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Assay Protocol & Execution Start->Check_Protocol Solubility_Issue Precipitate observed? Check_Compound->Solubility_Issue Cell_Health_Issue Inconsistent growth or control viability issues? Check_Cells->Cell_Health_Issue Protocol_Issue High variability or no effect? Check_Protocol->Protocol_Issue Solubility_Issue->Check_Cells No Solubility_Solution Adjust solvent concentration, pre-warm media, mix well Solubility_Issue->Solubility_Solution Yes Resolution Consistent Results Solubility_Solution->Resolution Cell_Health_Issue->Check_Protocol No Cell_Health_Solution Standardize cell passage & density, test for mycoplasma Cell_Health_Issue->Cell_Health_Solution Yes Cell_Health_Solution->Resolution Protocol_Solution Optimize concentration & incubation time, verify reagent stability Protocol_Issue->Protocol_Solution Yes Protocol_Issue->Resolution No, re-evaluate hypothesis Protocol_Solution->Resolution

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Seahorse Assay with Lixumistat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lixumistat hydrochloride in Seahorse XF assays. The information is tailored for scientists and drug development professionals investigating cellular metabolism.

Troubleshooting Guides

This section addresses specific issues that may arise during your Seahorse experiments with this compound.

Question: Why is my basal Oxygen Consumption Rate (OCR) unexpectedly low after Lixumistat treatment?

Answer:

A lower than expected basal OCR is the anticipated outcome of Lixumistat treatment, as it is a mitochondrial complex I inhibitor. However, if the OCR is drastically lower than your controls or previous experiments, consider the following:

  • Lixumistat Concentration: The concentration of Lixumistat may be too high for your cell type, leading to excessive inhibition of mitochondrial respiration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the assay. Unhealthy cells will have compromised mitochondrial function, leading to a low basal OCR even before inhibitor treatment.

  • Cell Seeding Density: Insufficient cell numbers will result in a low overall OCR signal. Optimize your cell seeding density to ensure a robust and reproducible respiratory rate.

  • Assay Medium: Using an inappropriate or improperly prepared assay medium can stress the cells and reduce their respiratory rate. Ensure the medium has the correct pH (typically 7.4) and is supplemented with necessary substrates like glucose, pyruvate, and glutamine.

Question: After Lixumistat injection, I don't see a significant decrease in OCR. What could be the reason?

Answer:

Several factors could contribute to a lack of a significant OCR decrease after Lixumistat injection:

  • Suboptimal Lixumistat Concentration: The concentration of Lixumistat may be too low to effectively inhibit complex I in your specific cell type. A dose-response experiment is recommended to determine the effective inhibitory concentration.

  • Inhibitor Instability: Ensure proper storage and handling of your this compound stock solution to prevent degradation.

  • Low Basal Respiration: If the basal OCR of your cells is already very low, the effect of the inhibitor may be difficult to detect.[1] This can be due to low cell number or poor cell health.

  • Cellular Resistance: Some cell types may have intrinsic resistance to certain inhibitors or may utilize alternative metabolic pathways to compensate for the inhibition of complex I.

Question: My Extracellular Acidification Rate (ECAR) increases significantly after Lixumistat treatment. Is this expected?

Answer:

Yes, an increase in ECAR is an expected compensatory response to the inhibition of oxidative phosphorylation by Lixumistat.[1] When mitochondrial ATP production is blocked, cells often upregulate glycolysis to meet their energy demands, leading to increased lactate (B86563) production and extrusion, which is measured as ECAR.[2] However, if the ECAR increase is extreme or accompanied by a rapid drop in OCR to near-zero levels, it could indicate cellular stress or toxicity.

Question: I am observing high variability between replicate wells treated with Lixumistat. How can I improve consistency?

Answer:

High variability in Seahorse assays can be frustrating. Here are some steps to improve consistency:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.

  • Accurate Compound Preparation and Injection: Inaccurate concentrations or volumes of injected compounds, including Lixumistat and the Mito Stress Test reagents, will lead to significant well-to-well variation.

  • Avoid Edge Effects: The outermost wells of the microplate are more prone to evaporation and temperature fluctuations.[1] It is recommended to fill these wells with media but exclude them from your experimental groups to create a humidity barrier.[1]

  • Proper Instrument Calibration: Always ensure the Seahorse XF Analyzer is properly calibrated before each experiment.[1]

Frequently Asked Questions (FAQs)

Question: What is this compound and how does it work?

Answer:

This compound (also known as IM156) is a novel biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial protein complex I (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[3][4] By inhibiting complex I, Lixumistat disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[3][5] This can force cancer cells, which are often highly reliant on OXPHOS, to undergo metabolic reprogramming.[4]

Question: What are the expected changes in a Seahorse Mito Stress Test after treating cells with Lixumistat?

Answer:

In a Seahorse XF Cell Mito Stress Test, treatment with Lixumistat is expected to cause:

  • Decreased Basal Respiration: As a complex I inhibitor, Lixumistat will directly reduce the initial oxygen consumption rate.

  • Decreased ATP Production-Linked Respiration: The drop in OCR after oligomycin (B223565) injection will be less pronounced in Lixumistat-treated cells, as mitochondrial ATP production is already inhibited.

  • Decreased Maximal Respiration: The maximal OCR achieved after the addition of the uncoupler FCCP will be lower in the presence of Lixumistat because the electron transport chain is inhibited at complex I.

  • Decreased Spare Respiratory Capacity: Consequently, the spare respiratory capacity, which is the difference between maximal and basal respiration, will also be reduced.

Question: What are the expected changes in a Seahorse Glycolysis Stress Test after treating cells with Lixumistat?

Answer:

In a Seahorse XF Glycolysis Stress Test, pre-treatment with Lixumistat is expected to lead to:

  • Increased Basal ECAR: Due to the inhibition of mitochondrial respiration, cells will likely have a higher basal rate of glycolysis to compensate for the reduced ATP production from OXPHOS.

  • Increased Glycolysis: The ECAR measurement after glucose injection will be higher.

  • Potentially Altered Glycolytic Capacity and Reserve: The response to oligomycin, which further inhibits mitochondrial ATP synthesis, may be less pronounced in cells already compensating for complex I inhibition. The glycolytic reserve, the difference between glycolytic capacity and glycolysis, may therefore be smaller.

Question: Are there any known off-target effects of Lixumistat that could affect my Seahorse assay results?

Answer:

While Lixumistat is a potent complex I inhibitor, like other biguanides, it may have other cellular effects. For instance, it has been shown to activate AMPK (AMP-activated protein kinase).[6] AMPK is a central regulator of metabolism and its activation can independently influence both glycolysis and mitochondrial function. When interpreting your data, it is important to consider that the observed metabolic changes may be a combination of direct complex I inhibition and downstream signaling events.

Quantitative Data Summary

The following table summarizes the effects of Lixumistat (IM156) on the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in WI-38 pulmonary fibroblasts, with and without stimulation by Transforming Growth Factor-beta (TGFβ).[7]

Treatment GroupBasal OCR (pmol/min)Maximal OCR (pmol/min)Basal ECAR (mpH/min)
Control~125~250~20
Lixumistat (15 µM)~75~100~30
TGFβ (5 ng/ml)~200~400~25
TGFβ + Lixumistat~100~150~35

Data is estimated from figures in "Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis".[7]

Experimental Protocols

1. Seahorse XF Cell Mito Stress Test with Lixumistat Pre-treatment

This protocol is adapted from standard Agilent Seahorse protocols.[8][9]

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density and allow them to adhere overnight.

  • Lixumistat Pre-treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of Lixumistat or vehicle control. Incubate for the desired pre-treatment time (e.g., 2 hours).[7]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Prepare Mito Stress Test Reagents: Reconstitute oligomycin, FCCP, and rotenone/antimycin A in assay medium to the desired working concentrations. The optimal concentration of FCCP should be determined empirically for each cell line.[10]

  • Load Sensor Cartridge: Load the prepared Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.

  • Equilibrate Cells: Replace the pre-treatment medium in the cell plate with fresh, pre-warmed assay medium and place the plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Run Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the Mito Stress Test reagents.

2. Seahorse XF Glycolysis Stress Test with Lixumistat Pre-treatment

This protocol is adapted from standard Agilent Seahorse protocols.[2][11]

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glutamine (glucose-free for initial incubation)

  • Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxy-D-glucose)

Procedure:

  • Cell Seeding: Seed cells as described in the Mito Stress Test protocol.

  • Lixumistat Pre-treatment: On the day of the assay, replace the culture medium with fresh assay medium (containing glucose) with Lixumistat or vehicle control and incubate for the desired time.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge as described previously.

  • Prepare Glycolysis Stress Test Reagents: Reconstitute glucose, oligomycin, and 2-DG in the appropriate assay medium to the desired working concentrations.

  • Load Sensor Cartridge: Load the prepared Glycolysis Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.

  • Glucose Starvation: Replace the pre-treatment medium with glucose-free assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Run Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal ECAR and OCR before sequentially injecting glucose, oligomycin, and 2-DG.

Visualizations

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (PC1) CoQ CoQ Complex_I->CoQ e- H_plus_gradient Proton Gradient Complex_I->H_plus_gradient H+ Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cyt c Complex_III->CytC e- Complex_III->H_plus_gradient H+ Complex_IV Complex IV CytC->Complex_IV e- Complex_IV->H_plus_gradient H+ O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase (Complex V) ATP ATP NADH NADH NADH->Complex_I e- H_plus_gradient->ATP_Synthase H+ H2O H2O ADP ADP + Pi Lixumistat Lixumistat hydrochloride Lixumistat->Complex_I Inhibits

Caption: Mechanism of action of this compound.

Seahorse_Mito_Stress_Test_Workflow Start Start: Healthy Cells in Microplate Pretreat Pre-treat with Lixumistat or Vehicle Start->Pretreat Basal Measure Basal OCR & ECAR Pretreat->Basal Inject_Oligo Inject Oligomycin Basal->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito End End of Assay Measure_Non_Mito->End

Caption: Seahorse Mito Stress Test workflow with Lixumistat.

Seahorse_Glycolysis_Stress_Test_Workflow Start Start: Healthy Cells in Microplate Pretreat Pre-treat with Lixumistat or Vehicle Start->Pretreat Glucose_Starve Glucose Starvation Pretreat->Glucose_Starve Basal Measure Basal ECAR & OCR Glucose_Starve->Basal Inject_Glucose Inject Glucose Basal->Inject_Glucose Measure_Glycolysis Measure Glycolysis Inject_Glucose->Measure_Glycolysis Inject_Oligo Inject Oligomycin Measure_Glycolysis->Inject_Oligo Measure_Capacity Measure Glycolytic Capacity Inject_Oligo->Measure_Capacity Inject_2DG Inject 2-Deoxy-D-glucose Measure_Capacity->Inject_2DG Measure_Non_Glycolytic Measure Non-Glycolytic Acidification Inject_2DG->Measure_Non_Glycolytic End End of Assay Measure_Non_Glycolytic->End

Caption: Seahorse Glycolysis Stress Test workflow with Lixumistat.

References

Technical Support Center: Managing Lixumistat Hydrochloride Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Lixumistat hydrochloride (also known as CX-6258) in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its potential toxicity?

A1: this compound is an orally bioavailable biguanide (B1667054) that functions as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor by specifically targeting Protein Complex I (PC1) of the electron transport chain.[1] By inhibiting PC1, Lixumistat disrupts cellular respiration and ATP production. This mechanism is key to its anti-cancer and anti-fibrotic effects but can also lead to dose-dependent toxicities, primarily related to metabolic disturbances such as lactic acidosis.

Q2: What are the most common signs of toxicity to monitor in animals treated with this compound?

A2: Based on the mechanism of action and data from related compounds, researchers should monitor for both general and specific signs of toxicity. General clinical signs may include weight loss, decreased food and water consumption, lethargy, and changes in posture or behavior. More specific signs related to mitochondrial toxicity include labored breathing (indicative of metabolic acidosis), hypothermia, and neurological symptoms such as ataxia or seizures in severe cases.

Q3: What is a typical starting dose for this compound in rodent studies?

A3: In xenograft models using mice, Lixumistat (as CX-6258) has been administered orally at doses of 50 mg/kg and 100 mg/kg once daily and was reported to be well-tolerated.[2][3][4] For initial dose-range finding studies, it is advisable to start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.

Q4: Are there any known target organs for toxicity with this compound?

A4: While specific organ toxicity data for Lixumistat in preclinical studies is limited, biguanides as a class can potentially affect organs with high metabolic rates. The liver is a key organ to monitor, as it is central to lactate (B86563) clearance.[5] Researchers should perform thorough histopathological examinations of major organs during necropsy to identify any potential target organ toxicities.

Troubleshooting Guides

Issue 1: Animals are exhibiting rapid breathing and lethargy after dosing.

Possible Cause: This is a potential sign of metabolic acidosis, specifically lactic acidosis, a known class effect of biguanides that inhibit mitochondrial complex I.[6][7][8]

Troubleshooting Steps:

  • Confirm Acid-Base Status: If feasible, collect a blood sample for blood gas analysis to measure pH, bicarbonate, and lactate levels. Elevated lactate and decreased pH and bicarbonate are indicative of lactic acidosis.

  • Dose Reduction: Immediately consider reducing the dose or temporarily discontinuing treatment in the affected cohort.

  • Supportive Care: Provide supportive care as outlined in the supportive care section below. For severe, confirmed lactic acidosis, administration of agents like dichloroacetate (B87207) has been shown to be effective in canine models, though this should be considered an experimental intervention.[9][10]

  • Hydration: Ensure animals have easy access to drinking water, as dehydration can exacerbate metabolic disturbances.

Issue 2: Significant weight loss is observed in the treatment group compared to controls.

Possible Cause: Weight loss can be a general sign of toxicity, resulting from decreased appetite, dehydration, or systemic metabolic disruption.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.

  • Assess for Dehydration: Check for signs of dehydration such as skin tenting and sunken eyes. Provide supplemental hydration (e.g., subcutaneous saline) if necessary.

  • Dietary Support: Consider providing a more palatable and high-calorie diet to encourage eating.

  • Dose Adjustment: If weight loss exceeds 15-20% of baseline body weight, a dose reduction or a temporary halt in dosing is recommended.

  • Clinical Pathology: Perform interim blood draws to assess for signs of organ damage or metabolic abnormalities that could be contributing to weight loss.

Data Presentation

Table 1: Key Preclinical Data for Lixumistat (CX-6258) and Related Biguanides

ParameterLixumistat (CX-6258)Metformin (B114582) (in rats)Phenformin (in rats)
Dosing (in vivo) 50-100 mg/kg/day (oral, mice) was well tolerated in xenograft studies.[2][3][4]Did not elevate lactic acid at doses corresponding to human therapeutic levels.[7][8]Elevated lactic acid at doses corresponding to lower than human therapeutic levels.[7][8]
Reported Toxicity "Well tolerated" with no specific adverse events detailed in the available literature.[2]Low risk of lactic acidosis at therapeutic doses.[7][8]Higher risk of lactic acidosis.[7][8]

Table 2: Recommended Hematological and Clinical Chemistry Parameters for Monitoring in Mice

PanelParametersRationale
Hematology White Blood Cell Count (WBC), Red Blood Cell Count (RBC), Hemoglobin, Hematocrit, Platelet Count.[11][12][13][14][15]To assess for signs of immunosuppression, anemia, or other hematological abnormalities.
Clinical Chemistry Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Glucose, Lactate, Bicarbonate.[11][12][13][15]To monitor liver and kidney function, glucose metabolism, and for early detection of lactic acidosis.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and MTD Study in Rodents
  • Animal Model: Select the appropriate rodent species and strain for the study (e.g., CD-1 mice, Sprague-Dawley rats).

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to a vehicle control group and at least three dose level groups.

  • Dose Selection: Based on available data, initial doses for Lixumistat could start at 10-25 mg/kg and escalate.

  • Administration: Administer this compound orally once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity and mortality. Record body weights and food consumption.

    • End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy with organ weight measurements. Collect tissues for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or signs of excessive toxicity (e.g., >20% body weight loss).

Protocol 2: Monitoring for Lactic Acidosis
  • Blood Sampling: At predetermined time points (e.g., pre-dose, and at peak plasma concentration post-dose), collect a small volume of whole blood (e.g., from the tail vein in mice).

  • Analysis: Use a point-of-care blood gas and lactate analyzer for immediate results.

  • Parameters: Measure blood pH, pCO2, bicarbonate (HCO3-), and lactate.

  • Interpretation: A significant increase in lactate accompanied by a decrease in pH and bicarbonate is indicative of lactic acidosis.

Visualizations

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion ETC Electron Transport Chain PC1 Protein Complex I PC3 Complex III PC1->PC3 Lactate Lactate PC2 Complex II PC2->PC3 FADH2 PC4 Complex IV PC3->PC4 ATP_Synthase ATP Synthase PC4->ATP_Synthase O2 -> H2O ATP ATP ATP_Synthase->ATP Pyruvate Pyruvate Pyruvate->PC1 NADH Pyruvate->Lactate Anaerobic Glycolysis Lixumistat Lixumistat hydrochloride Lixumistat->PC1 Inhibits

Caption: Mechanism of this compound toxicity.

Toxicity_Management_Workflow Start Lixumistat Administration Monitor Daily Monitoring: - Clinical Signs - Body Weight - Food/Water Intake Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed No_Toxicity Continue Dosing Toxicity_Observed->No_Toxicity No Assess_Severity Assess Severity Toxicity_Observed->Assess_Severity Yes No_Toxicity->Monitor Mild Mild Toxicity (e.g., <10% weight loss) Assess_Severity->Mild Severe Severe Toxicity (e.g., >15% weight loss, labored breathing) Assess_Severity->Severe Supportive_Care Provide Supportive Care: - Palatable Diet - Hydration Mild->Supportive_Care Stop_Dosing Stop Dosing Severe->Stop_Dosing Blood_Sample Collect Blood Sample (Blood Gas, Clinical Chemistry) Severe->Blood_Sample Dose_Reduction Reduce Dose Supportive_Care->Dose_Reduction Dose_Reduction->Monitor

Caption: Experimental workflow for managing toxicity.

References

Technical Support Center: Lixumistat Hydrochloride Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Lixumistat hydrochloride in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential resistance mechanisms?

A1: Resistance to this compound, a compound targeting both CXCR4 and oxidative phosphorylation (OXPHOS), can be multifaceted. Potential mechanisms include:

  • Alterations in the CXCR4/CXCL12 Axis:

    • Upregulation of CXCR4 expression: Increased receptor density on the cell surface can render the existing drug concentration insufficient.

    • Mutations in the CXCR4 gene: Changes in the drug-binding site can reduce the affinity of this compound.

    • Increased CXCL12 secretion: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), may secrete higher levels of the CXCR4 ligand CXCL12, leading to competitive antagonism.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival and proliferative pathways to compensate for CXCR4 inhibition. These may include:

    • PI3K/AKT/mTOR pathway activation.[1][3]

    • MAPK/ERK pathway activation.[1][2][3]

    • JAK/STAT pathway activation.[1][3]

  • Metabolic Reprogramming: As this compound also inhibits mitochondrial protein complex 1 (PC1) of the OXPHOS pathway, resistant cells might adapt their metabolism by:[4][5]

    • Shifting towards glycolysis for ATP production, even in the presence of oxygen (the Warburg effect).

    • Utilizing alternative energy sources.

  • Drug Efflux and Metabolism:

    • Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.[6]

    • Altered cellular metabolism of the drug could lead to its inactivation.[7]

  • Induction of Cancer Stem Cell (CSC) Phenotype: The CXCR4/CXCL12 axis is implicated in maintaining cancer stemness.[1] Resistance may be associated with an enrichment of the CSC population, which is often more resistant to therapy.

Q2: Our cancer cell line, previously sensitive to this compound, now shows a higher IC50 value. How can we confirm the mechanism of resistance?

A2: To elucidate the specific resistance mechanism, a series of validation experiments are recommended. Here is a suggested workflow:

  • Confirm Resistance: Perform dose-response curves with a sensitive parental cell line and your resistant cell line to quantify the shift in IC50.

  • Analyze the CXCR4 Axis:

    • qPCR and Western Blot: Compare CXCR4 mRNA and protein expression levels between sensitive and resistant cells.

    • Flow Cytometry: Quantify cell surface CXCR4 expression.

    • Sanger or Next-Generation Sequencing: Sequence the CXCR4 gene to identify potential mutations.

    • ELISA: Measure the concentration of CXCL12 in the conditioned media of your cell cultures.

  • Investigate Bypass Pathways:

    • Western Blot/Phospho-arrays: Probe for the phosphorylated (active) forms of key proteins in the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways (e.g., p-AKT, p-ERK, p-STAT3).

  • Assess Metabolic Changes:

    • Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess changes in OXPHOS and glycolysis.

    • Metabolomics: Perform a comprehensive analysis of cellular metabolites.

  • Evaluate Drug Efflux:

    • qPCR/Western Blot: Analyze the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).

    • Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure their activity.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays after this compound treatment.

Potential Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug sensitivity.
Drug Stability Prepare fresh drug solutions for each experiment. This compound in solution may degrade over time.
Assay Interference Ensure that the components of your viability assay (e.g., MTT, resazurin) do not interact with this compound. Run a drug-only control (no cells) to check for background signal.
Resistant Subpopulation A small, resistant subpopulation may be emerging. Consider single-cell cloning to isolate and characterize these clones.

Problem: Difficulty in detecting changes in signaling pathway activation.

Potential Cause Troubleshooting Step
Timing of Analysis Signaling pathway activation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr) after this compound treatment to identify the optimal time point for analysis.
Antibody Quality Validate your primary antibodies for specificity and sensitivity using positive and negative controls.
Basal Pathway Activity The basal level of pathway activation may be high in your cell line, masking drug-induced changes. Serum-starve the cells before treatment to lower the basal signaling.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data you might generate when investigating this compound resistance.

Parameter Parental (Sensitive) Cells Resistant Cells Fold Change
IC50 (µM) e.g., 0.5 µMe.g., 5.0 µMe.g., 10
CXCR4 mRNA (relative expression) e.g., 1.0e.g., 4.5e.g., 4.5
p-AKT/total AKT ratio e.g., 0.2e.g., 0.8e.g., 4.0
p-ERK/total ERK ratio e.g., 0.3e.g., 0.9e.g., 3.0
Basal OCR (pmol/min) e.g., 150e.g., 75e.g., 0.5
Basal ECAR (mpH/min) e.g., 50e.g., 100e.g., 2.0

Experimental Protocols

Western Blot for Phosphorylated Signaling Proteins
  • Cell Lysis:

    • Seed sensitive and resistant cells and grow to 70-80% confluency.

    • Treat with this compound at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using image analysis software.

Seahorse XF Cell Mito Stress Test
  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash cells with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading:

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Acquisition:

    • Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis:

    • Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Lixumistat_Resistance_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lixumistat Lixumistat CXCR4 CXCR4 Lixumistat->CXCR4 Inhibition PI3K PI3K CXCR4->PI3K RAS RAS CXCR4->RAS JAK JAK CXCR4->JAK CXCL12 CXCL12 CXCL12->CXCR4 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: CXCR4 signaling pathways potentially bypassed in Lixumistat resistance.

Experimental_Workflow Start Start Resistant_Phenotype Observe Decreased Lixumistat Efficacy (e.g., Increased IC50) Start->Resistant_Phenotype Hypothesis Formulate Hypotheses: 1. CXCR4 Axis Alterations 2. Bypass Pathway Activation 3. Metabolic Shift Resistant_Phenotype->Hypothesis Exp_CXCR4 Analyze CXCR4 Axis: - qPCR / Western Blot - Flow Cytometry - Sequencing Hypothesis->Exp_CXCR4 Exp_Signaling Investigate Bypass Pathways: - Phospho-Western Blot - Phospho-Array Hypothesis->Exp_Signaling Exp_Metabolism Assess Metabolism: - Seahorse Assay - Metabolomics Hypothesis->Exp_Metabolism Data_Analysis Analyze and Integrate Data Exp_CXCR4->Data_Analysis Exp_Signaling->Data_Analysis Exp_Metabolism->Data_Analysis Conclusion Identify Resistance Mechanism(s) Data_Analysis->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Lixumistat Hydrochloride and Normal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Lixumistat hydrochloride on normal cell viability. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments investigating the effects of this compound on normal cell viability.

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly high cytotoxicity in normal cells 1. High concentration of Lixumistat: The concentration used may be too high for the specific normal cell line. 2. Cell line sensitivity: Different normal cell lines may have varying sensitivities to OXPHOS inhibition. 3. Incorrect solvent control: The vehicle (e.g., DMSO) concentration may be toxic. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.1. Perform a dose-response curve to determine the optimal concentration range. 2. Test a panel of different normal cell lines to assess specificity. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 4. Regularly test cell cultures for contamination.
No observable effect on normal cell viability 1. Low concentration of Lixumistat: The concentration may be too low to elicit a response. 2. Short incubation time: The duration of exposure may be insufficient to observe an effect. 3. Cell line resistance: Some normal cells may have robust metabolic flexibility, compensating for OXPHOS inhibition. 4. Inactive compound: The this compound may have degraded.1. Increase the concentration range in your dose-response experiment. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Consider using a different normal cell line or assessing other functional endpoints besides viability (e.g., proliferation, metabolic activity). 4. Verify the activity of the compound with a positive control (e.g., a cancer cell line known to be sensitive to Lixumistat).
High variability between experimental replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of Lixumistat or assay reagents. 3. Edge effects in microplates: Evaporation in the outer wells of the plate. 4. Incomplete formazan (B1609692) solubilization (MTT assay): Crystals not fully dissolved before reading.1. Ensure a homogenous cell suspension and careful seeding technique. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity. 4. Ensure complete solubilization by thorough mixing and visual inspection before reading the plate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), specifically targeting Protein Complex 1 (PC1) of the electron transport chain.[1][2] By inhibiting PC1, Lixumistat disrupts the primary pathway for ATP production in mitochondria, leading to cellular energy stress.[2] This mechanism is particularly effective against cancer cells that are highly dependent on OXPHOS for their energy needs.[3]

Q2: Does this compound affect the viability of normal, non-cancerous cells?

Q3: How might inhibition of OXPHOS impact normal proliferating cells?

A3: Normal cells that are actively proliferating, such as those involved in wound healing or tissue regeneration, often exhibit increased OXPHOS to meet their higher energy demands. Therefore, high concentrations of an OXPHOS inhibitor like Lixumistat could potentially impact the proliferation of these normal cells. The extent of this impact would likely be dependent on the specific cell type and its metabolic flexibility.

Q4: What is the role of AMPK activation in the context of Lixumistat's effect on normal cells?

A4: By inhibiting ATP production, Lixumistat can lead to an increase in the cellular AMP:ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial energy sensor that, when activated, initiates a cascade of events to restore energy balance. In normal cells, AMPK activation typically inhibits anabolic pathways (which consume ATP) and stimulates catabolic pathways (which generate ATP). This can lead to a temporary cell cycle arrest, allowing the cell to conserve energy and survive under metabolic stress. Therefore, AMPK activation by Lixumistat in normal cells is generally considered a pro-survival response.

Q5: Are there any known effects of Lixumistat on specific signaling pathways in normal cells?

A5: In the context of fibrosis, Lixumistat has been shown to inhibit the TGF-β-dependent activation of fibroblasts into myofibroblasts. This suggests an interaction with the TGF-β signaling pathway in these normal cells. The anti-fibrotic effect is thought to be mediated by the activation of AMPK, which results from the decrease in ATP generation following Lixumistat treatment.

Quantitative Data

While specific, publicly available quantitative data on the IC50 values of this compound across a range of normal cell lines is limited, the following table provides an illustrative template for how such data could be presented. Researchers should generate their own dose-response curves for the specific normal cell lines used in their experiments.

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM) - Illustrative
HDFHuman Dermal FibroblastsMTT72> 100
NHBENormal Human Bronchial EpithelialMTT72> 100
NHANormal Human AstrocytesMTT72> 100

Note: The IC50 values presented are for illustrative purposes only and are based on the qualitative evidence suggesting low toxicity of Lixumistat to normal cells. Actual values must be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

  • This compound

  • Normal cell line of interest (e.g., HDF, NHBE, NHA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of Lixumistat. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lixumistat, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • This compound

  • Normal cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and resuspend them in complete culture medium to inactivate the trypsin.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Caption: Mechanism of Lixumistat and its impact on cellular energy.

MTT_Assay_Workflow start Start seed_cells Seed Normal Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_lixumistat Treat with Lixumistat (Dose-Response) incubate_24h->treat_lixumistat incubate_exp Incubate (e.g., 72h) treat_lixumistat->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Logical_Relationship cluster_normal_cell Normal Cell Response cluster_cancer_cell Cancer Cell Response Lixumistat Lixumistat Treatment OXPHOS_Inhibition OXPHOS Inhibition Lixumistat->OXPHOS_Inhibition High_OXPHOS_Dependency High OXPHOS Dependency Lixumistat->High_OXPHOS_Dependency ATP_Depletion ↓ ATP Production OXPHOS_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Metabolic_Adaptation Metabolic Adaptation AMPK_Activation->Metabolic_Adaptation Cell_Cycle_Arrest Temporary Cell Cycle Arrest AMPK_Activation->Cell_Cycle_Arrest Maintained_Viability Maintained Viability Metabolic_Adaptation->Maintained_Viability Cell_Cycle_Arrest->Maintained_Viability Severe_ATP_Depletion Severe ATP Depletion High_OXPHOS_Dependency->Severe_ATP_Depletion Energy_Crisis Energy Crisis Severe_ATP_Depletion->Energy_Crisis Apoptosis ↓ Proliferation & Apoptosis Energy_Crisis->Apoptosis

Caption: Differential impact of Lixumistat on normal vs. cancer cells.

References

Technical Support Center: IM156 Treatment and Cell Line Specific Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing IM156 in their experiments. The following information is designed to address specific issues and questions that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is IM156 and what is its primary mechanism of action?

A1: IM156, also known as lixumistat, is an orally administered small molecule from the biguanide (B1667054) class.[1] Its primary mechanism of action is the inhibition of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular energy (ATP) and anabolic precursors required for tumor growth.[2][3]

Q2: Which signaling pathways are affected by IM156 treatment?

A2: By inhibiting mitochondrial complex I, IM156 treatment leads to an increase in the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[6][7]

Q3: Which cancer cell lines are sensitive to IM156?

A3: Preclinical studies have shown that IM156 has demonstrated robust in vitro and in vivo efficacy in a selection of cancers and cancer subpopulations.[1] These include pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] It is particularly promising for treating drug-resistant tumors that are highly dependent on OXPHOS for their metabolic needs.[1]

Q4: Is there quantitative data available on the sensitivity of different cell lines to IM156 (e.g., IC50 values)?

Q5: What are the potential off-target effects of IM156?

A5: As a biguanide, IM156 shares a class with metformin (B114582) and phenformin. While designed for improved potency and a better safety profile, potential side effects associated with this class of drugs, such as gastrointestinal issues and, rarely, lactic acidosis, should be considered, particularly in in vivo studies.[6] A Phase 1 clinical study in patients with advanced solid tumors found that the most frequent treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, and vomiting).[8]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments with IM156.

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assays Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Contamination (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Inconsistent drug concentration.Prepare fresh drug dilutions for each experiment. Ensure complete solubilization of IM156.
Unexpectedly low or no cytotoxicity Cell line is resistant to OXPHOS inhibition.Consider using a cell line known to be dependent on oxidative phosphorylation.
Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
Drug degradation.Store IM156 stock solutions at the recommended temperature and protect from light.
Unexpectedly high cytotoxicity High sensitivity of the cell line.Lower the concentration range of IM156 in your dose-response experiments.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control.
Inconsistent results in Seahorse XF assays Incorrect cell seeding density.Optimize cell seeding density for each cell line to achieve a consistent oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline.
pH fluctuations in the assay medium.Ensure the assay medium is properly buffered and equilibrated to the correct temperature and CO2 level before the assay.
Incomplete mixing of injected compounds.Ensure the instrument's mixing protocols are adequate for each injection.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol provides a general framework for assessing cell viability after IM156 treatment using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IM156

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • IM156 Treatment:

    • Prepare a series of IM156 dilutions in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the IM156 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve IM156).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • IM156

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.

    • After 24 hours, treat the cells with the desired concentrations of IM156 and a vehicle control.

    • Incubate for the chosen treatment duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway of IM156

IM156_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion IM156 IM156 PC1 Protein Complex I IM156->PC1 Inhibits AMPK AMPK PC1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Growth Cell Growth & Proliferation mTOR->Growth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTOR inhibition.

Experimental Workflow for Cell Viability Assay

Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with IM156 (Dose-Response) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: A typical workflow for determining cell viability in response to IM156 treatment using an MTT assay.

Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Logic cluster_low Low/No Cytotoxicity cluster_high High Cytotoxicity Start Unexpected Cytotoxicity Result Resistant Cell Line Resistant? Start->Resistant ConcentrationLow Concentration/ Incubation Too Low? Start->ConcentrationLow Degradation Drug Degraded? Start->Degradation Sensitive Cell Line Too Sensitive? Start->Sensitive SolventToxic Solvent Toxicity? Start->SolventToxic CheckLiterature CheckLiterature Resistant->CheckLiterature Action: Check literature for OXPHOS dependency DoseResponse DoseResponse ConcentrationLow->DoseResponse Action: Perform dose-response and time-course CheckStorage CheckStorage Degradation->CheckStorage Action: Check storage and prepare fresh LowerConcentration LowerConcentration Sensitive->LowerConcentration Action: Lower drug concentration range VehicleControl VehicleControl SolventToxic->VehicleControl Action: Check vehicle control toxicity

Caption: A decision tree for troubleshooting unexpected cytotoxicity results in IM156 experiments.

References

Buffering capacity considerations for Lixumistat hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lixumistat hydrochloride experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a biguanide (B1667054) derivative that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting PC1, Lixumistat disrupts the electron transport chain, leading to decreased mitochondrial respiration and reduced ATP production. This metabolic disruption preferentially affects cancer cells that are highly dependent on OXPHOS for their energy supply.[3]

Q2: What is the expected charge of Lixumistat at physiological pH?

A2: While the specific pKa of this compound is not publicly available, the biguanide group is strongly basic. For example, the pKa of the biguanide group in the polymer PHMB is 10.96. This indicates that this compound will be protonated and carry a positive charge at physiological pH (around 7.4). This is a critical consideration for its interaction with cellular membranes and other charged molecules.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline have been reported.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Lixumistat in aqueous buffer This compound, like other biguanides, can be highly soluble in aqueous solutions, but its solubility can be influenced by the buffer composition and pH. Certain buffers, like phosphate (B84403) buffers, have been shown to cause precipitation with other hydrochloride salts of drugs.[6]- Ensure the buffer concentration is appropriate for the experiment and does not exceed the solubility limit of this compound. - Consider using alternative buffer systems such as Tris-HCl or HEPES, which are commonly used in mitochondrial function assays. - If precipitation persists, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer immediately before use can be effective. Ensure the final DMSO concentration is compatible with your experimental system.
Variability in experimental results - pH shift during experiment: Cellular metabolism can lead to changes in the local pH, potentially affecting the charge state and activity of Lixumistat. - Buffer interference: Some buffer components may interact with Lixumistat or affect mitochondrial function.- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your experimental medium. - When possible, use a buffer system that is known to be compatible with mitochondrial assays, such as a phosphate buffer or a specialized mitochondrial respiration medium.
Loss of Lixumistat activity over time in prepared solutions Degradation of the compound due to inappropriate storage or buffer conditions. While specific stability data for Lixumistat is limited, biguanides can be susceptible to degradation under certain pH and temperature conditions.- Prepare fresh solutions of this compound for each experiment from a frozen DMSO stock. - Avoid prolonged storage of Lixumistat in aqueous buffers, especially at room temperature. If solutions must be prepared in advance, store them at 4°C and use them within a short timeframe. - Conduct a pilot stability study in your chosen buffer system by measuring the compound's activity at different time points.
Inconsistent cellular uptake or activity The positive charge of Lixumistat at physiological pH can influence its membrane permeability. The composition of the cell culture medium, including the presence of proteins and other charged molecules, could affect its availability to the cells.- Ensure consistent cell culture conditions, including media composition and serum concentration, across all experiments. - Consider the potential for interaction with components of the extracellular matrix or plasticware. - If direct mitochondrial delivery is desired, consider using permeabilized cells in your experimental setup.

Physicochemical Properties of Biguanides

This table summarizes general physicochemical properties of biguanides, which can provide insights into the expected behavior of this compound.

PropertyDescriptionRelevance for Experiments
Basicity Biguanides are strong bases due to the presence of multiple nitrogen atoms.They will be protonated and positively charged at physiological pH, influencing solubility, membrane permeability, and interactions with negatively charged molecules.
Solubility Generally hydrophilic and soluble in aqueous solutions.Solubility can be affected by the counter-ion and the composition of the buffer.
pKa The pKa of the biguanide group is typically high (e.g., >10).This confirms the positive charge at physiological pH and indicates that the compound's charge state will not change within the typical biological pH range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol is a general method for assessing the inhibitory activity of Lixumistat on mitochondrial complex I.

  • Objective: To determine the IC50 of this compound for mitochondrial complex I.

  • Materials:

    • Isolated mitochondria

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4

    • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

    • Ubiquinone (e.g., Coenzyme Q1)

    • Rotenone (B1679576) (a known complex I inhibitor, for control)

    • This compound stock solution (in DMSO)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and ubiquinone.

    • Add a known amount of isolated mitochondria to the reaction mixture.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the mitochondrial suspension and incubate for a specified time (e.g., 5-10 minutes) at 30°C.

    • To initiate the reaction, add NADH to the mixture.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

    • In a separate control experiment, determine the rotenone-insensitive rate by pre-incubating the mitochondria with a saturating concentration of rotenone before adding NADH.

    • Calculate the specific complex I activity by subtracting the rotenone-insensitive rate from the total rate for each Lixumistat concentration.

    • Plot the percentage of inhibition against the Lixumistat concentration to determine the IC50 value.

Visualizations

Lixumistat_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_complex_I Complex I (PC1) cluster_downstream Downstream ETC ETC Electron Transport Chain (ETC) NADH NADH NAD NAD+ NADH->NAD Oxidation H_pump1 H+ Pump H_pump2 H+ Pumps H_gradient Proton Gradient H_pump1->H_gradient Establishes Complex_II_IV Complexes II-IV O2 O2 Complex_II_IV->O2 Reduction H2O H2O O2->H2O H_pump2->H_gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase H_gradient->ATP_Synthase Drives Lixumistat Lixumistat hydrochloride Lixumistat->Inhibition Inhibition->H_pump1 Inhibits

Caption: Mechanism of action of this compound.

experimental_workflow start Start prep_stock Prepare Lixumistat Stock Solution (in DMSO) start->prep_stock prep_buffer Prepare Appropriate Aqueous Buffer start->prep_buffer prep_working Prepare Working Solution (Dilute stock in buffer) prep_stock->prep_working prep_buffer->prep_working treatment Treat Cells/Mitochondria with Lixumistat prep_working->treatment cell_culture Culture Cells or Isolate Mitochondria cell_culture->treatment assay Perform Assay (e.g., Complex I activity, Cell Viability) treatment->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Caption: Logical troubleshooting flow for Lixumistat experiments.

References

Lixumistat Hydrochloride Technical Support Center: Troubleshooting Interference with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lixumistat hydrochloride in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with commonly used fluorescent dyes. As a biguanide (B1667054) derivative and an oxidative phosphorylation (OXPHOS) inhibitor, this compound may present unique challenges in fluorescence experiments. This guide will help you identify and mitigate these potential issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

Yes, it is possible. Small molecules like this compound can interfere with fluorescence assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your dye, leading to false-positive signals.

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your dye, resulting in a decreased signal and potential false negatives.

  • Spectral Overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of the fluorescent dye, leading to inaccurate measurements.

  • Biological Effects: As an OXPHOS inhibitor, this compound alters mitochondrial function, which can indirectly affect the performance of certain fluorescent dyes that are sensitive to cellular metabolic state and membrane potential.

Q2: What are the first steps I should take to assess potential interference?

Before initiating your main experiment, it is crucial to perform two key preliminary tests:

  • Assess this compound Autofluorescence: Determine if the compound exhibits intrinsic fluorescence under your experimental conditions.

  • Evaluate Fluorescence Quenching: Check if this compound quenches the fluorescence of your chosen dye.

Detailed protocols for these essential preliminary experiments are provided in the "Experimental Protocols" section below.

Q3: Which fluorescent dyes are commonly used in studies involving OXPHOS inhibitors like this compound?

Researchers studying the effects of OXPHOS inhibitors often use fluorescent dyes to assess:

  • Mitochondrial Membrane Potential (ΔΨm): JC-1, Tetramethylrhodamine (TMRE), and MitoTracker dyes.

  • Reactive Oxygen Species (ROS): 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA).

  • Cell Viability: Calcein AM and Propidium Iodide (PI).

This guide provides specific troubleshooting advice for potential interactions between this compound and these dyes.

Troubleshooting Guides by Fluorescent Dye

Mitochondrial Membrane Potential Dyes (JC-1, TMRE, MitoTracker)

Inhibition of oxidative phosphorylation by this compound is expected to decrease the mitochondrial membrane potential. However, direct interference with the dyes can confound these results.

Potential Issues & Troubleshooting:

Issue Potential Cause Recommended Solution
Unexpectedly low red/green fluorescence ratio with JC-1 in control cells This compound may be quenching the red J-aggregate fluorescence more than the green monomer fluorescence.Perform a quenching control experiment with JC-1 J-aggregates and monomers separately, if possible. Consider using an alternative potentiometric dye like TMRE.
Overall decrease in fluorescence intensity with TMRE or MitoTracker Red CMXRos This could be due to a combination of mitochondrial depolarization (expected biological effect) and fluorescence quenching by this compound.Quantify the quenching effect of this compound on the dye in a cell-free system to understand the contribution of quenching to the observed signal decrease.
No change or unexpected increase in fluorescence This compound may be autofluorescent in the same channel as the dye, masking the depolarization effect.Measure the autofluorescence of this compound at the dye's excitation and emission wavelengths and subtract this background from your experimental readings.
Reactive Oxygen Species (ROS) Dye (DCFDA)

Inhibition of mitochondrial complex I by this compound can lead to an increase in ROS production.

Potential Issues & Troubleshooting:

Issue Potential Cause Recommended Solution
Higher than expected DCF fluorescence in the presence of this compound This could be a true biological effect (increased ROS) or an artifact. Some compounds can directly oxidize DCFH₂ to the fluorescent DCF in a cell-free environment.[1][2]Perform a cell-free control by incubating this compound with DCFH₂-DA to see if it directly causes oxidation.
Lower than expected DCF fluorescence despite expected ROS production This compound may be quenching the fluorescence of DCF.Conduct a quenching assay with the oxidized, fluorescent form of the dye (DCF) and this compound.
Cell Viability Dyes (Calcein AM / Propidium Iodide)

Assessing cell viability is crucial when studying the effects of any compound.

Potential Issues & Troubleshooting:

Issue Potential Cause Recommended Solution
Lower Calcein AM fluorescence in viable cells treated with this compound While this could indicate cytotoxicity, it might also be due to quenching of Calcein fluorescence by the compound.[3]Perform a quenching control with Calcein and this compound in a cell-free system. Correlate results with an alternative, non-fluorescence-based viability assay (e.g., MTT assay).
Increased Propidium Iodide fluorescence that does not correlate with other viability assays This compound could potentially have autofluorescence in the red channel, overlapping with the PI signal.Characterize the autofluorescence spectrum of this compound to assess potential overlap with the PI emission spectrum.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

This protocol will determine if this compound emits its own fluorescence at the wavelengths used for your chosen dye.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your main experiment)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiment.

  • Add these dilutions to the wells of the black microplate.

  • Include wells containing only the assay buffer to serve as a blank.

  • Set the fluorescence reader to the excitation and emission wavelengths of the fluorescent dye you plan to use.

  • Measure the fluorescence intensity in all wells.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Protocol 2: Evaluating Fluorescence Quenching by this compound

This protocol determines if this compound reduces the fluorescence signal of your dye.

Materials:

  • Your fluorescent dye

  • This compound

  • Assay buffer

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your main experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorescent dye solution to a set of wells.

  • Add the this compound serial dilutions to the wells containing the fluorescent dye.

  • Include control wells with the fluorescent dye only (no this compound).

  • Include blank wells with assay buffer only.

  • Incubate the plate for a duration similar to your assay's incubation time.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Compare the fluorescence intensity of the wells containing both the dye and this compound to the wells containing only the dye.

  • A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates a quenching effect.

Visualizing Experimental Workflows

Troubleshooting Workflow for Potential Interference

Interference_Troubleshooting start Start: Fluorescence Assay with Lixumistat HCl unexpected_results Unexpected Results? start->unexpected_results autofluorescence_check Protocol 1: Check for Autofluorescence unexpected_results->autofluorescence_check Yes end_point Interpret Corrected Data unexpected_results->end_point No is_autofluorescent Is it Autofluorescent? autofluorescence_check->is_autofluorescent subtract_background Subtract Compound's Signal from Assay Reading is_autofluorescent->subtract_background Yes quenching_check Protocol 2: Check for Quenching is_autofluorescent->quenching_check No subtract_background->quenching_check is_quenching Is it Quenching? quenching_check->is_quenching quantify_quenching Quantify Quenching Effect and Correct Data is_quenching->quantify_quenching Yes no_interference No Significant Interference Detected is_quenching->no_interference No biological_effect Consider Biological Effect of OXPHOS Inhibition quantify_quenching->biological_effect biological_effect->end_point no_interference->biological_effect

Caption: A logical workflow for troubleshooting unexpected results in fluorescence assays involving this compound.

Signaling Pathway: this compound's Mechanism of Action

Lixumistat_Pathway Lixumistat This compound Complex_I Mitochondrial Complex I Lixumistat->Complex_I Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) Complex_I->OXPHOS Part of ATP ATP Production OXPHOS->ATP Decreases AMPK AMPK Activation ATP->AMPK Leads to

References

Technical Support Center: Ensuring Reproducibility in Lixumistat Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lixumistat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally active activator of AMP-activated protein kinase (AMPK).[1] It functions as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), specifically targeting Protein Complex 1 (PC1) of the electron transport chain.[2][3] By inhibiting PC1, Lixumistat disrupts ATP production, leading to an increased AMP:ATP ratio, which in turn activates AMPK.[4] Activated AMPK is a master regulator of cellular energy homeostasis, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[4]

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For animal studies, a formulation using a combination of DMSO, PEG300, Tween-80, and saline has been described for the acetate (B1210297) salt, and similar principles would apply for preparing a vehicle for the hydrochloride salt for oral administration. Always ensure the compound is fully dissolved before use. Moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.

Q3: What are the typical concentration ranges for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on preclinical studies with similar compounds and the known mechanism of action, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental endpoint. In some instances, concentrations up to 200-fold higher than in vivo plasma concentrations may be necessary for in vitro assays to elicit a measurable effect.[5][6]

Q4: What are some common in vitro side effects or cytotoxic effects of this compound?

As an inhibitor of mitochondrial respiration, high concentrations of this compound can lead to cellular stress and cytotoxicity, particularly in cells highly dependent on OXPHOS for energy.[7] This can manifest as reduced cell proliferation, changes in cell morphology, or induction of apoptosis. Cytotoxicity can be exacerbated in low-glucose media, as cells become more reliant on glycolysis, which is also impacted by the energy stress induced by the compound.[7] It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic threshold in your specific cell line.

Q5: Which cell lines are recommended for studying the effects of this compound?

The choice of cell line will depend on your research question. For cancer studies, pancreatic ductal adenocarcinoma (PDAC) cell lines such as MIA PaCa-2 and BxPC-3 are relevant, given the clinical investigations of Lixumistat in this cancer type.[8] For fibrosis research, primary human fibroblasts or fibroblast cell lines are appropriate. When studying metabolic effects, it is beneficial to use cell lines with varying degrees of reliance on OXPHOS versus glycolysis to understand the differential sensitivity to Lixumistat.

Troubleshooting Guides

Issue 1: Inconsistent or No AMPK Activation Observed by Western Blot
Possible Cause Recommended Solution
Suboptimal Lixumistat Concentration Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your cell line.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to determine the peak time for AMPK phosphorylation.
Poor Antibody Quality Use a well-validated antibody for phosphorylated AMPK (Thr172) and total AMPK. Include a positive control (e.g., cells treated with AICAR or another known AMPK activator) to validate the antibody and protocol.
Issues with Cell Lysis or Sample Preparation Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Ensure accurate protein quantification to load equal amounts of protein for each sample.
High Basal AMPK Activity Some cell lines may have high basal AMPK activity due to culture conditions (e.g., high cell density, nutrient deprivation). Ensure consistent cell culture practices and consider serum starvation prior to treatment to lower basal activation.
Issue 2: Unexpected Results in OXPHOS Inhibition Assays (e.g., Seahorse XF Analyzer)
Possible Cause Recommended Solution
Incorrect Lixumistat Concentration Optimize the Lixumistat concentration for your specific cell line and assay conditions. High concentrations can have off-target effects or induce rapid cell death, confounding the results.
Metabolic Plasticity of Cells Cells may adapt to OXPHOS inhibition by upregulating glycolysis. Measure both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to get a complete picture of the metabolic phenotype.
Cell Seeding Density The optimal cell seeding density for Seahorse assays is critical and cell-line dependent. Titrate the cell number to ensure a healthy monolayer and a measurable OCR.
Assay Medium Composition The presence of different substrates (e.g., glucose, pyruvate, glutamine) in the assay medium can influence the cellular metabolic response. Use a consistent and appropriate assay medium for your experiment.
Instrument or Reagent Issues Ensure the Seahorse instrument is properly calibrated. Use fresh reagents for the Mito Stress Test. FCCP concentration, in particular, often needs to be optimized for each cell type.[9]
Issue 3: Solubility and Stability Problems
Possible Cause Recommended Solution
Precipitation in Aqueous Media This compound, like many small molecules, may have limited solubility in aqueous solutions. Prepare a high-concentration stock in DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Degradation of Stock Solution Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots at -20°C or -80°C. Protect from light.
Interaction with Media Components Some components of cell culture media can interact with the compound. Prepare fresh dilutions in media for each experiment. If precipitation is observed upon dilution, try vortexing or gentle warming.

Quantitative Data Summary

The following table summarizes clinical trial data for Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel in patients with advanced pancreatic cancer.[3][10]

Parameter Value
Recommended Phase 2 Dose (RP2D) 400 mg once daily[3]
Objective Partial Response (PR) 62.5% (5 out of 8 patients)[3]
Stable Disease (SD) 37.5% (3 out of 8 patients)[3]
Disease Control Rate (DCR) 100%[3]
Median Progression-Free Survival (PFS) 9.7 months[3]
Median Overall Survival (OS) 18 months[3]

Experimental Protocols

Protocol 1: Western Blot for AMPK Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172 as a marker of this compound-induced AMPK activation.

Materials:

  • This compound

  • Cell line of interest (e.g., MIA PaCa-2)

  • 6-well cell culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-AMPKα and anti-total AMPKα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.

Protocol 2: Seahorse XF Cell Mito Stress Test for OXPHOS Inhibition

This protocol measures the oxygen consumption rate (OCR) to assess the inhibitory effect of this compound on mitochondrial respiration.

Materials:

  • This compound

  • Cell line of interest

  • Seahorse XF cell culture microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Prepare the assay medium and warm it to 37°C.

    • Wash the cells with the assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare stock solutions of the Mito Stress Test compounds and this compound in the assay medium.

  • Seahorse Assay:

    • Load the prepared compounds into the appropriate ports of the sensor cartridge. Lixumistat can be injected from Port A to measure its immediate effect.

    • Calibrate the instrument.

    • Run the Seahorse XF Cell Mito Stress Test.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the OCR profiles of Lixumistat-treated cells to the vehicle control to quantify the extent of OXPHOS inhibition.

Signaling Pathway and Workflow Diagrams

Lixumistat_Mechanism_of_Action cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain ComplexI Protein Complex I (PC1) ATP_Synthase ATP Synthase ComplexI->ATP_Synthase electron flow reduced ATP ATP ATP_Synthase->ATP synthesizes ATP_Synthase->ATP production decreased AMP AMP ATP->AMP AMP:ATP ratio increases ADP ADP AMPK AMPK AMP->AMPK activates Lixumistat Lixumistat hydrochloride Lixumistat->ComplexI inhibits pAMPK p-AMPK (Active) AMPK->pAMPK Downstream Downstream Effects (e.g., ↓ Anabolism, ↑ Catabolism) pAMPK->Downstream Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-AMPK A 1. Cell Seeding & Treatment (with Lixumistat HCl) B 2. Cell Lysis (with phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE & Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-AMPK & Total AMPK) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Data Analysis (Normalize p-AMPK to Total AMPK) H->I Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic: No AMPK Activation rect_node rect_node Start No p-AMPK signal? Check_Conc Concentration optimized? Start->Check_Conc Check_Time Time course performed? Check_Conc->Check_Time Yes Optimize_Conc Perform dose-response Check_Conc->Optimize_Conc No Check_Antibody Antibody validated? Check_Time->Check_Antibody Yes Optimize_Time Perform time-course Check_Time->Optimize_Time No Check_Lysis Lysis buffer correct? Check_Antibody->Check_Lysis Yes Validate_Ab Use positive control Check_Antibody->Validate_Ab No Result_Good Problem Solved Check_Lysis->Result_Good Yes Check_Buffer Add phosphatase inhibitors Check_Lysis->Check_Buffer No Optimize_Conc->Result_Good Optimize_Time->Result_Good Validate_Ab->Result_Good Check_Buffer->Result_Good

References

Validation & Comparative

Lixumistat Hydrochloride vs. Metformin: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two biguanide (B1667054) compounds, lixumistat hydrochloride and metformin (B114582), in the context of their applications in oncology research. This guide details their mechanisms of action, preclinical efficacy, and clinical development, supported by experimental data and protocols.

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Biguanides, a class of drugs that modulate cellular metabolism, have garnered significant interest in oncology. Metformin, a widely used anti-diabetic medication, has been extensively investigated for its anti-cancer properties. This compound (IM156), a novel biguanide, is emerging as a potent inhibitor of mitochondrial protein complex 1 (PC1) with a distinct preclinical and clinical profile. This guide provides a comprehensive comparison of this compound and metformin, offering researchers, scientists, and drug development professionals a detailed overview of their respective attributes in cancer research.

Comparative Overview

FeatureThis compound (IM156)Metformin Hydrochloride
Drug Class BiguanideBiguanide
Primary Mechanism Potent inhibitor of mitochondrial Protein Complex 1 (PC1) of the electron transport chain, leading to profound inhibition of oxidative phosphorylation (OXPHOS).[1][2][3]Primarily activates AMP-activated protein kinase (AMPK), indirectly inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. Also inhibits mitochondrial complex I, but to a lesser extent than lixumistat.[4][5][6][7]
Downstream Effects Inhibition of OXPHOS, reduction in cellular ATP production, and targeting of cancer cells dependent on mitochondrial respiration, particularly drug-resistant populations.[8][9]Activation of AMPK leads to inhibition of protein synthesis and cell proliferation. It can also reduce circulating insulin (B600854) levels, which may contribute to its anti-cancer effects.[4][6]
Potency Described as a more potent inhibitor of PC1 compared to metformin, with a potentially broader therapeutic window.[10][11]Considered to have weaker effects on tumor metabolism compared to newer biguanides, with anti-cancer activity in preclinical models often requiring high concentrations.[11]
Development Status in Cancer In clinical development; has completed a Phase 1 study in solid tumors and a Phase 1b study in advanced pancreatic cancer.[1][11] Granted Orphan Drug Designation for pancreatic cancer and glioblastoma multiforme.[9]Extensively studied preclinically and in numerous clinical trials for various cancers, both as a monotherapy and in combination. Results have been mixed, and it is not an approved cancer therapy.

Preclinical Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for metformin in various cancer cell lines. Publicly available, specific IC50 values for this compound were not identified in the reviewed literature; however, it is reported to have robust in vitro activity.[8]

Table 1: Metformin IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time
HCT116Colorectal Cancer824h
HCT116Colorectal Cancer3.248h
HCT116Colorectal Cancer2.972h
SW620Colorectal Cancer~1.4Not Specified
KHOS/NPOsteosarcoma2.2 - 2.9Not Specified
U-2 OSOsteosarcoma2.2 - 2.9Not Specified
U2OSOsteosarcoma9.13 ± 0.372h
MG63Osteosarcoma8.72 ± 0.472h
143BOsteosarcoma7.29 ± 0.772h
MDA-MB-453Breast Cancer51.3Not Specified
MDA-MB-231Breast Cancer51.4Not Specified
BT474Breast Cancer>100Not Specified

Note: IC50 values for metformin can vary significantly based on the cell line and experimental conditions.

In Vivo Efficacy

Both this compound and metformin have demonstrated anti-tumor activity in animal models.

This compound: Preclinical in vivo studies have shown that lixumistat has anti-cancer activity in models of glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[10] It has also shown strong efficacy in models of gastric, lymphoma, and breast cancer.[11]

Metformin: Metformin has been shown to inhibit the growth of xenografts from various cancer cell lines, including osteosarcoma, oral squamous cell carcinoma, pancreatic cancer, and colorectal cancer.[3][12][13] For instance, in a pancreatic cancer xenograft model using PANC-1 cells, intraperitoneal administration of metformin at doses of 50-250 mg/kg inhibited tumor growth in a dose-dependent manner.[13]

Clinical Trial Data

This compound: A Phase 1 dose-escalation study of lixumistat in patients with advanced solid tumors established a recommended Phase 2 dose and showed that the drug was well-tolerated.[10]

More recently, a Phase 1b trial (NCT05497778) evaluated lixumistat in combination with gemcitabine (B846) and nab-paclitaxel for the first-line treatment of advanced pancreatic cancer.[1][3]

Table 2: Efficacy Data from Phase 1b Study of Lixumistat in Advanced Pancreatic Cancer (at Recommended Phase 2 Dose of 400 mg QD; n=8) [1]

Efficacy EndpointResult
Objective Partial Response (PR) 62.5% (5 patients)
Stable Disease (SD) 37.5% (3 patients)
Disease Control Rate (DCR) 100%
Median Progression-Free Survival (PFS) 9.7 months
Median Overall Survival (OS) 18 months

Metformin: Numerous clinical trials have investigated metformin in various cancer settings. Epidemiological studies have suggested a reduced cancer risk and mortality in diabetic patients taking metformin.[1] However, results from randomized controlled trials have been less consistent, and metformin has not been approved as a cancer therapy.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

Lixumistat's primary mechanism is the direct and potent inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and inducing metabolic stress in cancer cells that are highly dependent on this pathway for energy.

Lixumistat_Pathway cluster_Mitochondrion Mitochondrion PC1 Protein Complex I ETC Electron Transport Chain OXPHOS_Inhibition OXPHOS Inhibition ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Metabolic_Stress Metabolic Stress & Cancer Cell Death ATP->Metabolic_Stress Reduced Production Lixumistat Lixumistat HCl (IM156) Lixumistat->PC1 Inhibits

Lixumistat inhibits mitochondrial Protein Complex I.
Metformin Signaling Pathway

Metformin has a more pleiotropic mechanism of action. It moderately inhibits mitochondrial complex I, which leads to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and inhibits key components of the mTOR pathway, a critical signaling node for cell growth and proliferation.

Metformin_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth Comparative_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Lines Select Cancer Cell Lines MTT MTT Assay (IC50 Determination) Cell_Lines->MTT Western_Blot Western Blot (Mechanism of Action) Cell_Lines->Western_Blot Data_Analysis Comparative Data Analysis & Conclusion MTT->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Tumor Xenograft Model Treatment Treat with Lixumistat, Metformin, or Vehicle Xenograft->Treatment Tumor_Monitoring Monitor Tumor Growth & Animal Health Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

References

A Comparative Guide to OXPHOS Inhibitors: Lixumistat Hydrochloride vs. Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides an objective comparison of Lixumistat hydrochloride (IM156) with other notable OXPHOS inhibitors: IACS-010759, BAY 87-2243, and Devimistat (CPI-613). The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, potency, and experimental validation.

Executive Summary

This compound is a potent, orally bioavailable biguanide (B1667054) that inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of the OXPHOS pathway.[1][2][3] It has demonstrated promising anti-tumor activity, particularly in cancers that have developed resistance to other therapies by becoming more reliant on OXPHOS for survival.[1][4] Clinical trial data for Lixumistat suggests a manageable safety profile and early signs of efficacy, particularly in combination with standard chemotherapy.[2] This contrasts with some other potent OXPHOS inhibitors, such as IACS-010759, which, despite high potency, faced challenges in clinical development due to toxicity.[5][6]

Mechanism of Action

The primary OXPHOS inhibitors discussed in this guide target different components of the mitochondrial respiratory chain and associated metabolic pathways.

  • This compound (IM156): As a biguanide, Lixumistat's primary mechanism is the inhibition of mitochondrial Protein Complex 1 (PC1).[1][2] This blockade disrupts the electron transport chain, leading to decreased ATP production and increased reliance on glycolysis.

  • IACS-010759: This is a highly potent and selective small-molecule inhibitor of mitochondrial Complex I.[5][6] It binds to the ND1 subunit of Complex I, effectively blocking the quinone binding channel.[7]

  • BAY 87-2243: This compound also inhibits mitochondrial Complex I. Its development was initially focused on its ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a downstream consequence of Complex I inhibition.[6][8]

  • Devimistat (CPI-613): Unlike the others, Devimistat does not directly inhibit the electron transport chain complexes. Instead, it is a lipoic acid analog that inhibits the mitochondrial enzymes pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[9][10][11][12][13] These enzymes are crucial for feeding substrates into the TCA cycle, which in turn fuels OXPHOS.

Mechanism of Action of OXPHOS Inhibitors cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_TCA TCA Cycle Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex II Complex II Complex II->Complex III e- Complex IV Complex IV Complex III->Complex IV e- Complex V (ATP Synthase) Complex V (ATP Synthase) Complex IV->Complex V (ATP Synthase) Proton Gradient ATP ATP Complex V (ATP Synthase)->ATP Produces Pyruvate Pyruvate PDH PDH Pyruvate->PDH Acetyl-CoA Acetyl-CoA TCA Cycle intermediates TCA Cycle intermediates Acetyl-CoA->TCA Cycle intermediates alpha-Ketoglutarate alpha-Ketoglutarate KGDH KGDH alpha-Ketoglutarate->KGDH PDH->Acetyl-CoA TCA Cycle intermediates->Complex I NADH TCA Cycle intermediates->Complex II FADH2 TCA Cycle intermediates->alpha-Ketoglutarate Lixumistat Lixumistat Lixumistat->Complex I Inhibits IACS-010759 IACS-010759 IACS-010759->Complex I Inhibits BAY 87-2243 BAY 87-2243 BAY 87-2243->Complex I Inhibits Devimistat Devimistat Devimistat->PDH Inhibits Devimistat->KGDH Inhibits Glycolysis Glycolysis Glycolysis->Pyruvate

Caption: Signaling pathways targeted by different OXPHOS inhibitors.

Comparative Performance Data

Direct head-to-head comparative studies of these inhibitors in the same experimental systems are limited. The following tables summarize available data from various preclinical studies.

InhibitorTarget(s)IC50 (Cell Viability)Cell Line(s)Reference(s)
Lixumistat (IM156) Complex IData not consistently reported in a comparative contextVarious solid tumors and hematologic malignancies[1][4]
IACS-010759 Complex I0.312 nM - 7.9 nMC4-2B, A375, H460, and others[14][15]
BAY 87-2243 Complex ILow nM rangeMelanoma cell lines[16]
Devimistat (CPI-613) PDH, KGDHEC50: 120 µMH460, Saos-2[12]

Table 1: Comparative Potency of OXPHOS Inhibitors in Cancer Cell Lines. IC50/EC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.

InhibitorEffect on Oxygen Consumption Rate (OCR)Cell Line(s)Reference(s)
Lixumistat (IM156) Inhibits mitochondrial respirationHuman pulmonary fibroblasts[17]
IACS-010759 Potent inhibition of basal and maximal OCRAML blasts, various cancer cell lines[7][14][18]
BAY 87-2243 Dose-dependent reduction of basal OCRA-375, SK-MEL-28[16]
Devimistat (CPI-613) Suppression of OXPHOSOvarian cancer xenografts[10]

Table 2: Effects of OXPHOS Inhibitors on Mitochondrial Respiration. OCR is a key indicator of mitochondrial function.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) - Seahorse XF Cell Mito Stress Test

This protocol is a standard method for assessing mitochondrial function in live cells by measuring OCR.

cluster_workflow Seahorse XF Cell Mito Stress Test Workflow A Seed cells in Seahorse XF plate B Incubate and allow cells to adhere A->B C Replace media with XF assay medium B->C D Equilibrate plate in CO2-free incubator C->D G Measure basal OCR D->G E Load sensor cartridge with inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) F Calibrate sensor cartridge E->F F->G H Inject Oligomycin (B223565) and measure ATP-linked respiration G->H I Inject FCCP and measure maximal respiration H->I J Inject Rotenone/Antimycin A and measure non-mitochondrial respiration I->J K Data analysis to determine key mitochondrial parameters J->K

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Detailed Steps:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Inhibitor Loading: Load the sensor cartridge with the mitochondrial inhibitors: oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution: The Seahorse XF Analyzer measures the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) Activity Assays

These assays are used to determine the activity of the enzymes targeted by Devimistat.

Principle: The activity of PDH and KGDH can be measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.

General Protocol:

  • Sample Preparation: Prepare mitochondrial extracts from cells or tissues.

  • Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., Coenzyme A, NAD+, thiamine (B1217682) pyrophosphate) and the substrate (pyruvate for PDH, α-ketoglutarate for KGDH).

  • Assay Initiation: Add the mitochondrial extract to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADH production.

  • Inhibitor Testing: To determine the inhibitory effect of Devimistat, pre-incubate the mitochondrial extract with the inhibitor before adding the substrate.

Clinical Perspective and Tolerability

A significant differentiator among these inhibitors is their clinical translation and safety profile.

  • Lixumistat (IM156): Has successfully completed a Phase 1 study, establishing a recommended Phase 2 dose (RP2D).[4][19][20][21] It has demonstrated a manageable safety profile with gastrointestinal side effects being the most common.[19] A Phase 1b study in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer showed a promising 100% disease control rate in response-evaluable patients at the RP2D.[2]

  • IACS-010759: Clinical trials were discontinued (B1498344) due to a narrow therapeutic window and significant dose-limiting toxicities, including peripheral neuropathy and lactic acidosis.[5][7]

  • BAY 87-2243: While showing potent preclinical activity, its clinical development has been less prominent compared to Lixumistat.[6]

  • Devimistat (CPI-613): Has been investigated in multiple clinical trials for solid tumors and hematological malignancies, often in combination with chemotherapy.[9][10]

Conclusion

This compound represents a promising OXPHOS inhibitor with a favorable clinical profile compared to some of its highly potent counterparts. Its mechanism as a Complex I inhibitor places it in a class with IACS-010759 and BAY 87-2243, but its biguanide structure and demonstrated tolerability in clinical trials set it apart. Devimistat offers an alternative approach by targeting key enzymes of the TCA cycle.

The selection of an appropriate OXPHOS inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. The data presented in this guide highlights the importance of considering not only in vitro potency but also the broader preclinical and clinical safety and efficacy profile. Further head-to-head preclinical studies are warranted to provide a more direct comparison of the performance of these promising therapeutic agents.

References

Lixumistat Hydrochloride: A Comparative Analysis of Monotherapy vs. Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lixumistat hydrochloride as a single agent versus its use in combination therapy for the treatment of advanced cancers. The information presented is supported by available experimental data from clinical trials to aid in research and development decisions.

Mechanism of Action

This compound is a novel, orally administered small molecule that functions as a potent and selective inhibitor of mitochondrial Complex I (also known as NADH:ubiquinone oxidoreductase), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting Complex I, Lixumistat disrupts the electron transport chain, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS). This metabolic disruption preferentially affects cancer cells that are highly dependent on OXPHOS for their energy needs and survival, a characteristic often associated with resistance to conventional therapies.[3]

Signaling Pathway of this compound

cluster_mitochondrion Mitochondrion cluster_complexes cluster_downstream Downstream Cellular Effects nad NADH etc Electron Transport Chain nad->etc fad FADH2 fad->etc atp_synthase ATP Synthase (Complex V) etc->atp_synthase ros Reactive Oxygen Species (ROS) etc->ros c1 Complex I atp ATP c2 Complex II c3 Complex III c4 Complex IV atp_synthase->atp adp ADP + Pi adp->atp_synthase atp_depletion ATP Depletion atp->atp_depletion apoptosis Apoptosis ros->apoptosis lixumistat Lixumistat hydrochloride lixumistat->c1 Inhibition ampk AMPK Activation atp_depletion->ampk mtor mTOR Inhibition ampk->mtor Inhibition cell_cycle_arrest Cell Cycle Arrest mtor->cell_cycle_arrest

Caption: Signaling pathway of this compound.

Efficacy Data: Single Agent vs. Combination Therapy

The clinical efficacy of this compound has been evaluated as both a monotherapy and in combination with other anticancer agents. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound as a Single Agent
IndicationClinical TrialNumber of Patients (evaluable)DosageObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Advanced Solid TumorsNCT0327225616800 mg once daily (RP2D)0%32%54 days

Data from a Phase 1 first-in-human study.[1]

Table 2: Efficacy of this compound in Combination Therapy
IndicationCombination AgentsClinical TrialNumber of Patients (evaluable)Lixumistat DosageObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Advanced Pancreatic CancerGemcitabine (B846) + nab-paclitaxelNCT05497778 (COMBAT-PC)8 (at RP2D)400 mg once daily (RP2D)62.5% (Partial Response)100%9.7 months18 months
Metastatic Colorectal CancerBevacizumabNCT0582455920Not Specified0%Not Reported1.9 months (16-week PFS rate: 30.6%)6.7 months

Data for advanced pancreatic cancer from a Phase 1b study.[2] Data for metastatic colorectal cancer from a Phase 1b study.[1]

Experimental Protocols

Lixumistat Monotherapy for Advanced Solid Tumors (NCT03272256)
  • Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Lixumistat as a single agent.[1]

  • Patient Population: Adult patients with advanced solid tumors that were refractory to standard therapies, with an ECOG performance status of 2 or less.[1]

  • Methodology: The study followed a standard 3+3 dose-escalation design. The recommended Phase 2 dose (RP2D) was determined to be 800 mg once daily. Efficacy was assessed by objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1 criteria.[1]

Lixumistat in Combination with Gemcitabine and nab-paclitaxel for Advanced Pancreatic Cancer (NCT05497778 - COMBAT-PC)
  • Study Design: A Phase 1b, single-arm, open-label, dose-escalation and expansion study.[2]

  • Patient Population: Treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma (PDAC) with measurable disease per RECIST 1.1 criteria and an ECOG performance status of 0 or 1.[1]

  • Methodology:

    • Dose Escalation Phase: Patients received standard doses of gemcitabine and nab-paclitaxel. Lixumistat was administered orally, with dose escalation to determine the RP2D.

    • Dose Expansion Phase: Additional patients were enrolled at the RP2D to further evaluate safety and efficacy.

    • Assessments: The primary endpoint was safety and tolerability. Secondary endpoints included ORR, DCR, PFS, and OS, evaluated using RECIST 1.1 criteria.[2]

cluster_screening Patient Screening cluster_dose_escalation Dose Escalation Phase (3+3 Design) cluster_rp2d Determine Recommended Phase 2 Dose (RP2D) cluster_dose_expansion Dose Expansion Phase cluster_assessment Efficacy and Safety Assessment p1 Inclusion Criteria Met: - Treatment-naïve metastatic PDAC - Measurable disease (RECIST 1.1) - ECOG PS 0-1 de1 Cohort 1: Lixumistat Dose Level 1 (e.g., 400 mg QD) p1->de1 p2 Exclusion Criteria Not Met p2->de1 de2 Assess for Dose-Limiting Toxicities (DLTs) de1->de2 de3 Escalate to Next Dose Level (e.g., 800 mg QD) de2->de3 de3->de1 Enroll new cohort rp2d RP2D Identified (400 mg QD) de3->rp2d exp1 Enroll additional patients at RP2D rp2d->exp1 exp2 Administer Lixumistat (RP2D) + Gemcitabine + nab-paclitaxel exp1->exp2 as1 Primary Endpoint: Safety & Tolerability exp2->as1 as2 Secondary Endpoints: - ORR, DCR (RECIST 1.1) - PFS, OS exp2->as2

Caption: Experimental workflow for the NCT05497778 (COMBAT-PC) trial.

Lixumistat in Combination with Bevacizumab for Metastatic Colorectal Cancer (NCT05824559)
  • Study Design: A Phase 1b study evaluating Lixumistat in combination with bevacizumab.[1]

  • Patient Population: Adult patients with metastatic colorectal cancer who had progressed on standard therapies.[1]

  • Methodology: The primary efficacy endpoint was the 16-week PFS rate. Other endpoints included ORR (per RECIST 1.1), PFS, and OS.[1]

Summary and Conclusion

The available data indicates that this compound as a single agent demonstrates modest anti-tumor activity, with stable disease being the most common outcome in a heavily pre-treated patient population.[1] However, when used in combination with standard-of-care chemotherapy, particularly in treatment-naïve advanced pancreatic cancer, Lixumistat shows a markedly improved efficacy profile, with a high disease control rate and promising objective responses.[2] The combination of Lixumistat with gemcitabine and nab-paclitaxel in the COMBAT-PC trial resulted in a 100% disease control rate and a 62.5% partial response rate in evaluable patients at the recommended Phase 2 dose.[2] In contrast, the combination with bevacizumab in metastatic colorectal cancer did not yield any objective responses.[1]

These findings suggest that the therapeutic potential of this compound is significantly enhanced when used in combination with cytotoxic chemotherapy in specific cancer types that are reliant on oxidative phosphorylation. The mechanism of action, which involves sensitizing cancer cells to the effects of chemotherapy by disrupting their metabolic machinery, provides a strong rationale for this synergistic effect. Further clinical investigation in larger, randomized trials is warranted to confirm these promising results and to identify the patient populations most likely to benefit from this combination approach.

References

A Head-to-Head Comparison of Lixumistat Hydrochloride and Atovaquone in the Inhibition of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research and drug development, the targeted inhibition of cellular respiration is a key strategy for a multitude of therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of two prominent mitochondrial respiration inhibitors: Lixumistat hydrochloride, a novel inhibitor of Complex I, and Atovaquone (B601224), a well-established inhibitor of Complex III. This document outlines their mechanisms of action, presents available quantitative data, details experimental protocols for their evaluation, and provides visual aids to elucidate their cellular impact.

Mechanism of Action: Targeting Different Entry Points of the Electron Transport Chain

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is a series of redox reactions occurring in the inner mitochondrial membrane, comprising the electron transport chain (ETC) and ATP synthase. Both this compound and Atovaquone disrupt this vital process, albeit at different complexes of the ETC.

This compound (IM156) is a novel, orally administered small molecule biguanide. It acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase.[1][2] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone. By inhibiting Complex I, Lixumistat effectively blocks the entry of electrons from NADH into the ETC, thereby curtailing ATP production and increasing cellular reliance on glycolysis.[3] Preclinical studies have highlighted its potential in treating cancers that are dependent on OXPHOS for survival and proliferation.[1]

Atovaquone , a hydroxy-1,4-naphthoquinone, is an FDA-approved drug primarily used for the treatment and prevention of malaria and pneumocystis pneumonia.[4] Its mechanism of action involves the inhibition of the cytochrome bc1 complex, or Complex III , of the mitochondrial ETC.[4][5] Atovaquone acts as a ubiquinone antagonist, binding to the Qo site of Complex III and blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[6] This disruption leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and the generation of reactive oxygen species (ROS).[4][7]

Quantitative Data Comparison

ParameterThis compound (IM156)Atovaquone
Target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2]Mitochondrial Complex III (Cytochrome bc1 complex)[4]
IC50 (NADH Oxidation) 2.2 mM (in purified bovine mitochondrial membranes)Not applicable
IC50 (Oxygen Consumption) Data not explicitly provided in a tabular format, but demonstrated to be 60-fold more potent than metformin (B114582) in increasing AMPK phosphorylation, an indirect measure of metabolic stress due to mitochondrial inhibition.[3]0.32 µM (for Complex I-driven OCR in A549 cells, as Mito10-ATO)[8] 0.78 µM (for Complex III-driven OCR in A549 cells, as Mito10-ATO)[8]
Effective Concentration (Cellular OCR Inhibition) Inhibited TGFβ-dependent increases in mitochondrial oxygen consumption rate in human pulmonary fibroblasts.[3]Significant reduction in basal and maximal respiration in MCF7 breast cancer cells at 5µM and 10µM .[4]
IC50 (Functional Assay) Not available~1 µM (for mammosphere formation in MCF7 cells, a process dependent on mitochondrial function)[4][9]

Visualizing the Mechanisms of Action

To better understand the distinct inhibitory actions of this compound and Atovaquone, the following diagrams illustrate their points of intervention in the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ gradient Lixumistat Lixumistat hydrochloride Lixumistat->C1 Inhibits Atovaquone Atovaquone Atovaquone->C3 Inhibits

Caption: Inhibition sites of Lixumistat and Atovaquone in the ETC.

Experimental Protocols: Assessing Mitochondrial Respiration Inhibition

A standard and widely adopted method for evaluating the effect of compounds on mitochondrial respiration in live cells is the Seahorse XF Cell Mito Stress Test . This assay measures the oxygen consumption rate (OCR) in real-time, providing key parameters of mitochondrial function.

Principle of the Seahorse XF Cell Mito Stress Test

The assay involves the sequential injection of mitochondrial respiratory chain modulators to reveal different aspects of mitochondrial function:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP Production-Coupled Respiration: Measured after the injection of Oligomycin , an ATP synthase inhibitor.

  • Maximal Respiration: Determined after the injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent that collapses the mitochondrial membrane potential and allows the ETC to function at its maximum rate.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (a Complex I inhibitor) and Antimycin A (a Complex III inhibitor), which completely shut down mitochondrial respiration.

Generalized Protocol for Comparing Lixumistat and Atovaquone

I. Cell Culture and Plating:

  • Culture the desired cell line under standard conditions.

  • Seed the cells into a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.

  • Allow the cells to adhere and grow for 24-48 hours.

II. Compound Treatment:

  • Prepare a series of dilutions for both this compound and Atovaquone in the assay medium.

  • Include a vehicle control (e.g., DMSO).

  • Replace the culture medium with the assay medium containing the respective compounds or vehicle.

  • Incubate the cells with the compounds for a predetermined period (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C.

III. Seahorse XF Assay:

  • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the hydrated sensor cartridge with the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the OCR at baseline and after each injection.

IV. Data Analysis:

  • Normalize the OCR data to cell number or protein concentration.

  • Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Generate dose-response curves for both this compound and Atovaquone to determine their respective IC50 values for the inhibition of basal and maximal respiration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Plating treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Lixumistat & Atovaquone Dilutions compound_prep->treatment sensor_prep Hydrate Sensor Cartridge & Load Modulators seahorse_run Run Seahorse XF Mito Stress Test sensor_prep->seahorse_run treatment->seahorse_run data_norm Normalize OCR Data seahorse_run->data_norm calc_params Calculate Mitochondrial Parameters data_norm->calc_params dose_response Generate Dose-Response Curves & Determine IC50 calc_params->dose_response

Caption: Experimental workflow for comparing mitochondrial inhibitors.

Conclusion

References

A Comparative Oncology Guide to Biguanide Derivatives: Metformin, Phenformin, and Buformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biguanide (B1667054) derivatives metformin (B114582), phenformin (B89758), and buformin (B1668040) for oncological applications. It synthesizes preclinical data on their anti-cancer efficacy, mechanisms of action, and provides detailed experimental protocols to support further research.

Executive Summary

Biguanides, a class of drugs historically used for type 2 diabetes, have garnered significant interest for their anti-cancer properties. Their primary mechanism involves the inhibition of mitochondrial complex I, leading to cellular energy stress and activation of the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cell growth and metabolism. While metformin is the most well-known and widely studied, preclinical evidence suggests that its lesser-known counterparts, phenformin and buformin, exhibit greater potency in various cancer models. This guide offers a side-by-side comparison of these three agents to inform preclinical research and drug development efforts.

Comparative Analysis of Anti-Proliferative Effects

Quantitative data from in vitro studies consistently demonstrate a higher potency of phenformin and buformin compared to metformin across a range of cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Biguanide Derivatives in Various Cancer Cell Lines

Cancer TypeCell LineMetformin IC50Phenformin IC50Buformin IC50
Endometrial CancerECC-11.6 mM-150 µM[1]
Endometrial CancerIshikawa1.4 mM-8 µM[1]
Ovarian CancerSKOV3>2.5 mM0.9 mM[2]-
Ovarian CancerHey>2.5 mM1.75 mM[2]-
Ovarian CancerIGROV-1>2.5 mM0.8 mM[2]-
Cervical CancerC33A--236.2 µM[3]
Cervical CancerHcc94--166.1 µM[3]
Cervical CancerSiHa--622.8 µM[3]
Cervical CancerHeLa--1202 µM[3]
Breast CancerT47D>10 mM>1 mM-
Breast CancerMDA-MB-231~5 mM~0.5 mM-

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes. Dashes indicate where data was not available in the reviewed literature.

In Vivo Efficacy: Preclinical Models

3.1. Chemically-Induced Mammary Carcinogenesis Model

A key study directly compared metformin, phenformin, and buformin in a 1-methyl-1-nitrosourea (MNU)-induced mammary carcinogenesis model in rats.[4][5]

Table 2: Comparative Efficacy in a Rat Mammary Carcinogenesis Model

ParameterMetforminPhenforminBuformin
Cancer IncidenceNo significant effectNo significant effectDecreased[4][5]
Cancer MultiplicityNo significant effectNo significant effectDecreased[4][5]
Cancer BurdenNo significant effectNo significant effectDecreased[4][5]
Cancer LatencyShortenedNo significant effectProlonged[4]

In this model, buformin was the most effective agent, demonstrating significant anti-cancer activity where metformin and phenformin did not show a statistically significant benefit.[4][5]

3.2. Xenograft Models

Studies using xenograft models have primarily focused on comparing phenformin and metformin, consistently highlighting the superior potency of phenformin.

  • Breast Cancer: In an MDA-MB-231 triple-negative breast cancer xenograft model, phenformin treatment resulted in a significant 60% inhibition of tumor growth compared to the control group. In contrast, metformin showed no statistically significant difference in tumor growth.[2] For MCF7 estrogen receptor-positive xenografts, phenformin also demonstrated significant inhibition of tumor growth by 88%.[2]

  • Pancreatic Cancer: In a panel of patient-derived pancreatic cancer xenografts, phenformin treatment resulted in statistically significant tumor growth inhibition in 7 out of 12 models, while metformin was effective in 4 out of 12.[6]

  • Cervical Cancer: In a SiHa cervical cancer xenograft model, buformin alone exerted moderate anti-tumor effects. However, when combined with paclitaxel (B517696), it showed significantly greater tumor suppression.[3]

Mechanism of Action: The AMPK Signaling Pathway

The primary anti-cancer mechanism of biguanides is attributed to the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP, such as protein synthesis via the mTOR pathway, and stimulate catabolic pathways that generate ATP.

G cluster_0 Biguanide Action cluster_1 AMPK Signaling Cascade Biguanides Biguanides (Metformin, Phenformin, Buformin) Mito Mitochondrial Complex I Biguanides->Mito Inhibits ATP ↓ ATP Production ↑ AMP:ATP Ratio Mito->ATP AMPK AMPK ATP->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Catabolism ↑ Fatty Acid Oxidation ↑ Glycolysis AMPK->Catabolism Stimulates Anabolism ↓ Protein Synthesis ↓ Cell Growth ↓ Proliferation mTOR->Anabolism

Biguanide-mediated activation of the AMPK signaling pathway.

Experimental Protocols

5.1. Cell Viability Assay (MTT/CCK-8)

This protocol outlines the general steps for determining the effect of biguanide derivatives on cancer cell proliferation and viability.

G cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding: Seed cells in a 96-well plate at a predetermined density. B 2. Drug Treatment: Add varying concentrations of biguanide derivatives to the wells. A->B C 3. Incubation: Incubate cells for the desired duration (e.g., 24, 48, 72 hours). B->C D 4. Reagent Addition: Add MTT or CCK-8 reagent to each well. C->D E 5. Incubation: Incubate for 1-4 hours to allow for color development. D->E F 6. Absorbance Reading: Read absorbance using a microplate reader. E->F G 7. Data Analysis: Calculate cell viability and determine IC50 values. F->G

Experimental workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of metformin, phenformin, and buformin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

5.2. Western Blotting for AMPK Activation

This protocol is for detecting the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172.

G cluster_workflow Western Blotting Workflow A 1. Cell Treatment & Lysis: Treat cells with biguanides, then lyse to extract proteins. B 2. Protein Quantification: Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer: Transfer proteins from the gel to a PVDF membrane. C->D E 5. Blocking: Block non-specific binding sites on the membrane. D->E F 6. Antibody Incubation: Incubate with primary antibodies (p-AMPK, total AMPK, loading control). E->F G 7. Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibody and detect with ECL. F->G H 8. Imaging & Analysis: Capture chemiluminescent signal and quantify band intensity. G->H

Experimental workflow for Western Blotting.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with metformin, phenformin, or buformin at the desired concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to total AMPK and the loading control.

5.3. Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in response to biguanide treatment.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Drug Treatment: Treat the cells with the biguanide derivatives for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: Perform the assay using a Seahorse XF Analyzer. The assay involves the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

    • FCCP: An uncoupling agent to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

The preclinical data strongly suggest that phenformin and buformin are more potent anti-cancer agents than metformin. Buformin, in particular, showed remarkable efficacy in a preclinical mammary cancer model where metformin and phenformin were ineffective.[4][5] The higher potency of phenformin and buformin is a double-edged sword, as it is associated with a greater risk of lactic acidosis, the primary reason for their withdrawal from widespread clinical use.

Future research should focus on:

  • Direct Comparative In Vivo Studies: Head-to-head comparisons of all three biguanides in various xenograft and patient-derived xenograft (PDX) models are needed to provide a more complete picture of their relative efficacy.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to each biguanide will be crucial for patient stratification in future clinical trials.

  • Combination Therapies: Exploring synergistic combinations of biguanides with other anti-cancer agents, as demonstrated with buformin and paclitaxel, could enhance therapeutic efficacy and potentially allow for lower, safer doses.[3]

  • Development of Safer Analogs: The development of novel biguanide derivatives with improved therapeutic indices (high potency, low risk of lactic acidosis) is a promising avenue for drug development.

This comparative guide provides a foundation for researchers to build upon as they continue to explore the therapeutic potential of biguanide derivatives in oncology. The compelling preclinical data, particularly for phenformin and buformin, warrant further investigation to unlock their full potential in the fight against cancer.

References

Validating Lixumistat Hydrochloride's Effect on the Electron Transport Chain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lixumistat hydrochloride's (IM156) performance in modulating the mitochondrial electron transport chain (ETC) against other known inhibitors. The information presented is supported by available preclinical and clinical data to aid in the evaluation of Lixumistat as a therapeutic agent targeting cellular metabolism.

Executive Summary

This compound is a novel, orally administered biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2][3][4][5] By targeting this crucial first step of oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular ATP production and induces metabolic stress in cells highly dependent on mitochondrial respiration.[1][3] This mechanism of action has positioned Lixumistat as a promising candidate for cancer therapy, particularly in tumors exhibiting resistance to conventional treatments due to a metabolic shift towards increased OXPHOS activity.[3] Preclinical data demonstrates its ability to inhibit the oxygen consumption rate (OCR) and preclinical studies have shown its potential in treating various cancers and fibrotic diseases.[3][6]

Mechanism of Action: Lixumistat and the Electron Transport Chain

The electron transport chain, located on the inner mitochondrial membrane, is a series of protein complexes (I-IV) that transfer electrons from donors to acceptors through redox reactions. This process creates a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V).

Lixumistat specifically targets Complex I (NADH:ubiquinone oxidoreductase), the entry point for electrons from NADH.[1][2][3][4][5] By inhibiting Complex I, Lixumistat effectively blocks the electron flow, leading to a decrease in oxygen consumption and ATP synthesis. This disruption of cellular bioenergetics can be particularly detrimental to cancer cells that rely heavily on OXPHOS for their energy demands.[3]

Comparative Analysis of ETC Complex I Inhibitors

To validate the efficacy of Lixumistat, its performance is compared against other well-characterized mitochondrial inhibitors.

CompoundTargetIC50 (Complex I Inhibition)Key Characteristics
Lixumistat (IM156) Complex I13.2–21.3 μM (for OCR inhibition in human pulmonary fibroblasts)[6]Novel biguanide, orally bioavailable. More potent than metformin (B114582) and phenformin (B89758) in reducing OCR in tumor cells.[1] 60-fold more potent than metformin in activating AMPK.[6]
Rotenone (B1679576) Complex I6.9 nM (bovine heart mitochondria)[7]Naturally occurring isoflavonoid, potent and specific Complex I inhibitor. Widely used as a research tool and pesticide.[8][9][10]
Metformin Complex IMillimolar range required for significant inhibition of respirationWidely used anti-diabetic drug. Considered a mild Complex I inhibitor.
Phenformin Complex IMore potent than metformin.Biguanide previously used for diabetes, withdrawn due to risk of lactic acidosis.[1]
ME-344 Complex I and Complex IIINot specifiedA novel isoflavone (B191592) derivative that also induces mitochondrial ROS production.[8]

Experimental Data and Protocols

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This assay is a standard method to assess mitochondrial respiration in live cells.

Experimental Protocol:

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument measures basal OCR. Subsequently, compounds are injected sequentially to assess different parameters of mitochondrial function:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

    • FCCP (uncoupling agent): To determine maximal respiration.

    • Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF software calculates OCR at different stages, providing a comprehensive profile of mitochondrial function.

Lixumistat's Effect on OCR:

A study on human pulmonary fibroblasts showed that Lixumistat (IM156) at a concentration of 15 μM inhibited the increase in mitochondrial OCR induced by TGFβ.[6] The IC50 for OCR inhibition in this model was reported to be between 13.2 and 21.3 μM.[6]

Spectrophotometric Assay for Mitochondrial Complex I Activity

This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.

Experimental Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer salts, bovine serum albumin, and the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

  • Substrate Addition: Add the substrate NADH and the electron shuttle decylubiquinone.

  • Enzyme Reaction: Initiate the reaction by adding the mitochondrial sample. Complex I oxidizes NADH and transfers electrons to decylubiquinone, which in turn reduces DCIP.

  • Spectrophotometric Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Specificity Control: Perform a parallel reaction in the presence of Rotenone, a specific Complex I inhibitor, to determine the rotenone-sensitive activity, which represents the true Complex I activity.

  • Data Analysis: Calculate the specific activity of Complex I (nmol/min/mg protein) by subtracting the rotenone-insensitive rate from the total rate.

Visualizing Pathways and Workflows

Lixumistat_Mechanism Lixumistat Lixumistat (IM156) Complex_I Complex_I Lixumistat->Complex_I Inhibits

Seahorse_Workflow start Seed cells in XF microplate prepare_medium Prepare Seahorse assay medium start->prepare_medium run_assay Run Seahorse XF Assay prepare_medium->run_assay calibrate Calibrate sensor cartridge calibrate->run_assay inject_lixumistat Inject Lixumistat (or other inhibitor) run_assay->inject_lixumistat inject_oligo Inject Oligomycin inject_lixumistat->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/ Antimycin A inject_fccp->inject_rot_aa analyze Analyze OCR data inject_rot_aa->analyze

ComplexI_Assay start Isolate mitochondria prepare_reagents Prepare reaction mixture (buffer, DCIP) start->prepare_reagents add_substrates Add NADH and Decylubiquinone prepare_reagents->add_substrates add_sample Add mitochondrial sample add_substrates->add_sample measure Measure absorbance change at 600 nm add_sample->measure calculate Calculate specific Complex I activity measure->calculate control Run parallel reaction with Rotenone control->calculate

Conclusion

This compound is a potent inhibitor of mitochondrial Complex I, demonstrating greater efficacy in reducing cellular oxygen consumption compared to other biguanides like metformin and phenformin.[1] Its ability to disrupt the electron transport chain and consequently cellular energy metabolism provides a strong rationale for its investigation as a therapeutic agent, particularly in oncology. While direct comparative data for Complex I inhibition against classic inhibitors like Rotenone is still emerging, the available evidence on its impact on cellular respiration and related signaling pathways validates its mechanism of action and supports its continued development. Further studies with standardized assays will provide a more precise quantitative comparison with other ETC inhibitors.

References

A Head-to-Head Comparison of Lixumistat Hydrochloride and ME-344: Targeting Mitochondrial Metabolism in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the targeting of tumor metabolism has emerged as a promising therapeutic strategy. Two investigational agents, Lixumistat hydrochloride (IM156) and ME-344, have garnered attention for their roles as mitochondrial inhibitors. This guide provides a comprehensive head-to-head comparison of these two drugs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical and clinical data, and experimental protocols.

At a Glance: Lixumistat vs. ME-344

FeatureThis compoundME-344
Drug Class Biguanide (B1667054), Mitochondrial Protein Complex 1 (PC1) Inhibitor[1]Isoflavone-derived Mitochondrial Inhibitor[2][3]
Primary Mechanism Inhibition of oxidative phosphorylation (OXPHOS) via PC1[1][4]Inhibition of mitochondrial respiration, primarily at Complex I and to a lesser extent Complex III[5][6]
Additional Mechanisms Increases AMPK phosphorylation[1]Induces ROS production, inhibits tubulin polymerization[2][7]
Administration Oral[4][8]Intravenous[9]
Key Preclinical Models Pancreatic cancer, glioblastoma, gastric cancer, lymphoma, lung cancer, fibrosis models[8][10]Ovarian cancer, lung cancer, leukemia, breast cancer[6][7][11]
Clinical Development Status Phase 1b/2 trials ongoing, notably in pancreatic cancer[4][12][13]Phase 1/1b trials completed in solid tumors and metastatic colorectal cancer[9][11][14][15]

Mechanism of Action: A Tale of Two Mitochondrial Inhibitors

Both Lixumistat and ME-344 exert their anti-cancer effects by disrupting mitochondrial function, a critical hub for cellular energy production. However, their precise molecular interactions and downstream consequences exhibit notable differences.

This compound , a novel biguanide compound, is a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key entry point for electrons into the electron transport chain.[1][13] By blocking PC1, Lixumistat effectively shuts down oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and depriving cancer cells of the energy required for their rapid proliferation.[4] This mechanism is particularly effective against drug-resistant tumors that are highly dependent on OXPHOS.[4][8] Furthermore, Lixumistat has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]

ME-344 , an isoflavone (B191592) derivative, also targets the mitochondrial respiratory chain. Its primary target is Complex I, but it also demonstrates inhibitory effects on Complex III.[5] This dual inhibition leads to a significant reduction in mitochondrial oxygen consumption and ATP synthesis.[2][5] Beyond its direct impact on respiration, ME-344 induces the production of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways.[2][16] Interestingly, some studies have revealed that ME-344 can also inhibit tubulin polymerization, a mechanism shared with some established chemotherapy agents, suggesting a multi-faceted anti-cancer profile.[7]

Signaling_Pathways cluster_Lixumistat This compound cluster_ME344 ME-344 Lixumistat Lixumistat PC1 Mitochondrial Protein Complex 1 Lixumistat->PC1 Inhibits AMPK AMPK Phosphorylation Lixumistat->AMPK Increases OXPHOS_L Oxidative Phosphorylation PC1->OXPHOS_L ATP_L ATP Production OXPHOS_L->ATP_L Decreases Proliferation_L Tumor Cell Proliferation ATP_L->Proliferation_L Inhibits ME344 ME-344 ComplexI Mitochondrial Complex I ME344->ComplexI Inhibits ComplexIII Mitochondrial Complex III ME344->ComplexIII Inhibits ROS ROS Production ME344->ROS Increases Tubulin Tubulin Polymerization ME344->Tubulin Inhibits Respiration Mitochondrial Respiration ComplexI->Respiration ComplexIII->Respiration ATP_M ATP Production Respiration->ATP_M Decreases Proliferation_M Tumor Cell Proliferation ATP_M->Proliferation_M Inhibits Apoptosis Apoptosis ROS->Apoptosis Tubulin->Proliferation_M Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) OCR_Measurement Oxygen Consumption Rate (Seahorse Analyzer) Cell_Viability->OCR_Measurement ATP_Assay ATP Production Assay OCR_Measurement->ATP_Assay ROS_Detection ROS Detection (e.g., DCFDA) ATP_Assay->ROS_Detection Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) ROS_Detection->Mechanism_Studies Xenograft_Models Xenograft/PDX Models Mechanism_Studies->Xenograft_Models Toxicity_Studies Toxicity & PK/PD Studies Xenograft_Models->Toxicity_Studies Efficacy_Evaluation Tumor Growth Inhibition Toxicity_Studies->Efficacy_Evaluation Biomarker_Analysis Biomarker Analysis Efficacy_Evaluation->Biomarker_Analysis Phase1 Phase I Trials (Safety, PK, RP2D) Biomarker_Analysis->Phase1 Phase2 Phase II Trials (Efficacy in Specific Indications) Phase1->Phase2

References

Synergistic effects of Lixumistat hydrochloride with other cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lixumistat hydrochloride (IM156), a novel investigational biguanide, is carving a niche in oncology by targeting a fundamental vulnerability of cancer cells: their metabolic machinery. As a potent inhibitor of mitochondrial Protein Complex 1 (PC1), Lixumistat disrupts oxidative phosphorylation (OXPHOS), the primary energy production pathway for many tumors, particularly those resistant to conventional therapies.[1][2] This guide provides a comprehensive comparison of Lixumistat's synergistic effects with other cancer drugs, supported by available clinical and preclinical data, to inform ongoing research and drug development efforts.

Targeting the Engine of Cancer: The Mechanism of Action

Cancer cells often exhibit a heightened reliance on OXPHOS for the energy (ATP) and biosynthetic precursors required for their rapid growth and proliferation.[3] Furthermore, resistance to chemotherapy and targeted therapies is frequently associated with a metabolic shift towards increased OXPHOS activity.[1] Lixumistat directly counteracts this by inhibiting PC1, a critical component of the electron transport chain.[3] This disruption of OXPHOS leads to a cellular energy crisis, ultimately hindering tumor cell growth and survival.[1] The rationale behind combining Lixumistat with other anticancer agents is to create a multi-pronged attack, where Lixumistat weakens the cancer cells' metabolic resilience, rendering them more susceptible to the cytotoxic effects of its partner drugs.

cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PC1 Protein Complex I (PC1) ETC Electron Transport Chain PC1->ETC Initiates OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP ATP (Energy) OXPHOS->ATP TumorGrowth Tumor Cell Growth & Proliferation ATP->TumorGrowth Fuels CellDeath Synergistic Cell Death TumorGrowth->CellDeath Lixumistat This compound Lixumistat->PC1 Inhibits Lixumistat->CellDeath Chemotherapy Chemotherapy / Targeted Therapy Chemotherapy->TumorGrowth Inhibits Chemotherapy->CellDeath

Figure 1: Mechanism of Lixumistat Synergy

Clinical Synergy: The COMBAT-PC Trial in Pancreatic Cancer

The most robust clinical evidence for Lixumistat's synergistic potential comes from the Phase 1b COMBAT-PC trial (NCT05497778), which evaluated Lixumistat in combination with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel for patients with advanced pancreatic ductal adenocarcinoma (PDAC).[3]

Table 1: Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (Phase 1b COMBAT-PC Trial)

Efficacy EndpointResult at Recommended Phase 2 Dose (RP2D) of 400 mg QD (n=8-10)
Objective Response Rate (ORR) 50% - 62.5%[4]
Disease Control Rate (DCR) 80% - 100%[4]
Median Progression-Free Survival (PFS) 7.4 - 9.7 months[4]
Median Overall Survival (OS) 18 months[4]

Data from response-evaluable patients treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily (QD).

These encouraging results, particularly the high disease control rate and promising survival data, suggest that Lixumistat can significantly enhance the efficacy of chemotherapy in this notoriously difficult-to-treat cancer.[4] The combination was also found to have a favorable safety profile, with no grade 4 or 5 toxicities reported.

Preclinical Evidence and Broader Potential

While clinical data is currently centered on pancreatic cancer, preclinical studies have indicated that Lixumistat has potent in vitro and in vivo activity across a range of other malignancies, including glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] Lixumistat has received Orphan Drug Designation from the FDA for both pancreatic cancer and glioblastoma multiforme, highlighting its potential in these areas of high unmet medical need.[4]

The synergistic principle of targeting cancer metabolism is broadly applicable. By inhibiting OXPHOS, Lixumistat may overcome resistance mechanisms that are common to various chemotherapeutic and targeted agents.[1] This suggests potential synergistic combinations with a wide array of other cancer drugs.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not yet extensively published. However, based on the available information and standard methodologies, the following outlines the likely experimental designs.

In Vitro Synergy Studies
  • Cell Culture: Human cancer cell lines (e.g., pancreatic, glioblastoma) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with Lixumistat alone, a selected anticancer drug alone, and the combination of both at various concentrations.

  • Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to measure the effects of the treatments on cell viability and proliferation.

  • Apoptosis Assays: Flow cytometry analysis of Annexin V/Propidium Iodide stained cells is used to quantify apoptosis.

  • Combination Index (CI) Analysis: The Chou-Talalay method is employed to determine if the drug combination results in synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.

cluster_workflow In Vitro Synergy Workflow Start Cancer Cell Lines Culture Culture Cells Start->Culture Treat Treat with Lixumistat, Chemotherapy, or Combination Culture->Treat Assay Perform Viability, Proliferation, & Apoptosis Assays Treat->Assay Analyze Analyze Data & Calculate Combination Index Assay->Analyze Result Determine Synergy, Additivity, or Antagonism Analyze->Result

Figure 2: In Vitro Synergy Experimental Workflow
In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.

  • Tumor Growth Monitoring: Tumor volume is measured regularly.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, Lixumistat alone, chemotherapy/targeted therapy alone, and the combination.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker studies on excised tumors.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

Future Directions and Conclusion

The promising clinical data in pancreatic cancer, coupled with a strong preclinical rationale, positions this compound as a significant candidate for combination cancer therapy. Future research should focus on:

  • Expanding Clinical Trials: Investigating Lixumistat in combination with other standard-of-care regimens in pancreatic cancer and initiating trials in other cancer types with high OXPHOS dependency, such as glioblastoma.

  • Exploring Novel Combinations: Preclinical studies to identify synergistic partners beyond conventional chemotherapy, including targeted therapies and immunotherapies. The hypoxic tumor microenvironment created by increased OXPHOS activity is known to limit the effectiveness of immunotherapies, suggesting a potential role for Lixumistat in enhancing immuno-oncology approaches.[1]

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from Lixumistat-based combination therapies.

References

Lixumistat Hydrochloride: A Comparative Analysis of its Mechanism of Action in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Lixumistat hydrochloride, an investigational inhibitor of mitochondrial Complex I, in the context of pancreatic ductal adenocarcinoma (PDAC). Its performance is objectively compared with alternative therapeutic strategies targeting distinct metabolic pathways in pancreatic cancer: Devimistat (CPI-613), an inhibitor of pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), and CX-6258, a pan-Pim kinase inhibitor. This comparison is supported by a summary of available experimental data and detailed methodologies for key assays.

Introduction

Pancreatic cancer is characterized by a reprogrammed metabolism to support its aggressive proliferation and resistance to therapy.[1][2] One of the key metabolic adaptations is the reliance on oxidative phosphorylation (OXPHOS) for energy production.[3] this compound (IM156) is a novel biguanide (B1667054) that targets this metabolic vulnerability by inhibiting Protein Complex 1 (PC1) of the electron transport chain, thereby disrupting OXPHOS.[4][5] This guide evaluates the mechanism and efficacy of Lixumistat in comparison to other emerging metabolic and signaling inhibitors in pancreatic cancer.

Mechanism of Action

Lixumistat's primary mechanism of action is the inhibition of mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain.[6] This inhibition leads to a reduction in ATP production, an increase in AMP levels, and subsequent activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK can modulate various downstream pathways, including the suppression of anabolic processes and the induction of catabolic pathways to restore energy homeostasis. In cancer cells that are highly dependent on OXPHOS, this disruption of energy metabolism can lead to cell growth arrest and apoptosis.[5]

In contrast, Devimistat targets the tricarboxylic acid (TCA) cycle by inhibiting two key enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[5][8] This dual inhibition disrupts the conversion of pyruvate to acetyl-CoA and the conversion of α-ketoglutarate to succinyl-CoA, respectively, leading to a shutdown of mitochondrial energy metabolism.[8]

CX-6258 represents a different therapeutic approach by targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival and proliferation.[9][10][11] Pim kinases are often overexpressed in pancreatic cancer and contribute to therapeutic resistance by phosphorylating and inactivating pro-apoptotic proteins like BAD.[10][11] By inhibiting all three Pim kinase isoforms, CX-6258 aims to restore apoptotic signaling.[10][11]

Comparative Performance Data

The following tables summarize the available preclinical and clinical data for this compound and its comparators in pancreatic cancer models.

Compound Target Pancreatic Cancer Cell Line IC50 Reference
Lixumistat (IM156)Mitochondrial Complex INot specifiedNot specified[5][12]
Devimistat (CPI-613)PDH & α-KGDHNot specifiedNot specified[5]
6-ThioguanineThiopurine biogenesisPDAC cells0.39–1.13 μM[13]
Gemcitabine (B846)Nucleoside analog29 PC cell linesVaried[14]
Cisplatin (B142131)DNA cross-linking agentBxPC-35.96 ± 2.32 μM[15]
CisplatinDNA cross-linking agentMIA PaCa-27.36 ± 3.11 μM[15]
CisplatinDNA cross-linking agentYAPC56.7 ± 9.52 μM[15]
CisplatinDNA cross-linking agentPANC-1100 ± 7.68 μM[15]
CX-6258pan-Pim KinaseNot specifiedNot specified[11][16]
DoxorubicinTopoisomerase IIPC3114 nM[11]
PaclitaxelMicrotubule stabilizerPC32.5 nM[11]

Table 1: In Vitro Efficacy of Lixumistat and Comparators in Pancreatic Cancer Cell Lines.

Compound/Combination Model Treatment Outcome Reference
Lixumistat (IM156)Patient-derived xenograft (PDX)LixumistatInhibition of tumor growth[17]
Devimistat (CPI-613)Pancreatic tumor xenografts25 mg/kg, once weeklySignificant reduction of tumor progression[5]
CX-6258MV-4-11 xenografts50 mg/kg, daily45% tumor growth inhibition (TGI)[11]
CX-6258MV-4-11 xenografts100 mg/kg, daily75% TGI[11]
6-Thioguanine + GemcitabinePatient-derived xenograft (PDX)Combination therapySignificant antitumor effect[13]

Table 2: In Vivo Efficacy of Lixumistat and Comparators in Pancreatic Cancer Models.

Compound/Combination Phase Patient Population Key Findings Reference
Lixumistat + Gemcitabine + Nab-paclitaxelPhase 1b (NCT05497778)Advanced Pancreatic CancerAt RP2D (400 mg QD): ORR 62.5%, DCR 100%, mPFS 9.7 months, mOS 18 months (n=8)[18][19][20]
Devimistat + mFOLFIRINOXPhase 1Metastatic Pancreatic CancerORR 61% (at maximum dose), mOS 19.9 months[5][21]
Devimistat + Gemcitabine + Nab-paclitaxelPhase 1Locally Advanced or Metastatic Pancreatic CancerORR 50%, CR rate 5.5%[21]
Devimistat + Gemcitabine + CisplatinPhase 1b (BilT-04)Biliary Tract CancerWell tolerated with promising initial efficacy[8]
Devimistat + ChemoradiationPhase 1Pancreatic AdenocarcinomaOngoing[22]

Table 3: Clinical Trial Data for Lixumistat and Devimistat.

Experimental Protocols

In Vitro Cell Viability and IC50 Determination

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the test compound (e.g., Lixumistat, Devimistat, CX-6258) for a specified duration (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or SRB, or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.[14][15]

Seahorse XF Analyzer Metabolic Flux Assay

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Methodology:

  • Cell Seeding: Cells are seeded in a Seahorse XF24 or XFe96 cell culture microplate.[23][24]

  • Incubation: Cells are incubated in a CO2-free incubator to allow the medium to equilibrate.

  • Assay Protocol: The Seahorse analyzer performs sequential injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10][23]

  • Data Analysis: OCR and ECAR are calculated by the Seahorse software and normalized to cell number.[23][24]

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Staining: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as JC-10 or TMRE.[9][25][26]

  • Analysis: The fluorescence is measured using a flow cytometer, fluorescence microscope, or plate reader.[2][25] In healthy cells with high ΔΨm, JC-10 forms aggregates that emit red fluorescence, while in apoptotic cells with low ΔΨm, it remains as monomers with green fluorescence. The ratio of red to green fluorescence indicates the change in ΔΨm.[25]

In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[1][27][28][29] For orthotopic models, cells are injected directly into the pancreas, often guided by ultrasound.[1][27]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups and administered the test compound or vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume is measured regularly using calipers or in vivo imaging systems. Body weight and general health of the mice are also monitored.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Visualizations

Lixumistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ETC Complex I Complex II Complex III Complex IV ATP_Synthase ATP Synthase ETC:f3->ATP_Synthase H+ Gradient Reduced_ATP Reduced ATP Production ATP ATP ATP_Synthase->ATP Phosphorylation ADP ADP + Pi ADP->ATP_Synthase Lixumistat Lixumistat Lixumistat->ETC:f0 Inhibits Increased_AMP Increased AMP:ATP Ratio Reduced_ATP->Increased_AMP Cell_Growth_Arrest Cell Growth Arrest Reduced_ATP->Cell_Growth_Arrest AMPK AMPK Activation Increased_AMP->AMPK Anabolic_Pathways Decreased Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits AMPK->Cell_Growth_Arrest Apoptosis Apoptosis Cell_Growth_Arrest->Apoptosis

Caption: Lixumistat inhibits Complex I of the ETC, leading to reduced ATP and apoptosis.

Devimistat_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Acetyl_CoA Acetyl-CoA TCA_Cycle α-Ketoglutarate Succinyl-CoA Acetyl_CoA->TCA_Cycle KGDH α-Ketoglutarate Dehydrogenase (KGDH) TCA_Cycle:f0->KGDH ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 PDH->Acetyl_CoA Reduced_TCA Disrupted TCA Cycle KGDH->TCA_Cycle:f1 ATP ATP ETC->ATP Devimistat Devimistat Devimistat->PDH Inhibits Devimistat->KGDH Inhibits Reduced_Energy Reduced Mitochondrial Energy Metabolism Reduced_TCA->Reduced_Energy Apoptosis Apoptosis Reduced_Energy->Apoptosis

Caption: Devimistat inhibits PDH and KGDH, disrupting the TCA cycle and energy metabolism.

CX6258_Mechanism_of_Action cluster_Signaling_Pathway Pim Kinase Signaling Pathway cluster_Cellular_Outcome Cellular Outcome Pim_Kinases Pim Kinases (Pim-1, Pim-2, Pim-3) BAD BAD (Pro-apoptotic protein) Pim_Kinases->BAD Phosphorylates & Inactivates Active_BAD Active BAD Bcl2 Bcl-2 (Anti-apoptotic protein) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Apoptosis_Induction Apoptosis Induction CX6258 CX-6258 CX6258->Pim_Kinases Inhibits Active_BAD->Apoptosis_Induction

Caption: CX-6258 inhibits Pim kinases, leading to the activation of pro-apoptotic BAD.

Conclusion

This compound represents a promising therapeutic strategy for pancreatic cancer by targeting its metabolic dependency on oxidative phosphorylation. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, is distinct from other metabolic inhibitors like Devimistat, which targets the TCA cycle, and signaling inhibitors like CX-6258, which targets the pro-survival Pim kinases. Preclinical and early clinical data for Lixumistat in combination with standard chemotherapy are encouraging, demonstrating the potential to improve outcomes for patients with advanced pancreatic cancer.[18][19][20] Further investigation and direct comparative studies are warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different therapeutic approaches. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and cross-validation of these and other novel cancer therapies.

References

Comparing the anti-fibrotic effects of Lixumistat and other agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Lixumistat and Other Anti-Fibrotic Agents

Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ damage, contributing to approximately 45% of deaths in the Western world.[1] The development of effective anti-fibrotic therapies is a significant unmet medical need.[2] This guide provides a comparative overview of Lixumistat (IM156), an emerging anti-fibrotic agent, and other therapeutic agents, with a focus on their mechanisms of action, supporting experimental data, and relevant signaling pathways.

Lixumistat: A Novel Approach to Anti-Fibrosis

Lixumistat is a first-in-class oral drug candidate that targets the epithelial-mesenchymal transition (EMT) process and oxidative phosphorylation (OXPHOS) in cancer cells.[3] Its anti-fibrotic activity stems from its function as a novel Protein Complex 1 inhibitor.[2]

Mechanism of Action: Lixumistat inhibits mitochondrial protein complex 1, which disrupts oxidative phosphorylation and reduces ATP generation. This energy depletion leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in mitigating the conversion of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.[2] This process is largely driven by Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. Lixumistat effectively abolishes the TGF-β-dependent activation of fibroblasts to myofibroblasts.[2]

Preclinical Evidence: In preclinical in vitro assays and in vivo models, Lixumistat has demonstrated significant anti-fibrotic activity.[2] In human fibroblasts, it has been shown to reduce the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition following cytokine treatment.[2] Furthermore, Lixumistat has shown dose-dependent anti-fibrotic effects in the standard mouse bleomycin (B88199) model of pulmonary fibrosis, as well as in models of peritoneal, hepatic, and renal fibrosis.[2]

Clinical Development: ImmunoMet Therapeutics has completed a Phase 1 study in healthy volunteers, which demonstrated target engagement at clinically relevant doses.[2] Lixumistat is currently in a Phase 2 proof-of-concept study for patients with idiopathic pulmonary fibrosis (IPF).[2]

Signaling Pathway of Lixumistat

The following diagram illustrates the proposed mechanism of action for Lixumistat's anti-fibrotic effects.

Lixumistat_Pathway Lixumistat Lixumistat (IM156) Mito_Complex_I Mitochondrial Complex I Lixumistat->Mito_Complex_I Inhibits AMPK AMPK Activation Lixumistat->AMPK Promotes via ATP reduction OXPHOS Oxidative Phosphorylation (OXPHOS) Mito_Complex_I->OXPHOS Drives ATP ATP Generation OXPHOS->ATP Leads to ATP->AMPK Inhibits Myofibroblast Myofibroblast AMPK->Myofibroblast Inhibits Differentiation TGFb TGF-β Signaling Fibroblast Fibroblast TGFb->Fibroblast Activates TGFb->Myofibroblast Promotes Differentiation Fibroblast->Myofibroblast Differentiation Fibrosis Fibrosis (Collagen Deposition, α-SMA) Myofibroblast->Fibrosis

Caption: Proposed signaling pathway for the anti-fibrotic effect of Lixumistat.

Comparison with Other Anti-Fibrotic Agents

The landscape of anti-fibrotic therapies includes a variety of agents with different mechanisms of action. While some have been approved for specific conditions like IPF, many are still in clinical development.[1][4]

Data Presentation: Lixumistat vs. Other Agents

The following tables summarize the mechanisms of action and available experimental data for Lixumistat and a selection of other anti-fibrotic agents.

Table 1: Mechanism of Action of Selected Anti-Fibrotic Agents

Agent/ClassPrimary Mechanism of ActionTarget Pathway(s)
Lixumistat Mitochondrial Complex I inhibitorOXPHOS, AMPK, TGF-β
Pirfenidone (B1678446) Multiple; inhibits pro-fibrotic and pro-inflammatory cytokines.[1]TGF-β, TNF-α, IL-6[1]
Nintedanib Tyrosine kinase inhibitor.[5]VEGFR, FGFR, PDGFR[6]
TGF-β Inhibitors (e.g., LY2109761) Directly inhibit TGF-β signaling.[7]TGF-β/Smad pathway[7]
PPARγ Agonists (e.g., Pioglitazone) Activate Peroxisome Proliferator-Activated Receptor gamma.[8]PPARγ signaling
RAAS Inhibitors (e.g., Candesartan) Block the Renin-Angiotensin-Aldosterone System.[9]Angiotensin II signaling

Table 2: Summary of Preclinical and Clinical Data for Selected Anti-Fibrotic Agents

AgentPreclinical ModelsKey Preclinical FindingsClinical StatusKey Clinical Findings
Lixumistat Bleomycin-induced lung fibrosis (mouse), peritoneal, hepatic, renal fibrosis models.[2]Dose-dependent reduction in fibrosis; reduced α-SMA and collagen deposition.[2]Phase 2 (IPF)[2]Phase 1 completed, demonstrated target engagement.[2]
Pirfenidone Bleomycin-induced lung fibrosis.[1]Inhibits TGF-β-induced fibroblast to myofibroblast transformation.[1]Approved (IPF)[5][10]Slows decline in forced vital capacity (FVC).[5]
Nintedanib Bleomycin- and silica-induced lung fibrosis.[1]Reduced fibrosis and inflammation.[1]Approved (IPF)[5][10]Reduces the rate of FVC decline by ~50%.[1]
LY2109761 In vitro (HepG2, LX-2 cells), ex vivo (liver slices).[7]Down-regulated collagen type 1 gene and protein expression.[7]PreclinicalN/A
Pioglitazone Angiotensin-II induced cardiac fibrosis (mouse), NASH models.[11]Reduced cardiac fibrosis; improved steatosis, inflammation in NASH.[11]Investigated in clinical trials for NASH.[11]Mixed results on fibrosis improvement in NASH trials.[11]
Candesartan Models of liver fibrosis.[9]Reduction in fibrosis scores and α-SMA-positive areas.[9]Phase 3 (liver fibrosis in chronic hepatitis C).[12]Well-tolerated, but long-term treatment showed no improvement in severe fibrosis in one study.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate anti-fibrotic agents.

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to test the efficacy of potential anti-fibrotic drugs.

  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to the mice. This induces lung injury and a subsequent fibrotic response.

  • Treatment: The test compound (e.g., Lixumistat) is administered to the animals, often starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.[2]

  • Assessment of Fibrosis:

    • Histology: Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Gene and Protein Expression: The expression of fibrotic markers such as α-SMA, collagen I, and TGF-β is measured using techniques like quantitative PCR (qPCR) and Western blotting.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This assay is used to assess the direct effect of a compound on the key cellular process driving fibrosis.

  • Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines (e.g., LX-2 for hepatic fibrosis) are cultured.

  • Induction of Differentiation: The cells are stimulated with a pro-fibrotic cytokine, most commonly TGF-β1, to induce their differentiation into myofibroblasts.

  • Treatment: The test compound is added to the cell culture, typically at various concentrations, either before or concurrently with the TGF-β1 stimulation.

  • Assessment of Differentiation:

    • Immunofluorescence: Cells are stained for α-SMA, a marker of myofibroblasts, to visualize its incorporation into stress fibers.

    • Western Blotting: The total protein levels of α-SMA and collagen I are quantified.

    • qPCR: The gene expression levels of fibrotic markers are measured.

    • Collagen Secretion Assay: The amount of collagen secreted into the cell culture medium is quantified (e.g., using a Sirius Red assay).

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a potential anti-fibrotic agent.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Animal Models cluster_clinical Clinical Trials Target_ID Target Identification & Validation Compound_Screening Compound Screening (e.g., High-Throughput) Target_ID->Compound_Screening Fibroblast_Assay Fibroblast Differentiation Assay (TGF-β stimulation) Compound_Screening->Fibroblast_Assay Disease_Model Induction of Fibrosis (e.g., Bleomycin, CCl4) Fibroblast_Assay->Disease_Model Ex_Vivo_Slices Ex Vivo Tissue Slices (e.g., Liver) Ex_Vivo_Slices->Disease_Model Treatment_Regimen Treatment Administration (Prophylactic/Therapeutic) Disease_Model->Treatment_Regimen Endpoint_Analysis Endpoint Analysis (Histology, Hydroxyproline, Gene Expression) Treatment_Regimen->Endpoint_Analysis Phase1 Phase 1 (Safety, PK/PD in healthy volunteers) Endpoint_Analysis->Phase1 Phase2 Phase 2 (Efficacy, Dose-ranging in patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal efficacy trials) Phase2->Phase3

Caption: General experimental workflow for anti-fibrotic drug development.

Logical Relationships of Anti-Fibrotic Agent Classes

Different anti-fibrotic agents can be categorized based on their primary targets within the fibrotic cascade. The diagram below illustrates these relationships.

Anti_Fibrotic_Classes Fibrosis Fibrosis Pro_Fibrotic_Mediators Pro-Fibrotic Mediators (TGF-β, PDGF, FGF, CTGF) Fibroblast_Activation Fibroblast Activation & Differentiation Pro_Fibrotic_Mediators->Fibroblast_Activation ECM_Deposition ECM Deposition Fibroblast_Activation->ECM_Deposition ECM_Deposition->Fibrosis Cellular_Metabolism Cellular Metabolism (OXPHOS) Cellular_Metabolism->Fibroblast_Activation TGFb_Inhibitors TGF-β Inhibitors (e.g., LY2109761) TGFb_Inhibitors->Pro_Fibrotic_Mediators Target TKIs Tyrosine Kinase Inhibitors (Nintedanib) TKIs->Pro_Fibrotic_Mediators Target Pirfenidone Pirfenidone Pirfenidone->Pro_Fibrotic_Mediators Target Metabolic_Inhibitors Metabolic Inhibitors (Lixumistat) Metabolic_Inhibitors->Cellular_Metabolism Target PPARg_Agonists PPARγ Agonists (Pioglitazone) PPARg_Agonists->Fibroblast_Activation Inhibit

Caption: Logical relationships between anti-fibrotic agent classes and their targets.

Conclusion

Lixumistat represents a novel therapeutic strategy for fibrotic diseases by targeting cellular metabolism, a distinct mechanism compared to currently approved anti-fibrotic agents like pirfenidone and nintedanib. Its unique mode of action, involving the inhibition of mitochondrial complex I and subsequent AMPK activation, offers a promising new avenue for addressing the high unmet medical need in fibrosis.[2] Preclinical data are encouraging, and ongoing clinical trials will be crucial in determining its efficacy and safety profile in patients. The broader landscape of anti-fibrotic therapies is diverse, with multiple pathways being targeted, reflecting the complex pathophysiology of fibrosis.[13][14] Future research and clinical development will likely focus on combination therapies and more targeted approaches to halt or even reverse the progression of fibrotic diseases.

References

In Vivo Efficacy of OXPHOS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism research has identified oxidative phosphorylation (OXPHOS) as a critical pathway for tumor cell survival and proliferation, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors targeting different complexes of the electron transport chain have been developed and evaluated in preclinical in vivo models. This guide provides an objective comparison of the in vivo efficacy of several prominent OXPHOS inhibitors, supported by experimental data from published studies.

Quantitative Efficacy Comparison of OXPHOS Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of four key OXPHOS inhibitors: IACS-010759, BAY 87-2243, Metformin, and Devimistat (CPI-613). It is important to note that the data presented is compiled from different studies using various tumor models and experimental conditions. Therefore, direct comparison of absolute efficacy should be interpreted with caution.

Inhibitor Target Cancer Model Animal Model Dosing Regimen Key Efficacy Readouts Reference
IACS-010759 Complex INeuroblastoma (SK-N-AS Xenograft)Nude Mice5 or 10 mg/kg, p.o., dailyDose-dependent tumor growth inhibition. The higher 10 mg/kg dose resulted in a greater response.[1][1]
Complex IAcute Myeloid Leukemia (AML Xenograft)Nude Mice15 mg/kg, p.o., daily100% survival up to 60 days with no significant change in body weight.[2]
BAY 87-2243 Complex ILung Cancer (H460 Xenograft)Nude Mice0.5, 1, 2, and 4 mg/kg, p.o., daily for 21 daysDose-dependent reduction in tumor weight.[3][4][3][4]
Complex IMelanoma (BRAF mutant xenografts)Nude Mice9 mg/kg, p.o., dailySignificant reduction in tumor size and weight across multiple melanoma xenograft models.[5][5]
Metformin Complex I (mild inhibitor)Osteosarcoma (KHOS/NP Xenograft)BALB/c Nude Mice~12 mg/day/mouse for 4 weeksSignificant inhibition of tumor growth; at day 27, the tumor volume fold increase was 48% of the control.[6][6]
Complex I (mild inhibitor)Pancreatic Cancer (PANC-1 Xenograft)Nude Mice50-250 mg/kg, i.p., dailyDose-dependent inhibition of tumor growth, with maximal effect at 200 mg/kg.[7][7]
Devimistat (CPI-613) PDH & α-KGDHColorectal Cancer (Xenograft)Nude MiceNot specifiedShowed antitumor activity and synergized with irinotecan, resulting in prolonged survival and enhanced therapeutic efficacy.[8][9][8][9]
PDH & α-KGDHPancreatic Cancer (Xenograft)Nude MiceNot specifiedDemonstrated strong antitumor activity in vivo with low side-effect toxicity.[10][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.

OXPHOS_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors OXPHOS Inhibitors cluster_TCA TCA Cycle Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1 complex) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e- Complex_V Complex V (ATP Synthase) Complex_IV->Complex_V O₂ → H₂O ATP ATP Complex_V->ATP ADP → ATP IACS_010759 IACS-010759 IACS_010759->Complex_I Inhibits BAY_87_2243 BAY 87-2243 BAY_87_2243->Complex_I Inhibits Metformin Metformin Metformin->Complex_I Mildly Inhibits PDH Pyruvate Dehydrogenase (PDH) aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) Devimistat Devimistat (CPI-613) Devimistat->PDH Inhibits Devimistat->aKGDH Inhibits

Mechanism of action of various OXPHOS inhibitors.

Experimental_Workflow start Start: Tumor Cell Inoculation tumor_growth Tumor Establishment (e.g., to ~50-100 mm³) start->tumor_growth treatment Treatment Initiation: - Vehicle Control - OXPHOS Inhibitor tumor_growth->treatment monitoring In-life Monitoring: - Tumor Volume Measurement - Body Weight - Clinical Observations treatment->monitoring monitoring->monitoring Repeated Measures endpoint Endpoint Analysis: - Tumor Weight - Survival Analysis - Biomarker Analysis (e.g., IHC) monitoring->endpoint data_analysis Data Analysis and Efficacy Comparison endpoint->data_analysis

A generalized workflow for in vivo efficacy studies.

Detailed Experimental Protocols

The following are generalized protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific details may vary between studies.

Animal Models and Husbandry
  • Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Housing: Animals are housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Cell Culture and Inoculation
  • Cell Lines: Human cancer cell lines (e.g., H460 lung cancer, SK-N-AS neuroblastoma, KHOS/NP osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Inoculation: A specific number of cells (typically 1 x 10⁶ to 5 x 10⁶) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of the mice.

Drug Formulation and Administration
  • IACS-010759: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage (p.o.).[11]

  • BAY 87-2243: Formulated in a vehicle such as a solution of ethanol, Solutol, and water for oral gavage (p.o.).[3]

  • Metformin: Can be administered via intraperitoneal (i.p.) injection or dissolved in drinking water.[6][7]

  • Devimistat (CPI-613): Typically formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration.

In Vivo Efficacy Study Design
  • Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 50-100 mm³) before the initiation of treatment.

  • Treatment Groups: Animals are randomized into control (vehicle) and treatment groups.

  • Dosing: Drugs are administered according to a predetermined schedule (e.g., daily, 5 days a week).

  • Measurements: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.[11]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed. For survival studies, animals are monitored until a defined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss).

Data and Statistical Analysis
  • Tumor growth curves are plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time.

  • Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).

  • Survival data is often presented as Kaplan-Meier curves and analyzed using the log-rank test.

Conclusion

The preclinical in vivo data for IACS-010759, BAY 87-2243, Metformin, and Devimistat demonstrate that targeting OXPHOS is a promising anti-cancer strategy. IACS-010759 and BAY 87-2243 appear to be highly potent Complex I inhibitors with significant anti-tumor activity in various models.[1][2][3][5] Metformin, a milder Complex I inhibitor, also shows efficacy, particularly at higher doses.[6][7] Devimistat, with its unique mechanism of targeting PDH and α-KGDH, has shown promise both as a single agent and in combination therapies.[8][9][10]

While the presented data provides a valuable comparative overview, it is crucial to acknowledge the limitations of cross-study comparisons. Future head-to-head in vivo studies in standardized models would be invaluable for a more definitive assessment of the relative efficacy and therapeutic potential of these different OXPHOS inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Lixumistat Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Lixumistat hydrochloride, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is imperative. Therefore, it should be treated as a potentially hazardous substance, and all waste materials should be handled as hazardous chemical waste.[1][2] Adherence to the following operational and disposal procedures is mandatory to maintain a safe laboratory environment.

Core Principle: Treat as Hazardous Waste

All forms of this compound waste—including the pure compound, solutions, and all contaminated materials—must be handled and disposed of as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in regular trash. [1]

Waste Segregation and Collection

Proper segregation of waste streams is critical to ensure safe and compliant disposal.[1] The following table outlines the different forms of this compound waste and the appropriate collection procedures.

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired this compound powder.Original vial or a clearly labeled, sealed, and compatible hazardous waste container.[1]
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Labeled, sealed, and compatible hazardous waste container for flammable/organic solvents.[1]
Liquid Waste (Aqueous) Aqueous solutions containing this compound.Labeled, sealed, and compatible hazardous waste container for aqueous waste.[1]
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound.Labeled, sealed plastic bag or container for solid hazardous waste.[1]
Contaminated PPE Gloves, bench paper, and other personal protective equipment contaminated with this compound.Labeled, sealed plastic bag for solid hazardous waste.[1]

Step-by-Step Disposal Protocol

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the collection of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[1]

  • Use Appropriate Waste Containers: Ensure all waste containers are in good condition, compatible with the chemical waste they will hold, and have securely fitting caps.[1]

  • Properly Label All Waste Containers: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a precise description of the contents (e.g., "Solid," "Solution in DMSO").[1]

  • Segregate Waste Streams: Collect different types of this compound waste in separate, appropriately labeled containers as detailed in the table above. Do not mix incompatible waste streams.[1]

  • Securely Store Waste: Keep all waste containers tightly sealed when not in use and store them in the designated SAA.[1]

  • Decontaminate Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3] After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with institutional policies.[3] For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]

  • Arrange for Pickup: Once a waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][2]

Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[5]

  • Contain the Spill: For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[5] For solid spills, carefully sweep the material, avoiding dust generation.[6]

  • Collect the Waste: Place the absorbed material or swept powder into a sealed, labeled container for disposal as hazardous waste.[5][6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Lixumistat_Hydrochloride_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Powder) waste_type->solid Solid liquid_org Liquid Waste (Organic Solvent) waste_type->liquid_org Liquid (Organic) liquid_aq Liquid Waste (Aqueous) waste_type->liquid_aq Liquid (Aqueous) labware Contaminated Labware waste_type->labware Labware ppe Contaminated PPE waste_type->ppe PPE container_solid Labeled 'Hazardous Waste' Container (Solid) solid->container_solid container_liquid_org Labeled 'Hazardous Waste' Container (Organic) liquid_org->container_liquid_org container_liquid_aq Labeled 'Hazardous Waste' Container (Aqueous) liquid_aq->container_liquid_aq container_sharps Labeled 'Hazardous Waste' Sharps/Solid Container labware->container_sharps container_ppe Labeled 'Hazardous Waste' Bag/Container ppe->container_ppe saa Store in Designated Satellite Accumulation Area container_solid->saa container_liquid_org->saa container_liquid_aq->saa container_sharps->saa container_ppe->saa ehs_pickup Contact EHS for Hazardous Waste Pickup saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Lixumistat hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lixumistat hydrochloride was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and information for analogous corrosive hydrochloride substances. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and the supplier's SDS upon receipt of the compound.

This compound is an investigational drug that requires careful handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Due to its nature as a hydrochloride salt and a potent investigational compound, this compound should be handled with care to minimize exposure. It is classified as a hazardous drug (HD), and appropriate containment strategies are necessary.

Engineering Controls

All work with solid or high-concentration solutions of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The required PPE is detailed in the table below.

PPE Component Specification Purpose
Gloves Chemotherapy-rated nitrile gloves (ASTM D6978 tested)Prevents skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and dust.
Lab Coat Disposable, back-closing, long-sleeved gownPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder form or if there is a risk of aerosolization.
Shoe Covers Disposable shoe coversPrevents the spread of contamination outside the work area.

This table is a guide and should be adapted based on a risk assessment of the specific procedures being performed.

Step-by-Step Handling and Disposal Procedures

The proper handling and disposal of this compound are critical to maintaining a safe laboratory environment.

Handling
  • Preparation: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary equipment and materials in the containment area.

  • Weighing: Weigh solid this compound in a chemical fume hood or other ventilated enclosure. Use a disposable weigh boat.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste. Remove outer gloves before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Workflow

The disposal of this compound and any contaminated materials must be managed as hazardous pharmaceutical waste. Waste must be segregated at the point of generation into clearly labeled, appropriate containers.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_treatment Waste Treatment (if applicable) cluster_disposal Final Disposal Unused_Lixumistat Unused/Expired This compound Solid_Waste_Container Labeled, sealed, non-reactive hazardous waste container for solids Unused_Lixumistat->Solid_Waste_Container Contaminated_Labware Contaminated Labware (e.g., vials, gloves, wipes) Contaminated_Labware->Solid_Waste_Container Aqueous_Solutions Aqueous Solutions Liquid_Waste_Container Labeled, sealed, non-reactive hazardous waste container for liquids Aqueous_Solutions->Liquid_Waste_Container Hazardous_Waste_Contractor Licensed Hazardous Waste Disposal Company Solid_Waste_Container->Hazardous_Waste_Contractor Neutralization Neutralization of Aqueous Waste (if permitted by institution) Liquid_Waste_Container->Neutralization Neutralization->Hazardous_Waste_Contractor Incineration Incineration at a Permitted Facility Hazardous_Waste_Contractor->Incineration

Caption: Disposal workflow for this compound waste.

Detailed Disposal Procedures:

  • Solid Waste: Collect unused or expired this compound powder and contaminated items in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

  • Neutralization of Aqueous Waste (if applicable and permitted): Due to its corrosive nature as a hydrochloride salt, aqueous solutions may need to be neutralized before disposal. This should be done in a fume hood by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. The preferred method for pharmaceutical waste is incineration. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

Emergency Situation Procedure
Minor Spill (Solid) 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with absorbent material to avoid raising dust. 4. Carefully sweep the material into a hazardous waste container. 5. Clean the area with a decontaminating solution.
Major Spill 1. Evacuate the area immediately. 2. Alert others and restrict access to the area. 3. Contact your institution's emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.